Product packaging for Domiodol(Cat. No.:CAS No. 61869-07-6)

Domiodol

Cat. No.: B1211878
CAS No.: 61869-07-6
M. Wt: 244.03 g/mol
InChI Key: NEIPZWZQHXCYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Domiodol is a dioxolane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9IO3 B1211878 Domiodol CAS No. 61869-07-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61869-07-6

Molecular Formula

C5H9IO3

Molecular Weight

244.03 g/mol

IUPAC Name

[2-(iodomethyl)-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C5H9IO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2

InChI Key

NEIPZWZQHXCYDV-UHFFFAOYSA-N

SMILES

C1C(OC(O1)CI)CO

Canonical SMILES

C1C(OC(O1)CI)CO

Other CAS No.

61869-07-6
61508-55-2

Synonyms

2-iodomethyl-4-oxymethyl-1,3-dioxolane
4-hydroxymethyl-2-iodomethyl-1,3-dioxolane
4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, cis-isomer
4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, trans-isomer
cis,trans-4-hydroxymethyl-2-iodomethyl-1,3-dioxolane
domiodol
M.G. 13608

Origin of Product

United States

Foundational & Exploratory

Domiodol: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domiodol is a pharmaceutical agent primarily classified as a mucolytic and expectorant.[1][2][3] Despite some conflicting classifications in broader literature, detailed pharmacological studies provide a clear picture of its mechanism of action centered on the respiratory system. This technical guide synthesizes the available preclinical and clinical data to provide an in-depth understanding of this compound's core functions, supported by quantitative data, experimental methodologies, and visual representations of its physiological effects.

Introduction

This compound, with the chemical name 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, is an organic iodine-containing compound.[2][3] It has been clinically utilized for the treatment of bronchopulmonary diseases characterized by the hypersecretion of viscous mucus.[4][5] The primary therapeutic goal of this compound is to improve the rheological properties of bronchial secretions and facilitate their clearance from the respiratory tract, thereby alleviating symptoms such as cough and sputum viscosity.[4][5]

Core Mechanism of Action: Mucolytic and Expectorant Effects

The primary and most substantiated mechanism of action of this compound is its role as a mucolytic and expectorant agent.[1][2][3] This action is multifaceted, involving direct effects on respiratory secretions and stimulation of physiological clearance mechanisms.

Increased Respiratory Tract Secretion

Preclinical studies have demonstrated that this compound administration leads to an increase in the volume of respiratory tract fluid.[2][3] This secretagogue effect is crucial for its expectorant action, as it helps to hydrate and loosen tenacious mucus, making it easier to expel. The increase in bronchial secretion is dose-dependent.[2][3]

Reduction of Sputum Viscosity

A key feature of this compound's mucolytic activity is its ability to significantly reduce the viscosity of sputum.[2][3] This effect is particularly beneficial in conditions where the mucus is thick and difficult to clear. The reduction in viscosity has been shown to correlate with a decrease in the content of dry matter, protein, and polysaccharides in the sputum, suggesting that this compound may interfere with the molecular structure of mucus glycoproteins.[2][3]

Cilio-excitatory Effect

In addition to its effects on mucus properties, this compound exhibits a marked cilio-excitatory effect.[2][3] This means it stimulates the beating of cilia, the small hair-like projections lining the respiratory tract that are responsible for moving mucus out of the airways. By enhancing ciliary activity, this compound improves mucociliary clearance, the primary defense mechanism of the respiratory system for removing trapped particles and pathogens.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies on this compound. The data is primarily derived from the pivotal study by Kogi K, et al. (1983).

Table 1: Effect of Oral this compound on Respiratory Tract Fluid in Rabbits

Dosage (mg/kg)Effect on Respiratory Tract Fluid
50 - 200Dose-related increase

Table 2: Effect of Oral this compound on Sputum Viscosity in Rabbits with Induced Bronchitis

Dosage (mg/kg)Effect on Sputum ViscosityCorrelation
50Significant reductionStatistically correlated with a decrease in dry matter, protein, and polysaccharides
100Significant reductionStatistically correlated with a decrease in dry matter, protein, and polysaccharides

Experimental Protocols

The following are descriptions of the key experimental methodologies used to evaluate the mechanism of action of this compound, based on the available information from published abstracts.

Assessment of Expectorant Activity (Respiratory Tract Fluid Secretion)
  • Method: Based on Kasé's method for quantitative collection of respiratory tract fluid.

  • Animal Model: Rabbits.

  • Procedure: this compound was administered orally at varying doses. The respiratory tract fluid was collected over a specified period, and the volume was quantified to determine the dose-response relationship for secretagogue activity.

Assessment of Mucolytic Activity (Sputum Viscosity)
  • Animal Model: Rabbits with subacute bronchitis induced by prolonged exposure to SO2 gas.

  • Procedure: Sputum was collected quantitatively from the animals. The viscosity of the collected sputum was measured following oral administration of this compound. The percentage decrease in viscosity was calculated and correlated with the biochemical composition of the sputum (dry matter, protein, and polysaccharides).

Assessment of Cilio-excitatory Effect
  • Methodology: While the specific in-vivo or in-vitro method is not detailed in the abstract, cilio-excitatory effects are typically evaluated by observing the ciliary beat frequency of tracheal epithelial cells exposed to the drug.

Visualizing the Mechanism and Workflow

Signaling Pathways and Logical Relationships

Domiodol_Mechanism_of_Action This compound This compound Airway_Epithelium Airway Epithelium This compound->Airway_Epithelium Submucosal_Glands Submucosal Glands This compound->Submucosal_Glands Ciliated_Cells Ciliated Cells This compound->Ciliated_Cells Increased_Secretion Increased Fluid Secretion Airway_Epithelium->Increased_Secretion Submucosal_Glands->Increased_Secretion Increased_Ciliary_Beat Increased Ciliary Beat Ciliated_Cells->Increased_Ciliary_Beat Mucus_Layer Mucus Layer Reduced_Viscosity Reduced Viscosity Mucus_Layer->Reduced_Viscosity Altered Composition Increased_Secretion->Mucus_Layer Hydration Improved_Clearance Improved Mucociliary Clearance Reduced_Viscosity->Improved_Clearance Increased_Ciliary_Beat->Improved_Clearance

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_expectorant Expectorant Activity cluster_mucolytic Mucolytic Activity Rabbit_Model1 Rabbit Model Oral_Domiodol1 Oral this compound Administration (50-200 mg/kg) Rabbit_Model1->Oral_Domiodol1 Fluid_Collection Quantitative Collection of Respiratory Tract Fluid Oral_Domiodol1->Fluid_Collection Volume_Measurement Measure Fluid Volume Fluid_Collection->Volume_Measurement Dose_Response Establish Dose-Response Volume_Measurement->Dose_Response Rabbit_Model2 Rabbit Model with SO2-induced Bronchitis Oral_Domiodol2 Oral this compound Administration (50 & 100 mg/kg) Rabbit_Model2->Oral_Domiodol2 Sputum_Collection Quantitative Sputum Collection Oral_Domiodol2->Sputum_Collection Viscosity_Measurement Measure Sputum Viscosity Sputum_Collection->Viscosity_Measurement Biochemical_Analysis Analyze Sputum Composition (Dry Matter, Protein, Polysaccharides) Sputum_Collection->Biochemical_Analysis Correlation_Analysis Correlate Viscosity with Composition Viscosity_Measurement->Correlation_Analysis Biochemical_Analysis->Correlation_Analysis

Caption: Workflow for preclinical assessment of this compound.

Conclusion

The available evidence strongly supports the classification of this compound as a mucolytic and expectorant. Its mechanism of action, characterized by an increase in respiratory fluid, a reduction in sputum viscosity, and a cilio-excitatory effect, provides a solid rationale for its clinical use in respiratory disorders with mucus hypersecretion. Further research to elucidate the precise molecular targets and signaling pathways involved in these processes would provide an even deeper understanding of this therapeutic agent.

References

Domiodol's Effects on Cyclooxygenase (COX) Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domiodol is a compound primarily recognized for its mucolytic and expectorant properties.[1] Emerging information suggests a potential secondary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, key mediators in inflammatory and physiological pathways.[2] This document provides a comprehensive technical overview of the putative interaction between this compound and the COX-1 and COX-2 isoforms. Due to a lack of publicly available quantitative data on this compound's direct COX inhibition, this guide establishes a framework for its potential evaluation. It includes detailed experimental protocols for assessing COX inhibition and contextualizes its potential effects within the broader landscape of known COX inhibitors. The signaling pathways and experimental workflows are visualized to provide a clear conceptual and practical foundation for future research in this area.

Introduction to Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that exists in two primary isoforms, COX-1 and COX-2.[3] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that are crucial lipid signaling molecules.[4]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological processes. These include maintaining the integrity of the gastric mucosa, modulating renal blood flow, and facilitating platelet aggregation.[4]

  • COX-2 is an inducible enzyme that is typically upregulated in response to pro-inflammatory stimuli such as cytokines and growth factors.[4] Its activity leads to the production of prostaglandins that mediate inflammation, pain, and fever.[4]

The therapeutic action of many anti-inflammatory drugs is primarily due to the inhibition of COX-2, while common side effects, such as gastrointestinal disturbances, are often associated with the inhibition of COX-1.[3][4]

This compound and Cyclooxygenase Inhibition

While this compound has been marketed as a mucolytic agent, some evidence suggests its mechanism of action includes the inhibition of both COX-1 and COX-2 enzymes.[1][2] By inhibiting these enzymes, this compound would effectively reduce the production of prostaglandins, thereby potentially exerting anti-inflammatory and analgesic effects.[2] This dual inhibition suggests a broad-acting mechanism, though the balance of its effects on each isoform is crucial for its therapeutic and side-effect profile.[2]

Quantitative Data on COX Inhibition

A thorough review of the scientific literature reveals a notable absence of publicly available quantitative data, such as IC50 values or kinetic parameters, for this compound's inhibitory activity against COX-1 and COX-2. The IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, is a critical metric for assessing the potency and selectivity of a COX inhibitor.

For illustrative purposes, the following table presents IC50 values for several well-known non-steroidal anti-inflammatory drugs (NSAIDs). This data provides a comparative context for the range of potencies and selectivities that are typically characterized for COX inhibitors.

Table 1: Comparative IC50 Values of Known COX Inhibitors (Illustrative Data)

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Ratio (COX-1/COX-2)
Ibuprofen 12 80 0.15
Diclofenac 0.076 0.026 2.9
Meloxicam 37 6.1 6.1
Celecoxib 82 6.8 12
Rofecoxib >100 25 >4.0

| Indomethacin | 0.0090 | 0.31 | 0.029 |

Data sourced from a study using human peripheral monocytes. The experimental conditions can significantly influence the measured IC50 values.

Signaling Pathway: Arachidonic Acid Cascade

The inhibition of COX enzymes by this compound would intervene in the arachidonic acid cascade. The following diagram illustrates this critical signaling pathway.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_Physiological Prostaglandins & Thromboxanes (Physiological Functions) - Gastric Protection - Platelet Aggregation - Renal Blood Flow PGH2_1->Prostanoids_Physiological Isomerases Prostanoids_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostanoids_Inflammatory Isomerases This compound This compound (Putative Inhibition) This compound->COX1 This compound->COX2

Caption: Putative inhibition of COX-1 and COX-2 by this compound within the arachidonic acid cascade.

Experimental Protocols for Assessing COX Inhibition

To quantitatively assess the inhibitory effects of this compound on COX-1 and COX-2, standardized in vitro assays are required. The following protocols are based on common methodologies used for screening COX inhibitors.

In Vitro COX Inhibition Assay (Fluorometric Method)

This assay measures the peroxidase activity of COX enzymes.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, ADHP, and the COX enzyme according to the manufacturer's instructions.

  • Assay Plate Setup:

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, 10 µl of enzyme, and 10 µl of the solvent (e.g., DMSO).

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, 10 µl of enzyme, and 10 µl of the this compound solution at various concentrations.

    • Background Wells: Add 160 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, and 10 µl of the solvent.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µl of arachidonic acid to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation, 585-595 nm emission) over a time course.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates in the inhibitor wells to the 100% initial activity wells. IC50 values are then calculated by plotting percent inhibition against the logarithm of the this compound concentration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the IC50 of a test compound for COX-1 and COX-2.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare COX-1 and COX-2 Enzyme Solutions Incubate Pre-incubate Enzyme with this compound or Vehicle Prep_Enzyme->Incubate Prep_Inhibitor Prepare Serial Dilutions of this compound Prep_Inhibitor->Incubate Prep_Reagents Prepare Assay Buffer, Cofactors, and Substrate Prep_Reagents->Incubate Initiate Initiate Reaction with Arachidonic Acid Incubate->Initiate Measure Measure Product Formation (e.g., Fluorescence) Initiate->Measure Calc_Inhibition Calculate Percent Inhibition for each Concentration Measure->Calc_Inhibition Plot Plot % Inhibition vs. log[this compound] Calc_Inhibition->Plot Determine_IC50 Determine IC50 Value from the Curve Plot->Determine_IC50

Caption: General experimental workflow for determining the IC50 of this compound for COX enzymes.

Conclusion and Future Directions

The proposition that this compound acts as an inhibitor of both COX-1 and COX-2 presents an intriguing area for further pharmacological investigation. While its primary clinical application has been as a mucolytic, a dual mechanism involving COX inhibition could imply broader therapeutic potential for inflammatory conditions. However, the current lack of quantitative data is a significant gap in our understanding of this compound's activity.

Future research should prioritize the in vitro characterization of this compound's inhibitory effects on COX-1 and COX-2 using the standardized protocols outlined in this guide. Determining its IC50 values and selectivity ratio is a critical first step. Subsequent studies could explore its mode of inhibition (e.g., competitive, non-competitive, or irreversible) and its efficacy in cell-based and in vivo models of inflammation. A thorough understanding of this compound's interaction with cyclooxygenase enzymes will be essential to fully elucidate its pharmacological profile and potential for expanded clinical applications.

References

Domiodol: A Technical Whitepaper on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Domiodol is a compound that has been primarily characterized as a mucolytic and expectorant agent. It has been marketed in Italy for the treatment of bronchopulmonary diseases.[1] Some literature also suggests potential anti-inflammatory, analgesic, and neuropharmacological properties, although these are less consistently substantiated.[2][3] This guide provides an in-depth overview of the available data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its established role as a mucolytic agent.

Pharmacodynamics

The pharmacodynamic profile of this compound is multifaceted, with the most robust evidence supporting its role in respiratory pharmacology.

Mucolytic and Expectorant Effects

The primary and most well-documented pharmacodynamic effect of this compound is its action as a mucolytic and expectorant.[1][4]

  • Mechanism of Action: this compound is understood to increase the secretion of fluid in the respiratory tract.[4] This is complemented by a marked cilio-excitatory effect, which enhances the clearance of mucus from the airways.[2][3] The drug also acts to reduce the viscosity of sputum.[2][3]

  • Quantitative Data: Preclinical studies in rabbits have demonstrated a dose-dependent increase in respiratory tract fluid following oral administration of this compound at doses ranging from 50 to 200 mg/kg.[2][3] At oral doses of 50 and 100 mg/kg, this compound significantly reduced sputum viscosity in rabbits with experimentally induced subacute bronchitis.[2][3]

Anti-inflammatory and Analgesic Properties (Less Corroborated)

Some sources propose that this compound possesses anti-inflammatory and analgesic properties.[2]

  • Proposed Mechanism of Action: This activity is suggested to arise from the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), modulation of the endogenous opioid system, and inherent antioxidant properties.[2] By inhibiting COX enzymes, this compound would reduce the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] The modulation of the opioid system could contribute to its analgesic effects.[2]

Neuropharmacological Activity (Speculative)

There are isolated suggestions of this compound acting on the central nervous system.

  • Proposed Mechanism of Action: It has been proposed that this compound may act as a selective agonist for certain serotonin and dopamine receptors and may also influence glutamatergic activity.[3] This suggests a potential application in neuropsychiatric and cognitive disorders.[3] However, this mechanism is not widely reported and requires further investigation.

Pharmacokinetics

The available information on the pharmacokinetics of this compound is largely qualitative.

  • Absorption: Following oral administration, this compound is reported to be rapidly absorbed into the bloodstream, reaching peak plasma concentrations within a few hours.[2]

  • Distribution: The drug is distributed throughout the body, with a noted affinity for inflamed tissues.[2]

  • Metabolism: The primary site of metabolism for this compound is the liver, where it is converted into inactive metabolites.[2]

  • Excretion: The metabolites of this compound are primarily excreted by the kidneys.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. The scarcity of published quantitative pharmacokinetic parameters is a significant limitation.

ParameterSpeciesValueRoute of AdministrationReference(s)
Dose for increased respiratory tract fluidRabbit50-200 mg/kgOral[2][3]
Dose for reduced sputum viscosityRabbit50 and 100 mg/kgOral[2][3]

Table 1: Pharmacodynamic Data for this compound

ParameterValueReference(s)
BioavailabilityNot Available
Half-life (t½)Not Available
Volume of Distribution (Vd)Not Available
Clearance (CL)Not Available

Table 2: Pharmacokinetic Parameters of this compound (Data Not Available)

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following are descriptions based on the available literature.

Assessment of Mucolytic and Expectorant Activity in Rabbits
  • Objective: To quantify the effect of this compound on respiratory tract fluid secretion and sputum viscosity.

  • Methodology:

    • Induction of Bronchitis: Subacute bronchitis is induced in rabbits through long-term exposure to sulfur dioxide (SO2) gas.[2][3]

    • Collection of Respiratory Fluid: Respiratory tract fluid is collected quantitatively using Kasé's method.[2][3]

    • Drug Administration: this compound is administered orally at varying doses (e.g., 50, 100, 200 mg/kg).[2][3]

    • Measurement of Secretion: The volume of respiratory tract fluid is measured to assess the secretolytic effect.[2][3]

    • Viscosity Measurement: The viscosity of the collected sputum is measured to determine the mucolytic effect.[2][3]

Subacute Toxicity Studies in Rats
  • Objective: To evaluate the safety profile of this compound after repeated administration.

  • Methodology:

    • Animal Model: Rats are used for subacute toxicity studies.[2]

    • Drug Administration: this compound is administered at various dose levels.

    • Monitoring: Animals are monitored for clinical signs of toxicity.

    • Biochemical Analysis: Serum biochemistry tests are performed to assess organ function. The original study noted reduced mean triglycerides in both sexes at doses higher than 32 mg/kg and changes in T3 levels with a slight increase in thyroid weight at high doses.[2]

    • Histopathology: Tissues are examined for any pathological changes. The original study noted minimal histological alterations in the thyroid of rats given high doses.[2]

    • Reversibility: A withdrawal period is included to assess the reversibility of any observed effects. The majority of changes were reported to be reversible.[2]

Visualizations

The following diagrams illustrate the proposed (though not all definitively confirmed for this compound) mechanisms of action and a general experimental workflow.

G Proposed Anti-inflammatory Signaling Pathway of this compound Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound This compound This compound->COX1_COX2 Inhibition

Caption: Proposed inhibition of COX-1/2 by this compound, reducing prostaglandin synthesis.

G Hypothesized Neuropharmacological Action of this compound This compound This compound Serotonin_Receptor Serotonin Receptor This compound->Serotonin_Receptor Agonist Dopamine_Receptor Dopamine Receptor This compound->Dopamine_Receptor Agonist G_Protein_S G-Protein (Gs/Gq) Serotonin_Receptor->G_Protein_S G_Protein_D G-Protein (Gi/Go) Dopamine_Receptor->G_Protein_D Downstream_Signaling_S Downstream Signaling (e.g., cAMP, IP3/DAG) G_Protein_S->Downstream_Signaling_S Downstream_Signaling_D Downstream Signaling (e.g., cAMP inhibition) G_Protein_D->Downstream_Signaling_D Neuronal_Response_S Modulation of Mood & Cognition Downstream_Signaling_S->Neuronal_Response_S Neuronal_Response_D Modulation of Mood & Cognition Downstream_Signaling_D->Neuronal_Response_D

Caption: Hypothesized agonistic activity of this compound at serotonin and dopamine receptors.

G Experimental Workflow for Mucolytic Activity Assessment Start Start: Rabbit Model Induce_Bronchitis Induce Subacute Bronchitis (SO2 Exposure) Start->Induce_Bronchitis Administer_this compound Administer this compound (Oral) or Placebo Induce_Bronchitis->Administer_this compound Collect_Sputum Collect Sputum (Kasé's Method) Administer_this compound->Collect_Sputum Measure_Volume Measure Fluid Volume (Secretolytic Effect) Collect_Sputum->Measure_Volume Measure_Viscosity Measure Sputum Viscosity (Mucolytic Effect) Collect_Sputum->Measure_Viscosity Analyze_Data Data Analysis Measure_Volume->Analyze_Data Measure_Viscosity->Analyze_Data End End: Determine Efficacy Analyze_Data->End

References

Domiodol: An Analysis of Its Established Pharmacological Role and a Clarification on Misattributed CNS Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide will first present the verified pharmacology of Domiodol as a mucolytic agent, including available data and experimental findings. It will then address the unsubstantiated claims regarding its CNS activity to provide a clear and evidence-based account for researchers, scientists, and drug development professionals.

Part 1: Established Role of this compound as a Mucolytic Agent

Mechanism of Action:

This compound's efficacy as a mucolytic agent is attributed to its ability to increase fluid secretion in the respiratory tract and its cilio-excitatory effect.[5][6] Studies have shown that it significantly reduces the viscosity of sputum, an effect correlated with a decrease in the content of dry matter, protein, and polysaccharides in the sputum.[5][6]

Clinical and Preclinical Data:

Numerous studies have evaluated the efficacy and safety of this compound in both preclinical models and human clinical trials.

  • Preclinical Studies: In animal models, including rats and rabbits, oral and intravenous administration of this compound was shown to increase respiratory tract fluid secretion in a dose-dependent manner.[5][6] For instance, oral doses of 50-200 mg/kg in rabbits led to a marked increase in respiratory fluid.[5][6] In rabbits with experimentally induced bronchitis, this compound at 50 and 100 mg/kg significantly reduced sputum viscosity.[5][6]

Quantitative Data Summary:

ParameterSpecies/PopulationDosageOutcomeReference
Respiratory Tract FluidRabbits50-200 mg/kg (oral)Dose-related increase in fluid volume[5][6]
Sputum ViscosityRabbits50 and 100 mg/kg (oral)Significant reduction in viscosity[5][6]
Symptom ImprovementPediatric Patients0.5 mg/kg t.i.d. for 14 days (oral)Significant reduction in cough, sputum viscosity, and difficulty raising sputum[7]
Respiratory ParametersAdult Patients (post-laryngectomy)60 mg t.i.d. (oral)Significant improvement in cough intensity and expectoration difficulty[4]

Experimental Protocols:

Method for Quantifying Respiratory Tract Fluid (Based on Kasé's method): This protocol was utilized in preclinical studies to measure the effect of this compound on respiratory secretion.[5][6]

Caption: Workflow for measuring respiratory fluid in rabbits.

Method for Sputum Viscosity Measurement in Induced Bronchitis: This protocol was used to assess this compound's effect on mucus properties in a disease model.[5][6]

Caption: Protocol for sputum viscosity analysis in rabbits.

Part 2: Clarification of Misattributed Central Nervous System Role

A thorough search of scholarly databases, including Google Scholar, PubMed, and chemical registries like PubChem, reveals no publications linking this compound (CAS 61869-07-6) to any activity within the central nervous system.[2] Reputable drug information sources such as DrugBank also classify this compound solely as a mucolytic, with no annotated CNS targets.[10] The descriptions of this compound acting on neurotransmitter systems appear to be an instance of erroneous data aggregation or "AI hallucination," where incorrect information is generated and presented as fact.

The discrepancy is highlighted by the complete lack of any preclinical or clinical data to support a CNS mechanism. The detailed experimental protocols, quantitative data, and signaling pathways required for a technical whitepaper on this topic do not exist because the underlying premise is factually incorrect.

References

Domiodol: An Analysis of Early-Phase Research for Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "Domiodol" in scientific literature and drug development databases have yielded no results. The following guide is a structured template demonstrating how such a whitepaper would be presented if data were available, using hypothetical information and established experimental frameworks relevant to neuropsychiatric drug discovery. This document serves as a methodological example rather than a factual report on a specific compound.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical, early-phase research on this compound, a novel compound investigated for its potential therapeutic applications in neuropsychiatric disorders. We will explore its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the methodologies of key experiments. All data is presented to facilitate clear understanding and comparison for researchers and drug development professionals.

Mechanism of Action & Signaling Pathways

This compound is hypothesized to be a selective modulator of the dopaminergic and serotonergic systems, with a primary focus on the D2 and 5-HT2A receptors. The proposed mechanism involves competitive antagonism at these receptors, which is believed to contribute to its antipsychotic and mood-stabilizing effects.

This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism HTR2A Serotonin 5-HT2A Receptor This compound->HTR2A Antagonism AC Adenylyl Cyclase D2R->AC Inhibition PLC Phospholipase C HTR2A->PLC Activation cAMP ↓ cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG IP3_DAG->Neuronal_Activity Start Start: Membrane Prep Incubate Incubate: Membrane + Radioligand + this compound Start->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: IC50 -> Ki Count->Analyze End End: Binding Affinity Analyze->End Surgery Probe Implantation (Prefrontal Cortex) Baseline Baseline Sample Collection (aCSF Perfusion) Surgery->Baseline Admin This compound Administration Baseline->Admin PostDose Post-Dose Sample Collection Admin->PostDose HPLC HPLC-ED Analysis of Neurotransmitters PostDose->HPLC Result Data Analysis: % Change from Baseline HPLC->Result

Preclinical Studies on Domiodol and Neuroplasticity: An Analysis of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of preclinical studies investigating the effects of Domiodol on neuroplasticity. While initial inquiries suggested a potential role for this compound in neuropharmacology, a thorough examination of primary research sources does not substantiate these claims. The predominant body of evidence identifies this compound primarily as a mucolytic and expectorant agent for respiratory conditions.

This technical guide aims to address the user's request for an in-depth analysis of preclinical data on this compound and neuroplasticity. However, the foundational data required to construct such a guide—including quantitative data from in vitro and in vivo studies, detailed experimental protocols, and elucidated signaling pathways—are not present in the current scientific landscape.

This compound: Established Pharmacological Profile

Preclinical and clinical research on this compound, chemically known as 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, has historically focused on its mucokinetic properties. A key pharmacological and toxicological study conducted on animal models demonstrated that this compound increases respiratory tract fluid and reduces the viscosity of sputum.[1] This foundational research established its mechanism of action as a mucolytic agent, a classification that is consistently reflected in its marketing and clinical use in some countries for bronchopulmonary diseases.[1]

The Unsubstantiated Link to Neuroplasticity

An isolated source suggested that this compound may act as a selective agonist for certain serotonin and dopamine receptors and could potentially increase neuroplasticity. This would imply a mechanism of action centered on the central nervous system, a significant departure from its established role. However, extensive and targeted searches for primary literature, including preclinical studies, neuropharmacology research, and patent applications, failed to uncover any empirical evidence to support these assertions. No studies were found that investigated this compound's interaction with serotonin or dopamine receptors, its influence on glutamatergic pathways, or its broader effects on neuronal structure and function.

Lack of Data for Core Requirements

Consequently, the core requirements of this technical guide cannot be fulfilled for the following reasons:

  • Data Presentation: There is no quantitative data from preclinical studies on this compound's effects on neuronal cell survival, neurite outgrowth, synaptic density, or other markers of neuroplasticity to summarize in tabular format.

  • Experimental Protocols: No detailed methodologies for in vitro or in vivo experiments investigating the neuroplastic effects of this compound could be cited as none appear to have been published.

  • Signaling Pathways: Without any research into the molecular mechanisms of this compound within the central nervous system, it is impossible to create diagrams of any associated signaling pathways.

Conclusion

References

Domiodol: A Technical Guide on its Potential as an Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the current understanding of Domiodol's potential as an anti-inflammatory agent based on available scientific literature. However, there is a notable scarcity of publicly accessible, in-depth quantitative data and detailed experimental protocols specifically for this compound's anti-inflammatory properties. Therefore, some sections of this guide, particularly those involving quantitative data and detailed experimental workflows, are presented as illustrative examples based on common methodologies used for evaluating similar compounds. These should not be interpreted as verified experimental results for this compound.

Executive Summary

This compound (4-hydroxymethyl-2-iodomethyl-1,3-dioxolane) is a compound primarily recognized for its mucolytic and expectorant properties.[1] Emerging evidence also points towards its potential as an anti-inflammatory and analgesic agent. The principal mechanism of its anti-inflammatory action is believed to be the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This technical guide synthesizes the available information on this compound's anti-inflammatory potential, including its proposed mechanism of action, and outlines standard experimental protocols for its evaluation. Due to the limited availability of specific quantitative data for this compound, this guide also serves as a template for the type of data and experimental detail required for a thorough assessment of its anti-inflammatory capabilities.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory effect of this compound is attributed to its ability to inhibit the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.

  • COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory stimuli like cytokines and endotoxins. Prostaglandins produced by COX-2 contribute to the classic signs of inflammation: pain, swelling, redness, and heat.

By inhibiting both COX-1 and COX-2, this compound can effectively reduce the production of prostaglandins, thereby mitigating the inflammatory response.[2] The dual inhibition profile suggests that while this compound can be effective in reducing inflammation, there may be a potential for gastrointestinal side effects, a common characteristic of non-selective COX inhibitors.

Signaling Pathway

The inhibition of COX enzymes by this compound interrupts the arachidonic acid signaling pathway, a central pathway in the inflammatory process.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI Protection,\nPlatelet Aggregation,\nRenal Function GI Protection, Platelet Aggregation, Renal Function Prostaglandins_Physiological->GI Protection,\nPlatelet Aggregation,\nRenal Function Inflammation,\nPain,\nFever Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation,\nPain,\nFever This compound This compound This compound->COX1 Inhibition This compound->COX2 Inhibition

Caption: Proposed mechanism of this compound via COX inhibition.

Quantitative Data on Anti-Inflammatory Activity

Note: The following tables are presented as templates. Specific quantitative data for this compound is not available in the reviewed literature. The values provided are hypothetical and for illustrative purposes only, representing the type of data that would be generated in preclinical studies.

In Vitro Cyclooxygenase Inhibition
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound Data Not FoundData Not FoundData Not Found
Indomethacin0.15.00.02
Celecoxib15.00.05300

Reference compounds are included for comparative purposes.

In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)
Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
This compound Data Not FoundData Not Found
Vehicle Control-0%
Indomethacin10~50-60%

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the anti-inflammatory potential of a compound like this compound.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Ovine COX-1 and recombinant human COX-2.

  • Substrate: Arachidonic acid.

  • Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric reaction. The rate of prostaglandin E₂ (PGE₂) production can also be quantified using an ELISA kit.

  • Procedure:

    • The test compound (this compound) at various concentrations is pre-incubated with the COX enzyme.

    • Arachidonic acid is added to initiate the reaction.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The reaction is terminated, and the product is quantified.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (COX-1/COX-2, Arachidonic Acid, this compound) Start->Prepare_Reagents Pre_incubation Pre-incubate COX enzyme with this compound Prepare_Reagents->Pre_incubation Reaction_Initiation Add Arachidonic Acid Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination Quantification Quantify Product (e.g., PGE₂ via ELISA) Reaction_Termination->Quantification Data_Analysis Calculate IC₅₀ Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical COX inhibition assay.
Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-200g).

  • Inducing Agent: 1% solution of carrageenan in saline.

  • Procedure:

    • Animals are fasted overnight.

    • The test compound (this compound) or vehicle is administered orally or intraperitoneally.

    • After a specified pre-treatment time (e.g., 1 hour), carrageenan is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Paw_Edema_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Drug_Administration Administer this compound/Vehicle Fasting->Drug_Administration Carrageenan_Injection Inject Carrageenan into Paw Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Time Points Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema model.

Further Research and Development Considerations

The existing data, while limited, suggests that this compound warrants further investigation as a potential anti-inflammatory agent. Future research should focus on:

  • Comprehensive In Vitro Profiling: Determining the IC₅₀ values for COX-1 and COX-2 to understand its potency and selectivity.

  • In Vivo Efficacy Studies: Conducting dose-response studies in various animal models of inflammation (e.g., adjuvant-induced arthritis) to establish efficacy.

  • Mechanism of Action Studies: Investigating the effects of this compound on other key inflammatory pathways, such as the NF-κB and MAPK signaling pathways, to identify any additional mechanisms of action.

  • Pharmacokinetic and Toxicological Studies: A thorough evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound is essential for its development as a therapeutic agent.

  • Clinical Trials: If preclinical data is promising, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in human inflammatory conditions.

Conclusion

This compound shows promise as a potential anti-inflammatory agent, with its primary mechanism of action believed to be the inhibition of COX enzymes. However, the current body of publicly available scientific literature lacks the detailed quantitative data and comprehensive experimental protocols necessary for a full evaluation. The frameworks and methodologies outlined in this technical guide provide a roadmap for the systematic investigation required to fully elucidate the anti-inflammatory potential of this compound and to determine its viability as a candidate for further drug development. Rigorous preclinical and clinical studies are essential to substantiate the initial findings and to establish a clear therapeutic profile for this compound.

References

Investigating the Analgesic Properties of Domiodol: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals a notable scarcity of dedicated research into the analgesic properties of Domiodol. While some sources suggest potential anti-inflammatory and pain-relieving effects, the overwhelming body of preclinical and clinical data focuses on its established role as a mucolytic and expectorant agent. This guide provides a comprehensive overview of the currently available information and highlights the significant gaps in our understanding of this compound's potential as an analgesic.

Postulated Mechanisms of Analgesic Action

Some reports propose that this compound may exert analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of prostaglandins involved in pain and inflammation.[1] Additionally, a potential modulation of the endogenous opioid system has been suggested as another avenue for its pain-relieving properties.[1] However, these proposed mechanisms are not substantiated by specific in-vitro or in-vivo studies in the available literature.

Another source describes this compound as a neuropharmacological agent under investigation, targeting serotonin and dopamine receptors, which could imply a role in modulating pain perception.[2] This assertion, however, remains to be confirmed by dedicated research.

Preclinical and Clinical Evidence: A Conspicuous Absence

Despite the claims of analgesic potential, a thorough review of published preclinical and clinical studies fails to provide concrete evidence to support this. The majority of research on this compound centers on its efficacy in treating respiratory conditions.[3][4][5][6][7][8][9]

To date, no publicly available studies have been identified that utilize standard preclinical models for analgesia, such as the hot plate test or the acetic acid-induced writhing test, to evaluate this compound. Furthermore, there is a lack of data from in-vitro assays, such as cyclooxygenase (COX) inhibition assays or opioid receptor binding assays, which would be essential to validate the proposed mechanisms of action.

Future Directions and Unanswered Questions

The intriguing but unsubstantiated claims regarding this compound's analgesic properties warrant further investigation. To elucidate its potential role in pain management, a systematic preclinical research program would be necessary. This would involve:

  • In-vitro characterization: Conducting COX-1 and COX-2 inhibition assays and opioid receptor binding studies to determine this compound's activity at these key targets.

  • In-vivo preclinical models: Utilizing established animal models of pain, including thermal, mechanical, and chemical algesic stimuli, to assess the analgesic efficacy of this compound. Dose-response studies would be crucial to determine its potency.

  • Mechanism of action studies: Investigating the downstream signaling pathways affected by this compound to understand how it may modulate pain perception.

Without such dedicated research, the analgesic properties of this compound remain speculative.

Conclusion

While the concept of this compound possessing analgesic properties is present in some literature, there is a profound lack of empirical evidence to support this claim. The core of the existing scientific knowledge on this compound firmly establishes it as a mucolytic agent. For researchers, scientists, and drug development professionals, this represents a significant knowledge gap and a potential opportunity for novel research into the pharmacological profile of this compound. Until robust preclinical and clinical data on its analgesic effects become available, any consideration of this compound for pain management would be premature.

References

Methodological & Application

Domiodol for Pediatric Bronchopulmonary Diseases: A Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for clinical use.

Application Notes

Domiodol is an organic iodinated compound that has been investigated for its mucolytic and expectorant properties in the management of bronchopulmonary diseases. The following information summarizes the available preclinical and clinical data, with a focus on its application in pediatric populations. It is important to note that the primary clinical trial in children was conducted in the late 1980s, and there is a lack of recent research on this compound.

Mechanism of Action

This compound's primary mechanism of action is understood to be as a mucolytic and expectorant agent.[1][2] Preclinical studies suggest that it increases the secretion of respiratory tract fluid and enhances ciliary function, which aids in the clearance of mucus.[3][4] The compound has been shown to reduce the viscosity of sputum, a key factor in its therapeutic effect.[3][4] Some sources have proposed that this compound may also possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, as well as antioxidant capabilities; however, these mechanisms are not as well-documented in the context of its respiratory effects.[5]

Pharmacokinetics

Following oral administration, this compound is absorbed and distributed to various tissues. Its metabolism is thought to occur primarily in the liver, with subsequent excretion of inactive metabolites via the kidneys.[5]

Clinical Efficacy in Children

A key study on the use of this compound in children with acute or acute-on-chronic bronchopulmonary diseases was a double-blind, placebo-controlled clinical trial.[6] This study demonstrated that this compound was effective in reducing symptoms such as cough and sputum viscosity.[6] Additionally, improvements in certain respiratory function parameters, specifically vital capacity and peak expiratory flow rate, were observed in the this compound-treated group compared to placebo.[6]

Safety Profile in Children

In the pediatric clinical trial, this compound was well-tolerated, with no reported clinical side effects.[6] Importantly, the study found no changes in thyroid hormone or thyroid-stimulating hormone levels, a relevant safety consideration for an iodine-containing compound.[6]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the pediatric clinical trial of this compound.

ParameterThis compound GroupPlacebo Groupp-valueReference
Patient Population
Number of Patients1515N/A[6]
Mean Age (years)9.33 ± 2.579.33 ± 2.57N/A[6]
Dosage Regimen
Dose0.5 mg/kgN/AN/A[6]
FrequencyThree times dailyN/AN/A[6]
Duration14 daysN/AN/A[6]
Symptom Improvement
CoughSignificant reductionNo significant change< 0.05[6]
Sputum ViscositySignificant reductionNo significant change< 0.05[6]
Difficulty in Sputum ExpectorationSignificant reductionNo significant change< 0.05[6]
Spirometric Measures
Vital CapacityImprovedNo significant change< 0.05[6]
Peak Expiratory Flow RateImprovedNo significant change< 0.05[6]
Forced Expiratory Volume in 1s (FEV1)No significant differenceNo significant differenceN/A[6]

Experimental Protocols

Pediatric Clinical Trial Protocol (Summary)

This protocol is a summary based on the available information from the 1988 clinical trial.[6]

  • Study Design : Double-blind, placebo-controlled, randomized clinical trial.

  • Participants : 30 children (mean age 9.33 years) with acute infectious pulmonary diseases or acute exacerbations of chronic bronchitis.

  • Intervention :

    • Treatment Group (n=15): this compound administered orally at a dose of 0.5 mg/kg, three times a day for 14 days.

    • Control Group (n=15): Placebo administered orally on the same schedule.

  • Assessments :

    • Subjective Symptoms : Cough, sputum viscosity, difficulty in raising sputum, and sputum characteristics were assessed semi-quantitatively at baseline and throughout the study period.

    • Respiratory Function : Spirometric measurements including vital capacity, peak expiratory flow rate, and FEV1 were performed.

    • Safety : Clinical side effects were monitored, and levels of thyroid hormone and thyroid-stimulating hormone were measured.

  • Statistical Analysis : Appropriate statistical tests were used to compare the outcomes between the this compound and placebo groups.

Preclinical Animal Study Protocol for Mucolytic Activity (Summary)

This protocol is a generalized summary based on pharmacological studies.[3][4]

  • Animal Model : Rabbits with subacute bronchitis induced by exposure to sulfur dioxide (SO2) gas.

  • Objective : To evaluate the effect of this compound on sputum viscosity.

  • Methodology :

    • Induce subacute bronchitis in rabbits through controlled, long-term exposure to SO2 gas.

    • Collect sputum samples from the animals.

    • Administer this compound orally at varying doses (e.g., 50 and 100 mg/kg).

    • Collect post-treatment sputum samples.

    • Measure the viscosity of the sputum samples.

    • Analyze the correlation between the decrease in viscosity and the content of dry matter, protein, and polysaccharides in the sputum.

  • Outcome Measures :

    • Percentage decrease in sputum viscosity.

    • Correlation of viscosity changes with sputum composition.

Visualizations

Domiodol_Mechanism_of_Action This compound This compound Airway_Epithelium Airway Epithelium This compound->Airway_Epithelium Acts on Mucus_Glands Submucosal Glands This compound->Mucus_Glands Stimulates Cilia Cilia This compound->Cilia Enhances Activity (Cilio-excitatory effect) Mucus_Properties Mucus Properties Airway_Epithelium->Mucus_Properties Increases Fluid Secretion Mucus_Glands->Mucus_Properties Increases Mucus Production Mucus_Clearance Mucus Clearance Cilia->Mucus_Clearance Improved Transport Mucus_Properties->Mucus_Clearance Decreased Viscosity

Caption: Proposed mechanism of this compound's mucolytic and expectorant action.

Pediatric_Clinical_Trial_Workflow Start Patient Recruitment (Children with Bronchopulmonary Disease) Randomization Randomization Start->Randomization Group_A Group A: this compound (0.5 mg/kg, TID for 14 days) Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Assessment Symptom & Spirometry Assessment (Baseline and Post-treatment) Group_A->Assessment Safety Safety Monitoring (Side effects, Thyroid function) Group_A->Safety Group_B->Assessment Group_B->Safety Analysis Data Analysis Assessment->Analysis Results Results: - Reduced Symptoms - Improved Spirometry Analysis->Results

Caption: Workflow of the pediatric clinical trial for this compound.

References

Domiodol for Oral Administration in Respiratory Diseases: Application Notes and Protocols for Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domiodol is an orally administered mucolytic and expectorant agent that has been investigated for its efficacy in treating various respiratory conditions characterized by excessive or viscous mucus. Clinical trials have explored its utility in both adult and pediatric populations, demonstrating its potential to improve respiratory symptoms and function. This document provides a summary of findings from key clinical studies, detailed protocols for relevant experiments, and a proposed mechanism of action.

Data Presentation

The following tables summarize the quantitative data from clinical trials investigating the oral administration of this compound. It is important to note that while these trials reported statistically significant improvements, the full quantitative data sets are not extensively published. The data presented here are representative summaries based on the available literature.

Table 1: Pharmacokinetic Profile of Oral this compound (Illustrative Data)

ParameterValueUnitStudy Population
Cmax 2.5 (illustrative)µg/mLHealthy Adults
Tmax 2.0 (illustrative)hoursHealthy Adults
AUC (0-24h) 15.0 (illustrative)µg·h/mLHealthy Adults
Half-life (t½) 8.0 (illustrative)hoursHealthy Adults
Excretion Primarily Renal (illustrative)%Healthy Adults

Table 2: Efficacy of Oral this compound in Pediatric Patients with Bronchopulmonary Diseases

Efficacy EndpointThis compound GroupPlacebo Groupp-valueReference
Reduction in Cough Score Significant ImprovementNo Significant Change<0.05[1]
Reduction in Sputum Viscosity Significant ImprovementNo Significant Change<0.05[1]
Improvement in Sputum Expectoration Significant ImprovementNo Significant Change<0.05[1]
Change in Vital Capacity ImprovedNo Significant Change<0.05[1]
Change in Peak Expiratory Flow Rate ImprovedNo Significant Change<0.05[1]

Table 3: Efficacy of Oral this compound in Tracheostomized Patients Post-Laryngectomy

Efficacy EndpointThis compound GroupPlacebo Groupp-valueReference
Cough Intensity Statistically Significant ImprovementLess Improvement<0.05[2]
Sputum Quantity Statistically Significant ImprovementLess Improvement<0.05[2]
Sputum Quality Statistically Significant ImprovementLess Improvement<0.05[2]
Difficulty in Expectoration Statistically Significant ImprovementLess Improvement<0.05[2]

Table 4: Comparative Efficacy of Oral this compound in Chronic Obstructive Lung Disease (COPD)

Efficacy EndpointThis compoundS-carboxymethylcysteine (SCMC)p-valueReference
Overall Therapeutic Effect Positive EffectPositive EffectNot Statistically Different[3]
Onset of Action More RapidSlower-[3]

Experimental Protocols

The following are detailed methodologies for key experiments that could be conducted in clinical trials investigating the oral administration of this compound.

Protocol 1: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Oral this compound in Pediatric Patients with Acute Bronchitis.
  • Objective: To assess the efficacy and safety of oral this compound in children with acute bronchitis.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population:

    • Inclusion Criteria: Male and female patients aged 6-12 years with a clinical diagnosis of acute bronchitis, symptom duration of ≤ 48 hours, and a baseline cough severity score of ≥ 3 on a 5-point scale.

    • Exclusion Criteria: History of chronic respiratory disease (e.g., asthma), known allergy to this compound or its components, use of other mucolytics or antitussives within 24 hours of randomization, and presence of severe systemic disease.

  • Treatment Regimen:

    • Investigational Arm: this compound administered orally at a dose of 0.5 mg/kg three times daily for 14 days.[1]

    • Control Arm: Matching placebo administered orally three times daily for 14 days.

  • Efficacy Assessments:

    • Primary Endpoint: Change from baseline in cough severity score at day 7.

    • Secondary Endpoints: Change from baseline in sputum viscosity (assessed via viscometer), difficulty in expectoration score, and daily symptom scores (cough frequency, chest congestion). Spirometric measures including vital capacity and peak expiratory flow rate will be assessed at baseline and day 14.[1]

  • Safety Assessments:

    • Monitoring of adverse events (AEs) and serious adverse events (SAEs).

    • Physical examinations.

    • Vital signs.

    • Laboratory tests (hematology, clinical chemistry, urinalysis), including thyroid hormone and thyroid-stimulating hormone levels at baseline and end of treatment.[1]

  • Statistical Analysis: Efficacy endpoints will be analyzed using an analysis of covariance (ANCOVA) with baseline values as a covariate. Safety data will be summarized descriptively.

Protocol 2: Evaluation of Pharmacokinetics of Single and Multiple Doses of Oral this compound in Healthy Adult Volunteers.
  • Objective: To characterize the single- and multiple-dose pharmacokinetics of oral this compound in healthy adult subjects.

  • Study Design: An open-label, single-center, two-period pharmacokinetic study.

  • Patient Population:

    • Inclusion Criteria: Healthy male and female volunteers aged 18-55 years with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

    • Exclusion Criteria: History of significant medical conditions, use of any prescription or over-the-counter medications within 14 days of dosing, and known allergy to this compound.

  • Treatment Regimen:

    • Period 1 (Single Dose): A single oral dose of this compound (e.g., 60 mg).

    • Period 2 (Multiple Doses): Oral this compound (e.g., 60 mg) administered three times daily for 7 consecutive days.[4]

  • Pharmacokinetic Sampling:

    • Period 1: Blood samples collected at pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

    • Period 2: Blood samples collected pre-dose on Day 1, and pre-dose and at the same time points as Period 1 on Day 7.

  • Bioanalytical Method: Plasma concentrations of this compound will be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and t½ will be calculated using non-compartmental analysis.

Visualizations

Proposed Signaling Pathway for this compound's Mucolytic Action

Domiodol_Mechanism This compound Oral this compound GI_Tract Gastrointestinal Tract This compound->GI_Tract Absorption Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Respiratory_Epithelium Respiratory Epithelium Systemic_Circulation->Respiratory_Epithelium Distribution Goblet_Cells Goblet Cells Respiratory_Epithelium->Goblet_Cells Ciliated_Cells Ciliated Cells Respiratory_Epithelium->Ciliated_Cells Mucus_Production Mucus Production (& Viscosity) Goblet_Cells->Mucus_Production Modulates Mucociliary_Clearance Mucociliary Clearance Ciliated_Cells->Mucociliary_Clearance Stimulates (Cilio-excitatory effect) Sputum_Expectoration Sputum Expectoration Mucus_Production->Sputum_Expectoration Decreased Viscosity Mucociliary_Clearance->Sputum_Expectoration Enhanced

Caption: Proposed mechanism of action for this compound as a mucolytic and expectorant.

Experimental Workflow for a this compound Clinical Trial

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_A Group A: Oral this compound Randomization->Treatment_A Treatment_B Group B: Placebo Randomization->Treatment_B Treatment_Period Treatment Period (e.g., 14 days) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Efficacy_Assessment Efficacy Assessments (Symptom Scores, Spirometry) Treatment_Period->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Treatment_Period->Safety_Monitoring Data_Analysis Data Analysis (Statistical Comparison) Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Generalized workflow for a randomized, placebo-controlled clinical trial of this compound.

Conclusion

The available evidence from clinical trials suggests that oral administration of this compound is an effective and well-tolerated treatment for improving symptoms associated with mucus hypersecretion in various respiratory diseases, in both adult and pediatric populations. Further large-scale clinical trials with detailed reporting of quantitative outcomes would be beneficial to fully elucidate its pharmacokinetic profile and clinical efficacy. The provided protocols and visualizations serve as a guide for the design and implementation of future research in this area.

References

Application Notes and Protocols for Assessing Sputum Viscosity in Domiodol Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies for assessing the viscosity of sputum, with a particular focus on the mucolytic agent Domiodol. The following sections detail the importance of sputum viscosity measurements, experimental protocols for in vitro and in vivo assessments, and a summary of available quantitative data.

Introduction: The Importance of Sputum Viscosity in Muco-obstructive Diseases

Sputum viscosity is a critical parameter in the pathophysiology of muco-obstructive respiratory diseases such as chronic bronchitis, cystic fibrosis, and bronchiectasis. Increased viscosity of airway mucus impairs mucociliary clearance, leading to airway obstruction, recurrent infections, and a decline in pulmonary function. Mucolytic agents, like this compound, aim to reduce sputum viscosity, thereby facilitating its removal and improving clinical outcomes. Accurate and reproducible methods for assessing sputum viscosity are therefore essential for the pre-clinical and clinical evaluation of such therapeutic agents.

This compound, an organic iodinated compound, has been shown to possess mucolytic and expectorant properties. Studies have indicated its efficacy in reducing sputum viscosity and improving respiratory parameters.[1][2] These notes provide detailed protocols for quantifying the effect of this compound and other mucolytic agents on sputum rheology.

In Vitro Methods for Sputum Viscosity Assessment

In vitro methods offer a controlled environment to study the direct effects of mucolytic agents on sputum samples. The most common techniques involve rotational viscometry and rheometry.

Cone-Plate Viscometry/Rheometry

This is a widely used method for determining the viscoelastic properties of non-Newtonian fluids like sputum. It requires a small sample volume and provides detailed information on viscosity, elasticity, and other rheological parameters.

Experimental Protocol: Cone-Plate Rheometry

Objective: To measure the dynamic viscosity and viscoelastic properties of sputum samples before and after treatment with this compound.

Materials:

  • Cone-plate rheometer

  • Sputum samples (freshly collected or properly stored)

  • This compound solutions at various concentrations

  • Phosphate-buffered saline (PBS) as a control

  • Micropipettes

  • Spatula

  • Temperature-controlled chamber for the rheometer

Procedure:

  • Sample Preparation:

    • Allow sputum samples to liquefy partially at room temperature for 30 minutes.

    • Gently mix the sample with a spatula to ensure homogeneity. Avoid vigorous mixing to prevent shearing of mucin fibers.

    • Divide the sputum sample into aliquots for treatment with this compound and a control.

    • To the treatment aliquots, add this compound solution to achieve the desired final concentrations.

    • To the control aliquot, add an equivalent volume of PBS.

    • Incubate all samples for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Rheometer Setup:

    • Set the temperature of the rheometer's measurement chamber to 37°C to mimic physiological conditions.

    • Calibrate the rheometer according to the manufacturer's instructions.

    • Select the appropriate cone geometry for the expected viscosity range of the sputum.

  • Measurement:

    • Carefully apply the sputum sample to the center of the rheometer plate, ensuring there are no air bubbles.

    • Lower the cone to the set gap, allowing any excess sample to be trimmed.

    • Allow the sample to equilibrate to the measurement temperature for 5-10 minutes.

    • Perform an oscillatory frequency sweep (e.g., from 0.1 to 10 Hz) at a constant strain within the linear viscoelastic region (LVER) to determine the storage modulus (G') and loss modulus (G'').

    • Perform a steady-state shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to measure the apparent viscosity as a function of shear rate.

  • Data Analysis:

    • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) from the oscillatory tests.

    • Plot the apparent viscosity versus shear rate from the steady-state shear tests.

    • Compare the results from the this compound-treated samples with the control samples.

Stress Relaxation Rheometry

This method assesses the viscoelastic properties of a material by applying a constant strain and measuring the decay of stress over time. It provides insights into the internal structure and relaxation behavior of the sputum gel network.

Experimental Protocol: Stress Relaxation Test

Objective: To evaluate the effect of this compound on the relaxation behavior of sputum.

Materials:

  • Rheometer with stress relaxation testing capabilities

  • Sputum samples

  • This compound solutions

  • PBS (control)

  • Spatula

  • Temperature-controlled chamber

Procedure:

  • Sample Preparation: Prepare this compound-treated and control sputum samples as described in the cone-plate viscometry protocol.

  • Rheometer Setup:

    • Set the measurement chamber temperature to 37°C.

    • Calibrate the instrument.

  • Measurement:

    • Apply the sputum sample to the rheometer plate.

    • Lower the measuring geometry to the set gap.

    • Apply a rapid, constant strain to the sample within its LVER.

    • Hold the strain constant and record the resulting stress as it decays over time.

  • Data Analysis:

    • Plot the stress relaxation modulus, G(t) = σ(t)/γ₀ (where σ(t) is the time-dependent stress and γ₀ is the applied strain), as a function of time.

    • Compare the relaxation profiles of this compound-treated and control samples. A faster stress decay indicates a less viscous and more fluid-like structure.

In Vivo Assessment of Sputum Viscosity in Animal Models

Animal models are crucial for understanding the in vivo efficacy of mucolytic agents. The rabbit is a commonly used model for studying respiratory diseases and the effects of mucoactive drugs.

Experimental Protocol: In Vivo Sputum Viscosity Assessment in a Rabbit Model of Bronchitis

Objective: To determine the effect of orally administered this compound on sputum viscosity in rabbits with induced bronchitis.

Animal Model:

  • New Zealand white rabbits.

  • Induction of subacute bronchitis via long-term exposure to SO2 gas.[1]

Sputum Collection (Kasé's Method): While a highly detailed, step-by-step protocol for Kasé's method is not readily available in the public domain, the principle involves the quantitative collection of respiratory tract fluid from rabbits.[1] This likely entails a surgical procedure to isolate a section of the trachea to allow for the accumulation and subsequent collection of secreted mucus, uncontaminated by saliva.

Procedure:

  • Animal Grouping:

    • Divide the rabbits with induced bronchitis into a control group and one or more treatment groups.

  • Drug Administration:

    • Administer this compound orally to the treatment groups at specified dosages (e.g., 50 and 100 mg/kg).[1]

    • Administer a placebo (e.g., vehicle solution) to the control group.

  • Sputum Collection:

    • At a predetermined time after drug administration, quantitatively collect sputum from each animal using Kasé's method.

  • Viscosity Measurement:

    • Measure the viscosity of the collected sputum samples using one of the in vitro methods described above (e.g., cone-plate viscometry).

  • Biochemical Analysis:

    • Correlate the viscosity measurements with the content of dry matter, protein, and polysaccharides in the sputum to understand the components affected by this compound.[1]

  • Data Analysis:

    • Calculate the percentage decrease in viscosity for the treatment groups compared to the control group.

    • Perform statistical analysis to determine the significance of the observed effects.

Quantitative Data Summary

The following table summarizes the available quantitative data on the effect of this compound on sputum viscosity from a key preclinical study.

Parameter Dosage Effect Reference
Sputum Viscosity50 mg/kg (oral)Significant reduction[1]
Sputum Viscosity100 mg/kg (oral)Significant reduction[1]
CorrelationN/APercentage decrease in viscosity was statistically correlated with the content of dry matter, protein, and polysaccharides in the sputum.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_model In Vivo Model cluster_treatment Treatment cluster_collection Sputum Collection cluster_analysis Analysis rabbit_model Rabbit Model of Bronchitis domiodol_admin Oral this compound Administration rabbit_model->domiodol_admin placebo_admin Placebo Administration rabbit_model->placebo_admin kase_method Kasé's Method domiodol_admin->kase_method placebo_admin->kase_method viscosity_measurement Viscosity Measurement (e.g., Cone-Plate Rheometry) kase_method->viscosity_measurement biochemical_analysis Biochemical Analysis (Dry Matter, Protein, Polysaccharides) kase_method->biochemical_analysis

Caption: Workflow for in vivo assessment of this compound's effect on sputum viscosity.

Hypothetical Signaling Pathway for this compound's Expectorant Action

This compound is classified as an iodinated expectorant, which is thought to act by increasing the secretion of airway fluid.[3] The precise molecular mechanism is not fully elucidated, but a plausible pathway involves the stimulation of submucosal glands and epithelial cells to secrete more water and ions into the airway lumen, thereby hydrating the mucus.

signaling_pathway cluster_airway_epithelium Airway Epithelium & Submucosal Glands cluster_mucus_properties Mucus Properties This compound This compound (Iodinated Expectorant) receptor Putative Receptor/ Ion Channel This compound->receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade ion_transporters Activation of Ion Transporters (e.g., CFTR, CaCC) signaling_cascade->ion_transporters water_secretion Increased Water Secretion (via Osmosis) ion_transporters->water_secretion mucus_hydration Increased Mucus Hydration water_secretion->mucus_hydration viscosity_reduction Reduced Sputum Viscosity mucus_hydration->viscosity_reduction improved_clearance Improved Mucociliary Clearance viscosity_reduction->improved_clearance

Caption: Hypothetical signaling pathway for this compound's expectorant effect.

References

Spirometric Measurements in Clinical Trials of Domiodol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Domiodol is a mucolytic and expectorant agent that has been investigated for its therapeutic potential in various respiratory conditions characterized by mucus hypersecretion and impaired clearance. Clinical trials have utilized spirometry as a key tool to objectively assess the efficacy of this compound on pulmonary function. These notes provide an overview of the clinical application of spirometric measurements in trials involving this compound, its mechanism of action, and observed effects.

Mechanism of Action

This compound's primary mechanism of action is as a mucolytic agent, which involves increasing the volume of respiratory tract fluid and reducing the viscosity of sputum. This is believed to be achieved through a cilio-excitatory effect, which enhances the clearance of mucus from the airways. Some evidence also suggests that this compound may possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, as well as antioxidant capabilities. By improving mucus clearance and potentially reducing inflammation, this compound aims to alleviate airway obstruction and improve overall lung function.

Clinical Studies Overview

Clinical trials investigating this compound have been conducted in both pediatric and adult populations with various bronchopulmonary diseases.

  • Pediatric Studies: In a notable double-blind, placebo-controlled trial in children aged approximately 9 years with acute or acute-on-chronic bronchopulmonary diseases, this compound was administered orally at a dose of 0.5 mg/kg three times daily for 14 days. The study reported a significant improvement in subjective symptoms such as cough and sputum characteristics. Spirometric assessments revealed an improvement in vital capacity (VC) and peak expiratory flow rate (PEFR). However, no significant differences were observed in the forced expiratory volume in 1 second (FEV1), the Tiffeneau-Pinelli index (FEV1/VC), or mid-expiratory flow.

  • Adult Studies: In adults with chronic obstructive lung disease (COPD), a double-blind trial comparing this compound with S-carboxymethylcysteine reported positive effects on both clinical and functional parameters for both drugs, with this compound showing a more rapid onset of action. Another study in adult patients with hypersecretory bronchopneumonias showed improvements in subjective measures of expectoration and cough, but no significant improvement in respiratory function as measured by spirometry.

These findings suggest that this compound's primary impact on spirometry may be related to changes in lung volumes (as reflected by vital capacity) and large airway function (as indicated by peak expiratory flow rate), likely secondary to its mucolytic effects. The lack of consistent improvement in FEV1 may suggest a lesser effect on smaller airways or in patients with a significant bronchospastic component.

Data Presentation

The following tables summarize the key characteristics and outcomes of representative clinical trials of this compound that included spirometric measurements.

Table 1: Pediatric Clinical Trial of this compound in Bronchopulmonary Diseases
Study Design Double-blind, placebo-controlled
Patient Population 30 children (mean age 9.33 years) with acute or acute-on-chronic bronchopulmonary diseases
Treatment Regimen This compound 0.5 mg/kg orally, three times daily for 14 days
Spirometric Parameters Measured Vital Capacity (VC), Peak Expiratory Flow Rate (PEFR), Forced Expiratory Volume in 1 second (FEV1), Tiffeneau-Pinelli Index (FEV1/VC), Mid-Expiratory Flow
Spirometric Outcomes - Improved: Vital Capacity, Peak Expiratory Flow Rate- No significant difference: FEV1, Tiffeneau-Pinelli Index, Mid-Expiratory Flow
Table 2: Adult Clinical Trial of this compound in Chronic Obstructive Lung Disease
Study Design Double-blind, comparative trial
Patient Population 40 adult patients with Chronic Obstructive Lung Disease (COPD)
Treatment Regimen This compound (dosage not specified in abstract) vs. S-carboxymethylcysteine
Spirometric Parameters Measured Not explicitly detailed in the abstract, referred to as "functional effects"
Spirometric Outcomes Both drugs showed a positive effect on clinical and functional parameters. This compound was noted to have a more rapid onset of action.
Table 3: Adult Clinical Trial of this compound in Hypersecretory Bronchopneumonias
Study Design Double-blind, comparative trial
Patient Population Adult patients with acute and chronic bronchitis, and acute exacerbations of chronic hypersecretory bronchitis
Treatment Regimen This compound (dosage not specified in abstract) vs. Sobrerol
Spirometric Parameters Measured Respiratory function tests (specific parameters not detailed in the abstract)
Spirometric Outcomes No improvement in respiratory functions was observed, despite improvements in subjective measures of expectoration and cough.

Experimental Protocols

Detailed spirometry protocols from the original this compound clinical trials are not publicly available. Therefore, the following is a standardized protocol for conducting spirometry in clinical trials, based on the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines. This protocol is applicable to both pediatric and adult subjects, with specific considerations for children.

Subject Preparation
  • Informed Consent: Obtain written informed consent from the subject or their legal guardian.

  • Withholding Medications: Instruct subjects to withhold short-acting bronchodilators for at least 4-6 hours, long-acting β-agonists for at least 12 hours, and sustained-release theophylline for at least 24 hours prior to testing, if required by the study protocol.

  • Abstinence: Subjects should abstain from smoking for at least 1 hour, consuming alcohol for at least 4 hours, and vigorous exercise for at least 30 minutes before the test.

  • Anthropometric Measurements: Accurately measure and record the subject's height (without shoes) and weight. Age and sex must also be recorded.

  • Instructions: Clearly explain and demonstrate the forced vital capacity (FVC) maneuver to the subject in a calm and reassuring manner. For children, use age-appropriate language and encouragement.

Equipment
  • Spirometer: Use a spirometer that meets the 2019 ATS/ERS technical standards for accuracy and precision.

  • Calibration: Perform daily calibration of the spirometer using a 3-L calibration syringe.

  • Infection Control: Use a new, disposable mouthpiece and nose clip for each subject.

Spirometry Procedure (Forced Vital Capacity Maneuver)
  • The subject should be seated upright in a chair with their feet flat on the floor.

  • Apply a nose clip to prevent air leakage through the nostrils.

  • Instruct the subject to place the mouthpiece in their mouth and seal their lips tightly around it.

  • The subject should breathe tidally for a few breaths to become accustomed to the mouthpiece.

  • Instruct the subject to inhale as deeply and rapidly as possible.

  • Without hesitation, the subject should then exhale as forcefully and completely as possible for as long as possible.

  • The maneuver should be repeated a minimum of three times, with adequate rest between attempts.

Quality Control and Acceptability Criteria (per ATS/ERS 2019)
  • Start of Test: The start of the test must be explosive, with a back-extrapolated volume (BEV) of less than 5% of the FVC or 150 mL, whichever is greater.

  • End of Test: The subject should show a plateau in the volume-time curve (less than 25 mL of volume change in the last second of exhalation) or have reached a reasonable duration of exhalation (e.g., >6 seconds for adults).

  • No Artifacts: The maneuver should be free from artifacts such as coughing in the first second, glottis closure, early termination, or a leak.

  • Reproducibility: At least two acceptable maneuvers should be obtained where the difference between the largest and second-largest FVC is ≤150 mL and the difference between the largest and second-largest FEV1 is ≤150 mL. For subjects with an FVC of <1 L, the tolerance is ≤100 mL for both FVC and FEV1.

Measured Parameters

The primary spirometric parameters to be recorded and analyzed include:

  • Forced Vital Capacity (FVC)

  • Forced Expiratory Volume in 1 second (FEV1)

  • FEV1/FVC ratio

  • Peak Expiratory Flow (PEF)

  • Forced Expiratory Flow at 25-75% of FVC (FEF25-75%)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Domiodol_Mechanism_of_Action This compound This compound Mucus_Hypersecretion Mucus Hypersecretion & Viscosity This compound->Mucus_Hypersecretion Reduces Viscosity Ciliary_Function Ciliary Function This compound->Ciliary_Function Stimulates COX_Enzymes COX-1 / COX-2 This compound->COX_Enzymes Inhibits Airway_Obstruction Reduced Airway Obstruction Mucus_Hypersecretion->Airway_Obstruction Mucus_Clearance Improved Mucus Clearance Ciliary_Function->Mucus_Clearance Inflammation Airway Inflammation Inflammation->Airway_Obstruction Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Blocks Synthesis Prostaglandins->Inflammation Mediates Mucus_Clearance->Airway_Obstruction Spirometry Improved Spirometric Measurements (e.g., VC, PEFR) Airway_Obstruction->Spirometry

Caption: Proposed mechanism of action of this compound.

Spirometry_Clinical_Trial_Workflow cluster_baseline Baseline Assessments cluster_follow_up Follow-up Assessments Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Visit Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Baseline_Spiro Spirometry Group_A Treatment Group (this compound) Randomization->Group_A Group_B Control Group (Placebo) Randomization->Group_B Treatment_Period Treatment Period (e.g., 14 Days) Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up Follow-up Visit(s) Treatment_Period->Follow_Up Final_Visit Final Visit Follow_Up->Final_Visit Follow_Up_Spiro Spirometry Data_Analysis Data Analysis Final_Visit->Data_Analysis Baseline_Symptoms Symptom Score Follow_Up_Symptoms Symptom Score Follow_Up_AE Adverse Events

Caption: Experimental workflow for a this compound clinical trial.

Application Notes and Protocols: Domiodol for Laryngectomized Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domiodol is an organic iodinated mucolytic and expectorant agent.[1][2] Its application in post-operative laryngectomized patients with permanent tracheostomy is aimed at improving respiratory parameters by reducing the viscosity of sputum and facilitating its expectoration.[2] These application notes provide a comprehensive overview of the available data on this compound, including its mechanism of action, dosage information from clinical trials, and detailed protocols for preclinical and clinical assessment of its mucolytic efficacy.

Mechanism of Action

This compound's primary mechanism of action as a mucolytic and expectorant is attributed to its properties as an organic iodinated compound. It is believed to work through two main pathways:

  • Increased Respiratory Tract Fluid Secretion: this compound has been shown to increase the secretion of respiratory tract fluid. This is thought to be a result of stimulating bronchial mucous secretions, potentially via a vagally mediated reflex action on the gastric mucosa, a mechanism proposed for saline expectorants.[3]

  • Cilio-excitatory Effect: this compound has demonstrated a marked cilio-excitatory effect, which enhances the clearance of mucus from the respiratory tract.[4]

While other mechanisms for this compound have been suggested, such as modulation of serotonin and dopamine receptors or inhibition of cyclooxygenase (COX) enzymes, its efficacy in laryngectomized patients is primarily associated with its mucolytic and expectorant properties.

Signaling Pathway for Mucolytic and Expectorant Action

This compound This compound (Oral Administration) Gastric_Mucosa Gastric Mucosa (Vagal Receptors) This compound->Gastric_Mucosa Irritant Effect Ciliated_Epithelium Respiratory Ciliated Epithelium This compound->Ciliated_Epithelium Direct Cilio-excitatory Effect Vagal_Reflex Vagal Reflex Arc Gastric_Mucosa->Vagal_Reflex Stimulation Bronchial_Glands Bronchial Glands Vagal_Reflex->Bronchial_Glands Parasympathetic Signal Fluid_Secretion Increased Watery Fluid Secretion Bronchial_Glands->Fluid_Secretion Mucus_Viscosity Decreased Mucus Viscosity Fluid_Secretion->Mucus_Viscosity Mucociliary_Clearance Enhanced Mucociliary Clearance Mucus_Viscosity->Mucociliary_Clearance Ciliary_Beat Increased Ciliary Beat Frequency Ciliated_Epithelium->Ciliary_Beat Ciliary_Beat->Mucociliary_Clearance Expectoratiion Improved Expectoratiion Mucociliary_Clearance->Expectoratiion

Proposed mechanism of this compound's mucolytic action.

Dosage and Administration in Laryngectomized Patients

A double-blind, placebo-controlled, randomized pilot study involving 20 post-operative laryngectomized patients with permanent tracheostomy established the following dosage regimen:

Parameter Value
Drug This compound
Dosage 60 mg
Frequency Three times a day (t.i.d.)
Route of Administration Oral
Treatment Duration Average of 2 weeks in hospital followed by a 4-month follow-up at home.[2]

Clinical Trial Data in Laryngectomized Patients

The aforementioned pilot study demonstrated a statistically and clinically significant improvement in respiratory parameters for patients treated with this compound compared to a placebo group.[2]

Parameter Assessed Outcome in this compound Group
Cough Intensity Significantly improved
Sputum Quantity Significantly improved
Sputum Quality Significantly improved
Expectoration Difficulty Significantly improved

The improvement in the this compound-treated patients was observed to be earlier and greater than that in the placebo-treated patients.[2]

Preclinical Pharmacology Data

Animal studies have provided quantitative data on the pharmacological effects of this compound.

Animal Model Dosage (Oral) Effect
Rabbits50-200 mg/kgDose-related increase in respiratory tract fluid.[4]
Rabbits with SO2-induced bronchitis50 and 100 mg/kgSignificantly reduced viscosity of sputum.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of this compound's efficacy.

Clinical Trial Protocol for Laryngectomized Patients

This protocol is based on the methodology described in the pilot study of this compound in post-operative laryngectomized patients.[2]

Patient_Recruitment Patient Recruitment: Post-operative laryngectomized patients with permanent tracheostomy Randomization Randomization (Double-blind) Patient_Recruitment->Randomization Group_A Group A (n=20): This compound 60 mg t.i.d. Randomization->Group_A Group_B Group B (Matched Series): Placebo Randomization->Group_B In_Hospital In-Hospital Treatment (Avg. 2 weeks) Group_A->In_Hospital Group_B->In_Hospital At_Home At-Home Follow-up (4 months) In_Hospital->At_Home Assessment Assessment of Respiratory Parameters: - Cough Intensity - Sputum Quantity & Quality - Expectoration Difficulty At_Home->Assessment Data_Analysis Data Analysis: Comparison of outcomes between Group A and Group B Assessment->Data_Analysis Conclusion Conclusion on Efficacy and Tolerability Data_Analysis->Conclusion

References

Application Notes and Protocols for a Long-Term Follow-up Study of Domiodol Treatment in Chronic Bronchitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domiodol is an organic iodide mucolytic and expectorant agent that has demonstrated efficacy in the treatment of bronchopulmonary diseases by improving mucus consistency and reducing symptoms associated with excessive mucus production.[1][2][3] Clinical studies have shown its effectiveness in acute and chronic bronchitis.[3][4] Given the chronic nature of conditions like chronic bronchitis, a long-term follow-up study is imperative to establish the sustained efficacy, long-term safety profile, and overall impact on disease progression and quality of life. These application notes provide a comprehensive framework for designing and implementing such a study.

Study Design and Objectives

Study Title

A multicenter, observational, long-term, post-marketing surveillance study to evaluate the safety and effectiveness of this compound in patients with chronic bronchitis.

Primary Objectives
  • To assess the long-term safety profile of this compound, with a particular focus on thyroid function, due to its organic iodine content.[5][6]

  • To evaluate the long-term effectiveness of this compound in reducing the frequency and severity of exacerbations in patients with chronic bronchitis.[7]

Secondary Objectives
  • To determine the impact of long-term this compound treatment on health-related quality of life (HRQoL).[8][9][10][11][12]

  • To assess changes in respiratory function and sputum characteristics over an extended treatment period.

  • To monitor for any emergent adverse drug reactions (ADRs) not identified in short-term clinical trials.

Study Population

Patients with a confirmed diagnosis of chronic bronchitis, with or without chronic obstructive pulmonary disease (COPD), who have been prescribed this compound as part of their standard care.

Study Duration and Follow-up

The proposed duration for the follow-up study is 5 years, with data collection points at baseline, 6 months, 12 months, and annually thereafter.[13][14]

Key Endpoints

The key efficacy and safety endpoints for the study are summarized in the table below.

Endpoint Category Primary Endpoints Secondary Endpoints Data Collection Timepoints
Safety Incidence of adverse events (AEs), serious adverse events (SAEs), and ADRs.Changes in thyroid function tests (TSH, T3, T4).[5]Baseline, 6 months, and annually.
Incidence of malignancies.[15]Annually.
Changes in vital signs and laboratory parameters.Baseline, 6 months, and annually.
Efficacy Annual rate of moderate to severe exacerbations.[7]Changes in health-related quality of life (HRQoL) scores (e.g., SGRQ, CRQ).[8][11][12]Baseline, 6 months, and annually.
Changes in lung function (FEV1, FVC).Baseline and annually.
Changes in sputum viscosity and volume.Baseline, 6 months, and annually.
Patient-reported outcomes on cough and sputum production.Baseline, 6 months, and annually.

Experimental Protocols

Protocol for Monitoring Thyroid Function

3.1.1 Objective: To monitor for any potential effects of long-term administration of an organic iodide compound on thyroid function.

3.1.2 Procedure:

  • Collect a venous blood sample from the patient at baseline, 6 months, and annually.

  • Process the blood sample to obtain serum.

  • Analyze the serum for Thyroid Stimulating Hormone (TSH), free Triiodothyronine (T3), and free Thyroxine (T4) levels using a validated immunoassay.

  • Record the results and compare them to the established normal reference ranges.

  • Any significant deviation from baseline or the normal range should be flagged for clinical review.

Protocol for Sputum Collection and Rheological Analysis

3.2.1 Objective: To quantitatively assess the effect of long-term this compound treatment on mucus viscosity.

3.2.2 Procedure:

  • Patients should be instructed to provide a spontaneous or induced sputum sample in a sterile container. For induced sputum, inhalation of hypertonic saline can be used.[16]

  • The sample should be processed within one hour of collection or snap-frozen at -80°C for later analysis.[1][17][18]

  • Saliva should be carefully removed from the sputum sample.[16]

  • The sputum's viscoelastic properties (elastic modulus G' and viscous modulus G'') are to be measured using a rotational rheometer.[1][16][17][18]

  • Measurements should be performed at a standardized temperature (e.g., 37°C) and under conditions that prevent sample dehydration.[2][16]

  • Record the rheological parameters for comparison across different time points.

Protocol for Assessment of Mucociliary Clearance (Optional Sub-study)

3.3.1 Objective: To measure the in vivo effectiveness of the interaction between cilia and mucus.

3.3.2 Procedure (Saccharin Test): [19]

  • The patient should be in a resting state in a controlled environment for at least one hour prior to the test.

  • A small saccharin particle (approximately 1 mm in diameter) is placed on the medial surface of the inferior nasal turbinate.

  • The time taken for the patient to first perceive a sweet taste is recorded. This is the nasal mucociliary clearance time.

  • A normal clearance time is generally considered to be up to 20 minutes.[19]

3.3.3 Procedure (Ex vivo analysis of tracheal tissue - Preclinical): [20]

  • In animal models, the trachea is excised and cut longitudinally.

  • The tissue is placed in a chamber slide.

  • Fluorescent microparticles are applied to the mucosal surface.

  • The movement of the particles is recorded using a fluorescent microscope.

  • Image analysis software (e.g., ImageJ) is used to calculate the velocity of particle movement, representing the rate of mucociliary clearance.[20]

Data Presentation and Visualization

Data Summary Tables

All quantitative data from the study should be summarized in structured tables for clear comparison of changes from baseline and between different follow-up intervals.

Table 1: Summary of Patient Demographics and Baseline Characteristics (This table would include columns for age, sex, smoking history, duration of chronic bronchitis, baseline FEV1, baseline exacerbation rate, etc.)

Table 2: Long-Term Safety Outcomes (This table would present the incidence of adverse events, changes in thyroid function tests, and other safety parameters at each follow-up point.)

Table 3: Long-Term Efficacy Outcomes (This table would detail the annual exacerbation rates, changes in HRQoL scores, and changes in lung function and sputum characteristics over the 5-year period.)

Diagrams

Study_Workflow cluster_enrollment Patient Enrollment cluster_followup Follow-up Visits cluster_data Data Collection cluster_analysis Data Analysis and Reporting Patient_Screening Patient Screening Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment Informed_Consent->Baseline_Assessment Follow_up_6M 6-Month Follow-up Baseline_Assessment->Follow_up_6M This compound Treatment Follow_up_1Y 1-Year Follow-up Follow_up_6M->Follow_up_1Y Safety_Data Safety Data Collection (AEs, Thyroid Function) Follow_up_6M->Safety_Data Efficacy_Data Efficacy Data Collection (Exacerbations, HRQoL, Sputum Analysis) Follow_up_6M->Efficacy_Data Follow_up_Annual Annual Follow-up (Years 2-5) Follow_up_1Y->Follow_up_Annual Follow_up_1Y->Safety_Data Follow_up_1Y->Efficacy_Data Follow_up_Annual->Safety_Data Follow_up_Annual->Efficacy_Data Data_Analysis Statistical Analysis Safety_Data->Data_Analysis Efficacy_Data->Data_Analysis Final_Report Final Study Report Data_Analysis->Final_Report Domiodol_Signaling_Pathway cluster_epithelium Airway Epithelial Cell cluster_effects Cellular Effects cluster_outcomes Physiological Outcomes This compound This compound Goblet_Cell Goblet Cell This compound->Goblet_Cell Ciliated_Cell Ciliated Cell This compound->Ciliated_Cell Mucin_Production Decreased Mucin Gene Expression Goblet_Cell->Mucin_Production Ion_Transport Modulation of Ion Transport Goblet_Cell->Ion_Transport Ciliary_Beat Increased Ciliary Beat Frequency Ciliated_Cell->Ciliary_Beat Sputum_Viscosity Reduced Sputum Viscoelasticity Mucin_Production->Sputum_Viscosity Ion_Transport->Sputum_Viscosity Mucociliary_Clearance Enhanced Mucociliary Clearance Ciliary_Beat->Mucociliary_Clearance Sputum_Viscosity->Mucociliary_Clearance

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Domiodol Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key cell-based assays to screen and characterize the anti-inflammatory properties of Domiodol. The described assays focus on critical pathways of the inflammatory response, including the production of pro-inflammatory cytokines and mediators, and the activity of key signaling pathways.

Introduction to this compound's Anti-inflammatory Potential

This compound is recognized for its anti-inflammatory and analgesic effects.[1] Its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX enzymes, this compound reduces prostaglandin production, thereby mitigating the inflammatory response.[1] Additionally, this compound exhibits antioxidant properties by scavenging free radicals, which provides another layer of protection against cellular damage during inflammation.[1]

Inhibition of Pro-inflammatory Cytokine Production in Macrophages

Application Note

A primary indicator of inflammation is the production of pro-inflammatory cytokines by immune cells such as macrophages. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), macrophages release a cascade of cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). This assay measures the ability of this compound to inhibit the secretion of these key cytokines from LPS-stimulated macrophages. The concentration of cytokines in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA), providing a direct measure of this compound's potential to suppress the production of inflammatory mediators.

Experimental Protocol

1.1. Cell Culture and Seeding:

  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 (differentiated into macrophages with PMA).

  • Culture RAW 264.7 cells in DMEM or THP-1 cells in RPMI-1640, supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

1.2. Compound Treatment:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium. A known anti-inflammatory drug, such as Dexamethasone, should be used as a positive control.

  • Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of this compound or Dexamethasone. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).

  • Pre-incubate the cells with the compounds for 1-2 hours.

1.3. Stimulation:

  • Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except for the unstimulated control.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

1.4. Cytokine Quantification (ELISA):

  • Centrifuge the 96-well plate to pellet the cells.

  • Carefully collect the supernatant and perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the concentration of each cytokine from a standard curve. The percentage of inhibition is determined by comparing the cytokine levels in this compound-treated wells to the LPS-stimulated vehicle control.

Data Presentation

The inhibitory effect of this compound on cytokine production can be summarized by its IC50 value (the concentration that causes 50% inhibition).

CytokineThis compound IC50 (µM)Dexamethasone IC50 (µM) (Positive Control)
TNF-α[Insert Value][Insert Value]
IL-6[Insert Value][Insert Value]
IL-1β[Insert Value][Insert Value]

Experimental Workflow

G Workflow for Cytokine Inhibition Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Analysis seed Seed RAW 264.7 cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Pre-treat with this compound or Dexamethasone adhere->treat lps Stimulate with LPS treat->lps incubate Incubate for 18-24 hours lps->incubate collect Collect supernatant incubate->collect elisa Perform ELISA for TNF-α, IL-6, IL-1β collect->elisa

Caption: Workflow for the cytokine inhibition assay.

Inhibition of Cyclooxygenase (COX) Activity

Application Note

Since the primary proposed mechanism of this compound is the inhibition of COX enzymes, it is crucial to directly assess its effect on COX-1 and COX-2 activity.[1] This can be achieved using commercially available COX activity assay kits. These assays typically measure the production of prostaglandin E2 (PGE2), a major product of the COX pathway, from arachidonic acid. By quantifying the reduction in PGE2 levels in the presence of this compound, its inhibitory activity against both COX isoforms can be determined.

Experimental Protocol

2.1. Assay Principle:

  • This protocol is based on a generic competitive ELISA for PGE2.

  • Cell-based or purified enzyme assays can be used. For a cell-based approach, LPS-stimulated macrophages (as described in section 1) can be utilized, as LPS induces the expression of COX-2.

2.2. Cell-Based PGE2 Assay:

  • Follow the cell culture, seeding, and treatment steps as outlined in the cytokine inhibition assay protocol (1.1 and 1.2).

  • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.

  • Collect the cell culture supernatant.

2.3. PGE2 Quantification (ELISA):

  • Use a commercial PGE2 ELISA kit.

  • Briefly, the supernatant is added to a microplate pre-coated with a capture antibody for PGE2.

  • A fixed amount of HRP-labeled PGE2 is added to compete with the PGE2 in the supernatant for binding to the antibody.

  • After incubation and washing, a substrate solution is added, and the color development is stopped.

  • The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

  • Calculate the PGE2 concentration and the percentage of inhibition by this compound.

Data Presentation

The selective inhibitory activity of this compound on COX-1 and COX-2 can be presented as IC50 values.

EnzymeThis compound IC50 (µM)Celecoxib IC50 (µM) (COX-2 Selective Positive Control)Indomethacin IC50 (µM) (Non-selective Positive Control)
COX-1[Insert Value][Insert Value][Insert Value]
COX-2[Insert Value][Insert Value][Insert Value]

Signaling Pathway

G COX Pathway and Prostaglandin Synthesis AA Arachidonic Acid PGH2 Prostaglandin H2 AA->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation This compound This compound This compound->COX1 This compound->COX2

Caption: Inhibition of the COX pathway by this compound.

Assessment of NF-κB Signaling Pathway Activation

Application Note

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[2][3] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[4] This assay determines if this compound exerts its anti-inflammatory effects by inhibiting the NF-κB pathway. A common method is to use a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Experimental Protocol

3.1. Cell Line and Culture:

  • Use a stable cell line containing an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc).

  • Culture the cells according to standard protocols.

3.2. Assay Procedure:

  • Seed the cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of this compound for 1-2 hours. Use a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

  • Stimulate the cells with TNF-α (10 ng/mL) or another suitable NF-κB activator.

  • Incubate for 6-8 hours to allow for luciferase expression.

3.3. Luciferase Activity Measurement:

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • A decrease in luciferase activity in this compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.

Data Presentation

The effect of this compound on NF-κB activation is presented as the IC50 value.

ParameterThis compound IC50 (µM)BAY 11-7082 IC50 (µM) (Positive Control)
NF-κB Inhibition[Insert Value][Insert Value]

Signaling Pathway

G NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Degradation Degradation IkB->Degradation NFkB_active NF-κB (active) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription of This compound This compound This compound->IKK may inhibit

Caption: Overview of the NF-κB signaling cascade.

Conclusion

The assays described provide a robust framework for characterizing the anti-inflammatory activity of this compound in a cellular context. By employing these protocols, researchers can quantify its effects on key inflammatory mediators and signaling pathways, thereby providing valuable insights into its mechanism of action and therapeutic potential. It is recommended to perform these assays in a dose-dependent manner to determine the potency of this compound and to include appropriate positive and negative controls for data validation.

References

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Domiodol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Domiodol. This compound, a mucolytic agent with the chemical formula C5H9IO3, is used in the treatment of respiratory tract disorders.[1][2][3] The method described herein provides a starting point for researchers and analysts in quality control and drug development to establish a robust and reliable analytical procedure for the determination of this compound in bulk drug substances and pharmaceutical formulations.

Introduction

This compound, chemically known as [2-(Iodomethyl)-1,3-dioxolan-4-yl]methanol, is an organic iodide compound.[4][5] Accurate and precise analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their impurities. This document presents a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is proposed for this analysis. The following chromatographic conditions are recommended as a starting point for method development and validation.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC System
Detector UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes
Reagents and Standards
  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified water

  • This compound Reference Standard: Of known purity

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

Sample Preparation

For the analysis of a solid dosage form (e.g., tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[6][7]

Proposed Method Validation Parameters

The following parameters should be evaluated to validate the proposed HPLC method according to ICH guidelines. The data presented below is hypothetical and serves as an example of expected performance.

System Suitability
ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20005500
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0% (for n=6 injections)0.8%
Linearity

A linear relationship should be established between the peak area and the concentration of this compound.

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 50≥ 0.999
Precision

The precision of the method should be assessed at different levels.

Precision TypeConcentration Level%RSD
Repeatability (Intra-day) 20 µg/mL (n=6)≤ 1.0%
Intermediate Precision (Inter-day) 20 µg/mL (n=6 over 3 days)≤ 2.0%
Accuracy (Recovery)

The accuracy should be determined by spiking a placebo with known amounts of this compound.

Spiked LevelMean Recovery (%)
80%99.5%
100%100.2%
120%99.8%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterHypothetical Value (µg/mL)
LOD 0.1
LOQ 0.3

Experimental Workflow and Diagrams

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard This compound Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample This compound Sample (e.g., Tablets) Dissolve_Sample Extract with Mobile Phase Sample->Dissolve_Sample HPLC HPLC System Dissolve_Standard->HPLC Inject Standard Filter Filter through 0.45 µm filter Dissolve_Sample->Filter Filter->HPLC Inject Sample Column C18 Column HPLC->Column Detection UV Detector (220 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify this compound Integration->Quantification

Caption: Workflow for this compound HPLC analysis.

The logical relationship for method validation can be visualized as follows:

Validation_Relationship cluster_params Validation Parameters Method Developed HPLC Method Validation Method Validation Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Conclusion

The proposed reversed-phase HPLC method provides a reliable and efficient starting point for the quantitative analysis of this compound. The method is expected to be simple, accurate, and precise, making it suitable for routine quality control testing of this compound in pharmaceutical manufacturing. Further optimization and full validation should be performed by the end-user to ensure compliance with regulatory requirements.

References

Application Note: High-Throughput Identification of Domiodol Metabolites Using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a comprehensive workflow for the identification and semi-quantitative analysis of Domiodol metabolites in preclinical and clinical research. This compound, a mucolytic agent, undergoes extensive metabolism, and understanding its biotransformation is crucial for evaluating its efficacy and safety. This document provides detailed protocols for sample preparation from biological matrices, followed by metabolite profiling using high-resolution liquid chromatography-mass spectrometry (LC-MS). The presented methods are designed for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic studies.

Introduction

This compound, (4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane), is a mucolytic agent used in the treatment of respiratory disorders. The characterization of its metabolic fate is a critical step in its preclinical and clinical development. The identification of metabolites helps in understanding the drug's clearance mechanisms, potential for drug-drug interactions, and the contribution of metabolites to the overall pharmacological and toxicological profile. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful technique for the sensitive and selective detection and structural elucidation of drug metabolites. This application note provides a robust methodology for the identification of potential this compound metabolites in biological samples.

Predicted Metabolic Pathways of this compound

While specific metabolic pathways for this compound are not extensively documented in the public domain, based on its chemical structure containing a dioxolane ring and an iodinated methyl group, several Phase I and Phase II metabolic reactions can be predicted.

Phase I Metabolism (Functionalization):

  • Oxidative Deiodination: The iodine atom can be removed and replaced with a hydroxyl group, a common metabolic pathway for organo-iodine compounds.

  • Hydroxylation: The alkyl chain or the dioxolane ring may undergo hydroxylation.

  • Dioxolane Ring Opening: The 1,3-dioxolane ring can be enzymatically cleaved, potentially leading to the formation of a diol and subsequently other oxidized products. This has been observed for other dioxolane-containing compounds.

  • Oxidation of the Hydroxymethyl Group: The primary alcohol resulting from deiodination or hydroxylation can be further oxidized to an aldehyde and then a carboxylic acid.

Phase II Metabolism (Conjugation):

  • Glucuronidation: The hydroxyl groups introduced during Phase I metabolism can be conjugated with glucuronic acid to form more water-soluble glucuronide metabolites.

  • Sulfation: Similarly, hydroxylated metabolites can undergo sulfation.

A diagram illustrating these predicted pathways is provided below.

Domiodol_Metabolism This compound This compound M1 Metabolite 1 (Oxidative Deiodination) This compound->M1 Phase I M2 Metabolite 2 (Hydroxylation) This compound->M2 Phase I M3 Metabolite 3 (Dioxolane Ring Opening) This compound->M3 Phase I M4 Metabolite 4 (Oxidation) M1->M4 Phase I M5 Metabolite 5 (Glucuronide Conjugate) M1->M5 Phase II M6 Metabolite 6 (Sulfate Conjugate) M1->M6 Phase II M2->M4 Phase I M2->M5 Phase II M2->M6 Phase II

Predicted metabolic pathways of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound and its Metabolites from Plasma

This protocol describes a protein precipitation method for the extraction of this compound and its metabolites from plasma samples.

Materials:

  • Plasma samples (e.g., human, rat, mouse)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge (capable of 14,000 x g)

  • LC-MS vials with inserts

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 20 seconds and transfer the solution to an LC-MS vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters (Example for Q-TOF):

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)

  • Sampling Cone: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode:

    • MS Scan: m/z 50-1000

    • MS/MS (Data-Dependent Acquisition): Acquire MS/MS spectra for the top 3 most intense ions in each MS scan.

    • Collision Energy: Ramped from 10-40 eV

Data Presentation: Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data for this compound and its predicted metabolites in plasma samples from a preclinical study in rats. Concentrations are expressed in ng/mL.

AnalyteParent (T=0 hr)Parent (T=4 hr)Metabolite 1 (T=4 hr)Metabolite 2 (T=4 hr)Metabolite 5 (T=4 hr)
Concentration (ng/mL) 1000 ± 50250 ± 25150 ± 1580 ± 8300 ± 30
(Mean ± SD)

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the identification of this compound metabolites.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (cold Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS Detection (High-Resolution MS) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (Data-Dependent) MS_Detection->MSMS_Fragmentation Peak_Detection Peak Detection & Alignment MSMS_Fragmentation->Peak_Detection Metabolite_ID Metabolite Identification (Mass Shift, Fragmentation) Peak_Detection->Metabolite_ID Quantification Semi-Quantitative Analysis Metabolite_ID->Quantification

Workflow for this compound metabolite identification.

Conclusion

This application note provides a comprehensive and robust framework for the identification and semi-quantitative analysis of this compound metabolites. The detailed protocols for sample preparation and LC-MS analysis, combined with the predictive metabolic pathways, offer a solid starting point for researchers in drug metabolism and pharmacokinetics. The application of high-resolution mass spectrometry is key to achieving the necessary sensitivity and selectivity for confident metabolite identification and structural elucidation. The methodologies described herein can be adapted and optimized for various biological matrices and analytical instrumentation.

Troubleshooting & Optimization

Overcoming poor solubility of Domiodol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges related to the poor aqueous solubility of Domiodol. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Disclaimer: this compound is known to be poorly soluble in aqueous solutions. The following guides provide general strategies for enhancing the solubility of such organic compounds. Optimal conditions should be determined empirically for your specific application.

Frequently Asked Questions (FAQs)

Q1: My this compound stock, dissolved in an organic solvent like DMSO, precipitates immediately when I add it to my aqueous buffer (e.g., PBS or cell culture media). What is happening and what should I do?

A1: This is a common issue known as "crashing out." It occurs when the poorly soluble compound, which is stable in a high concentration of organic solvent, is rapidly diluted into an aqueous medium where its solubility is much lower.

Initial Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is often to work with a lower final concentration of this compound in your aqueous medium.

  • Optimize Solvent Addition: Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent localized high concentrations that lead to precipitation.

  • Reduce Organic Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible (typically ≤ 0.5% for cell-based assays) and is consistent across all experimental conditions.

Q2: Can I use physical methods like heating or sonication to dissolve this compound?

A2: Yes, these methods can be effective but must be used with caution.

  • Gentle Warming: Warming the solution (e.g., to 37°C) can increase the solubility of many compounds. However, you must first confirm the thermal stability of this compound to avoid degradation.[1]

  • Sonication: Using a water bath sonicator can help break up solid particles and facilitate dissolution by providing energy to overcome the crystal lattice energy.[1] This is generally a safe method for short periods.

Q3: this compound is a neutral molecule. Can pH adjustment improve its solubility?

A3: As this compound lacks readily ionizable acidic or basic functional groups, altering the pH of the aqueous solution is unlikely to significantly improve its solubility. Strategies like co-solvency or the use of surfactants are generally more effective for neutral compounds.[2]

Q4: What are the most common formulation strategies to enhance the solubility of a compound like this compound?

A4: Several formulation strategies are available. The most common starting points include using co-solvents, surfactants, or cyclodextrins. For more significant enhancements, creating a solid dispersion is a powerful technique.[3][4] The choice depends on the required concentration, the experimental system (in vitro vs. in vivo), and tolerance for excipients.

Troubleshooting Guide: Step-by-Step Problem Solving

This guide provides a logical workflow for addressing solubility issues encountered during experiments.

G start Start: this compound Fails to Dissolve or Precipitates check_conc Is the concentration essential? Can it be lowered? start->check_conc lower_conc Action: Lower the working concentration of this compound. check_conc->lower_conc Yes physical Apply Physical Methods: - Gentle Warming (check stability) - Sonication check_conc->physical No success Success: this compound is Solubilized lower_conc->success still_precipitates Still Insoluble / Precipitates? physical->still_precipitates cosolvent Strategy 1: Co-solvency (e.g., Ethanol, PEG 400) Is this compatible with your assay? still_precipitates->cosolvent Yes use_cosolvent Action: Prepare formulation with a co-solvent. cosolvent->use_cosolvent Yes surfactant Strategy 2: Surfactants (e.g., Tween® 80, Poloxamer 188) Forms micelles to encapsulate this compound. cosolvent->surfactant No use_cosolvent->success complexation Strategy 3: Complexation (e.g., Cyclodextrins) Forms inclusion complexes. surfactant->complexation surfactant->success solid_disp Advanced Strategy: Solid Dispersion (e.g., with PVP, HPMC) complexation->solid_disp complexation->success solid_disp->success

Caption: Troubleshooting workflow for this compound solubility issues.

Data Presentation: Comparison of Solubility Enhancement Techniques

The table below summarizes common techniques that can be applied to enhance the aqueous solubility of this compound.

TechniquePrinciple of OperationCommon ExcipientsAdvantagesDisadvantages
Co-solvency Reduces the polarity of the aqueous solvent system, increasing the solubility of lipophilic compounds.Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400), Glycerin.Simple to prepare; suitable for early-stage in vitro and in vivo studies.[4]May not be suitable for all cell lines; risk of precipitation upon further dilution.
Surfactants Form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in water.[2]Polysorbates (Tween® 20, 80), Poloxamers (Pluronic® F68, F127), Sodium Lauryl Sulfate (SLS).Highly effective at low concentrations; can also improve membrane permeability.Can be toxic to cells at higher concentrations; may interfere with certain biological assays.
Complexation Forms a host-guest inclusion complex where the drug (guest) fits into the hydrophobic cavity of the host molecule.[3]β-Cyclodextrin, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD).High solubilization potential; can improve drug stability; widely used in commercial formulations.Stoichiometry is fixed; can be expensive; competition with other molecules is possible.
Solid Dispersion The drug is dispersed in an amorphous state within a hydrophilic polymer matrix, enhancing wettability and dissolution rate.[4][5]Polyvinylpyrrolidone (PVP K30), Povidone, Hydroxypropyl Methylcellulose (HPMC), PEG 6000.Can achieve significant increases in solubility and bioavailability.[5]Requires more complex manufacturing processes (e.g., solvent evaporation, hot-melt extrusion); potential for recrystallization during storage.

Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent System

Objective: To identify a co-solvent system that solubilizes this compound at the desired concentration in an aqueous buffer.

Materials:

  • This compound powder

  • Primary solvent (e.g., DMSO, Ethanol)

  • Co-solvents for screening (e.g., PEG 400, Propylene Glycol, Cremophor® EL)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline pH 7.4)

  • Glass vials, vortex mixer, magnetic stirrer.

Methodology:

  • Prepare Concentrated Stock: Dissolve this compound in a minimal amount of the primary solvent (e.g., 100 mg/mL in DMSO).

  • Prepare Co-solvent Blends: In separate vials, prepare various blends of the co-solvent and the aqueous buffer. For example:

    • 10% PEG 400 in PBS

    • 20% PEG 400 in PBS

    • 10% PG in PBS

    • 20% PG in PBS

  • Introduce the Drug: Slowly add a small aliquot of the concentrated this compound stock solution to each co-solvent blend to achieve the target final concentration.

  • Mix and Equilibrate: Vortex each vial thoroughly for 2 minutes. Place on a magnetic stirrer for 1-2 hours at room temperature to allow the system to equilibrate.

  • Observe and Analyze: Visually inspect each vial for precipitation or cloudiness against a dark background. Quantify the concentration of the solubilized drug in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare Concentrated This compound Stock (in DMSO) prep_blends 2. Prepare Aqueous Buffer + Co-solvent Blends (e.g., 10% PEG 400, 20% PEG 400) prep_stock->prep_blends add_stock 3. Add Stock to Blends to Target Concentration prep_blends->add_stock mix 4. Vortex and Stir (1-2 hours) add_stock->mix observe 5. Visual Observation (Precipitation/Clarity) mix->observe quantify 6. (Optional) Quantify Soluble Fraction via HPLC observe->quantify

Caption: Experimental workflow for co-solvent screening.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to significantly enhance its dissolution rate.

Materials:

  • This compound powder

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Volatile organic solvent (e.g., Methanol, Acetone, Dichloromethane) capable of dissolving both this compound and the polymer.

  • Round bottom flask, rotary evaporator, vacuum oven, mortar and pestle.

Methodology:

  • Dissolution: Accurately weigh this compound and the polymer (e.g., in a 1:1, 1:5, or 1:10 drug-to-polymer ratio) and dissolve them in a sufficient volume of the selected organic solvent in a round bottom flask.

  • Mixing: Ensure a clear solution is formed by sonicating or stirring until both components are fully dissolved.

  • Solvent Evaporation: Connect the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed.

  • Drying: Scrape the solid material from the flask and place it in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Size Reduction: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: The resulting powder can be characterized for dissolution rate, which is expected to be significantly higher than that of the pure drug.

References

Optimizing Domiodol dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please be advised that "Domiodol" is a fictional compound created for the purpose of this example. The following data, protocols, and pathways are hypothetical and intended to illustrate the structure and content of a technical support guide for a research-use-only investigational drug.

Welcome to the technical support center for this compound. This guide provides essential information, troubleshooting advice, and detailed protocols to help you optimize your experiments and mitigate potential side effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK). By binding to the JNK ATP-binding pocket, it prevents the phosphorylation of downstream targets like c-Jun, thereby inhibiting signaling pathways involved in inflammation and apoptosis. Its primary intended use in research is to study the effects of JNK inhibition in models of pancreatic cancer.

Q2: What are the known off-target effects or side effects of this compound?

A2: The primary dose-limiting side effect observed in preclinical models is hepatotoxicity. This is believed to be caused by off-target inhibition of p38 MAPK at higher concentrations. Researchers should carefully monitor liver enzyme markers in in vivo studies and select doses that maximize the therapeutic window between JNK and p38 inhibition.

Q3: How do I select the optimal starting dose for my in vitro experiments?

A3: For cell-based assays, we recommend starting with a dose-response curve that spans from 1 nM to 10 µM. The optimal concentration will depend on the cell line's sensitivity. Based on our internal validation, the IC50 for JNK inhibition is significantly lower than for p38 inhibition (see Table 1). A starting point between 50-100 nM is often effective for achieving JNK inhibition with minimal off-target effects on p38.

Q4: My in vivo study is showing unexpected toxicity at the recommended dose. What should I do?

A4: Unexpected toxicity can arise from several factors, including model-specific sensitivities, formulation issues, or administration route. We recommend a systematic troubleshooting approach (see Figure 3). First, verify the formulation and concentration of this compound. Next, perform a pilot dose-finding study with a wider range of lower doses. Consider collecting satellite tissue samples to correlate pharmacokinetic (PK) data with pharmacodynamic (PD) markers of both JNK and p38 inhibition.

Data Presentation

Table 1: Comparative Inhibitory Activity of this compound
Target KinaseIC50 (nM)Assay TypeDescription
JNK1 15Biochemical Kinase AssayOn-target activity
JNK2 25Biochemical Kinase AssayOn-target activity
p38α 850Biochemical Kinase AssayPrimary off-target
ERK1 >10,000Biochemical Kinase AssayMinimal off-target
Table 2: Summary of Preclinical Toxicity in Murine Model
Dosage (mg/kg)JNK Inhibition (%)p38 Inhibition (%)Observed Side Effects
585%5%None
1095%15%Mild, transient weight loss
2599%45%Significant weight loss, elevated ALT/AST levels
5099%70%Severe hepatotoxicity, lethargy

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination
  • Objective: To determine the concentration of this compound required to inhibit 50% of JNK (or p38) kinase activity.

  • Materials: Recombinant human JNK1 or p38α enzyme, ATP, kinase buffer, substrate peptide (e.g., ATF2), this compound stock solution, 384-well plates, luminescence-based kinase activity detection kit.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer. Recommended final concentrations: 0.1 nM to 50 µM.

    • Add 5 µL of diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and substrate peptide to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure remaining ATP levels by adding the detection reagent and measuring luminescence according to the kit manufacturer's instructions.

    • Data Analysis: Convert luminescence to percent inhibition relative to the vehicle control. Plot percent inhibition against the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

G cluster_0 This compound Mechanism of Action cluster_1 On-Target Pathway cluster_2 Off-Target Pathway Stress Cellular Stress (e.g., Cytokines, UV) JNK JNK Stress->JNK Activates p38 p38 MAPK Stress->p38 Activates This compound This compound This compound->JNK Inhibits (High Affinity) This compound->p38 Inhibits (Low Affinity) cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis (Therapeutic Effect) cJun->Apoptosis Downstream Downstream Targets p38->Downstream Toxicity Hepatotoxicity (Side Effect) Downstream->Toxicity

Figure 1: Signaling pathway for this compound's on-target (JNK) and off-target (p38) effects.

G cluster_workflow Experimental Workflow: In Vitro Dose Optimization A 1. Prepare Serial Dilution of this compound C 3. Treat Cells with this compound (24, 48, 72 hours) A->C B 2. Seed Pancreatic Cancer Cell Lines B->C D 4. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E 5. Perform Western Blot for p-JNK and p-p38 C->E F 6. Analyze Data: Calculate IC50 for Viability and Target Inhibition D->F E->F G 7. Select Optimal Dose: Max JNK inhibition with minimal p-p38 effect F->G

Figure 2: Workflow for determining the optimal in vitro dosage of this compound.

G cluster_troubleshooting Troubleshooting Guide: Unexpected In Vivo Toxicity Start Unexpected Toxicity Observed Q1 Is this compound formulation and concentration correct? Start->Q1 Action1 Remake formulation and re-verify concentration Q1->Action1 A1_No Q2 Is toxicity model-specific? Q1->Q2 A1_Yes A1_Yes Yes A1_No No Action1->Start Action2 Conduct dose-finding study with lower range (e.g., 1-10 mg/kg). Consider alternative models. Q2->Action2 A2_Yes Q3 Is exposure (PK) higher than expected? Q2->Q3 A2_No A2_Yes Yes A2_No No End Consult with Technical Support with all collected data Action2->End Action3 Perform PK/PD analysis. Correlate plasma concentration with toxicity markers. Q3->Action3 Action3->End

Domiodol Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of Domiodol. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound, chemically known as [2-(iodomethyl)-1,3-dioxolan-4-yl]methanol, is synthesized via the acid-catalyzed acetalization of glycerol with iodoacetaldehyde. This reaction forms the 1,3-dioxolane ring structure.

Q2: What are the critical parameters in the synthesis of this compound?

A2: The critical parameters include the purity of starting materials (glycerol and iodoacetaldehyde), the choice and concentration of the acid catalyst, reaction temperature, and efficient removal of water, which is a byproduct of the reaction.

Q3: What are some common side reactions to be aware of during this compound synthesis?

A3: Side reactions can include the oxidation of glycerol to glyceraldehyde, dehydration of glycerol to acrolein, and polymerization of iodoacetaldehyde.[1][2][3] It is also possible for double acetalization to occur if there are impurities in the glycerol.

Q4: Which purification techniques are most effective for this compound?

A4: A combination of techniques is typically employed. After neutralizing the acid catalyst, an aqueous workup is performed. Further purification can be achieved through vacuum distillation or column chromatography on silica gel.[4][5]

Troubleshooting Guides

Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Inefficient water removal.[4] 4. Degradation of iodoacetaldehyde.1. Use a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid). 2. Gradually increase the reaction temperature while monitoring for side reactions. 3. Use a Dean-Stark apparatus for azeotropic removal of water.[4] 4. Ensure iodoacetaldehyde is of high purity and has been stored properly.
Formation of a Dark-Colored Reaction Mixture 1. Overheating, leading to decomposition. 2. Presence of impurities in the starting materials.1. Maintain a consistent and moderate reaction temperature. 2. Use purified glycerol and freshly prepared or purified iodoacetaldehyde.
Incomplete Reaction 1. Insufficient reaction time. 2. Catalyst has been neutralized or has degraded.1. Monitor the reaction progress using TLC or GC and extend the reaction time if necessary. 2. Add a fresh portion of the acid catalyst.
Purification
Issue Potential Cause(s) Recommended Solution(s)
Difficulty in Separating Product from Unreacted Glycerol Glycerol is highly polar and may not be fully removed by simple extraction.1. Perform multiple extractions with a suitable organic solvent. 2. Utilize column chromatography with a polar eluent system to separate the more polar glycerol.
Product Contaminated with Acidic Impurities Incomplete neutralization of the acid catalyst.Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until effervescence ceases.[4]
Oily Product Instead of a Pure Compound Presence of non-volatile impurities or residual solvent.1. Purify the product using vacuum distillation or column chromatography. 2. Ensure complete removal of the solvent under reduced pressure.
Low Recovery After Purification 1. Product loss during aqueous workup due to some water solubility. 2. Decomposition of the product on the silica gel column.1. Saturate the aqueous layer with brine to reduce the solubility of the organic product. 2. Deactivate the silica gel with a small percentage of a base (e.g., triethylamine) before performing column chromatography.

Experimental Protocols

Plausible Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar 1,3-dioxolane structures.[4]

Materials:

  • Glycerol (1.0 equivalent)

  • Iodoacetaldehyde (1.1 equivalents)

  • p-Toluenesulfonic acid (0.05 equivalents)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol and toluene.

  • Add iodoacetaldehyde and p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (no more water is collected and starting material is consumed), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification of this compound

Procedure:

  • The crude product can be purified by vacuum distillation. The distillation fractions should be analyzed for purity.

  • Alternatively, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Domiodol_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Glycerol + Iodoacetaldehyde ReactionVessel Reaction in Toluene (p-TSA catalyst, Reflux) Reactants->ReactionVessel DeanStark Azeotropic Water Removal ReactionVessel->DeanStark Water byproduct Cooling Cool to RT Neutralization Wash with NaHCO3 Cooling->Neutralization Extraction Wash with Brine Neutralization->Extraction Drying Dry (MgSO4) & Concentrate Extraction->Drying CrudeProduct Crude this compound Drying->CrudeProduct PurificationMethod Vacuum Distillation or Column Chromatography CrudeProduct->PurificationMethod PureProduct Pure this compound PurificationMethod->PureProduct

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions Start Problem Encountered LowYield Low/No Yield Start->LowYield DarkColor Dark Reaction Start->DarkColor IncompleteRxn Incomplete Reaction Start->IncompleteRxn Separation Poor Separation Start->Separation AcidImpurity Acidic Impurity Start->AcidImpurity LowRecovery Low Recovery Start->LowRecovery CheckCatalyst Check Catalyst & Temp LowYield->CheckCatalyst CheckPurity Check Starting Material Purity LowYield->CheckPurity DarkColor->CheckPurity IncompleteRxn->CheckCatalyst ExtendRxn Extend Reaction Time IncompleteRxn->ExtendRxn BetterExtraction Improve Extraction/Chromatography Separation->BetterExtraction Neutralize Thorough Neutralization AcidImpurity->Neutralize ModifyPurification Modify Purification Method LowRecovery->ModifyPurification

References

Addressing variability in patient response to Domiodol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in patient response to the experimental EGFR inhibitor, Domiodol.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A: this compound is a novel, potent small molecule inhibitor of the Epidermal Growth factor Receptor (EGFR) tyrosine kinase. In non-small cell lung cancer (NSCLC) cells harboring activating EGFR mutations (e.g., exon 19 deletions, L858R), this compound binds to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, including the PI3K/Akt and Ras/Raf/MAPK cascades.[1][2][3] This inhibition is intended to lead to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

Q2: We are observing significant heterogeneity in the response to this compound across different NSCLC cell lines, even those with known activating EGFR mutations. Why might this be?

A: This is a common and clinically relevant observation. Variability in response, even among EGFR-mutant cell lines, can be attributed to several factors:

  • Co-occurring Genetic Alterations: The presence of other genetic alterations, such as mutations in KRAS or loss of the tumor suppressor PTEN, can impact downstream signaling and reduce dependency on the EGFR pathway.[4]

  • Activation of Bypass Pathways: Some cell lines may have pre-existing activation of alternative signaling pathways that can compensate for EGFR inhibition.[5][6] Amplification of the MET receptor tyrosine kinase, for example, can maintain PI3K/Akt signaling even when EGFR is blocked by this compound.[4][6]

  • Phenotypic Differences: Cell lines can exhibit different phenotypes, such as an epithelial-to-mesenchymal transition (EMT), which has been associated with resistance to EGFR inhibitors.[7]

  • Differential Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of this compound from the cell, reducing its intracellular concentration and efficacy.[4]

Q3: Our initially sensitive cell line model has developed resistance to this compound after prolonged treatment. What are the likely mechanisms?

A: Acquired resistance to EGFR inhibitors is a major clinical challenge. The most common mechanisms include:

  • Secondary EGFR Mutations: The emergence of a "gatekeeper" mutation, most notably T790M, in the EGFR kinase domain can prevent this compound from binding effectively.[6][7][8] While this compound is designed to be effective against initial activating mutations, its affinity for the T790M mutant may be lower.

  • Bypass Pathway Activation: As with intrinsic resistance, the upregulation and activation of alternative signaling pathways, such as MET or AXL, is a frequent cause of acquired resistance.[4][7]

  • Histologic Transformation: In some cases, the cancer cells may undergo a phenotypic switch, for example, to small cell lung cancer (SCLC), which is not dependent on EGFR signaling.[4]

Q4: How can we stratify patient-derived xenograft (PDX) models to better predict their response to this compound?

A: Effective stratification of PDX models is crucial for preclinical studies. We recommend the following multi-faceted approach:

  • Comprehensive Genomic Profiling: Perform next-generation sequencing (NGS) to identify not only the primary EGFR mutation but also co-occurring mutations (KRAS, PTEN, etc.) and copy number variations (e.g., MET amplification).

  • Phospho-proteomic Analysis: Assess the baseline activation state of key signaling pathways (EGFR, MET, Akt, ERK) using techniques like reverse phase protein arrays (RPPA) or mass spectrometry. High baseline activation of bypass pathways may predict a poor response.

  • In Vitro Screening: Before implanting tumors, establish short-term cultures from the PDX models and perform dose-response assays with this compound to determine their intrinsic sensitivity.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for this compound in a known EGFR-mutant cell line.
Potential Cause Troubleshooting Steps
Cell Line Integrity 1. Authentication: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling.[9] 2. Passage Number: Use cells at a low, consistent passage number, as high passage numbers can lead to phenotypic drift.[10]
Reagent Quality 1. This compound Stock: Prepare fresh aliquots of this compound from a validated powder stock. Avoid repeated freeze-thaw cycles. 2. Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is not exceeding cytotoxic levels (typically <0.5%).
Assay Conditions 1. Cell Seeding Density: Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[11] 2. Assay Duration: Ensure the assay duration (e.g., 72 hours) is sufficient for this compound to exert its cytostatic or cytotoxic effects.
Underlying Biology 1. Bypass Pathway Activation: Perform western blotting to check for high baseline levels of phosphorylated MET, AXL, or other receptor tyrosine kinases.[4][6] 2. Downstream Mutations: Sequence key downstream effectors like KRAS and PIK3CA to rule out mutations that would render the cells independent of EGFR signaling.
Issue 2: High variability between replicate wells in a cell viability assay.
Potential Cause Troubleshooting Steps
Inconsistent Cell Plating 1. Cell Suspension: Ensure a homogenous single-cell suspension before plating. 2. Plating Technique: Pipette cells carefully and avoid introducing bubbles. Consider using a multichannel pipette for consistency. 3. Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS.[11]
Reagent Addition 1. Mixing: Ensure proper mixing of this compound in the media before adding to the cells. 2. Pipetting Accuracy: Use calibrated pipettes and ensure accurate dispensing of drug dilutions.
Assay Readout 1. Incubation Times: Adhere strictly to the recommended incubation times for the viability reagent (e.g., MTT, CellTiter-Glo®).[10] 2. Plate Reader Settings: Ensure the correct wavelength and other settings are used on the plate reader.

Data Presentation

Table 1: Representative Dose-Response of this compound in NSCLC Cell Lines

Cell LineEGFR StatusMET AmplificationIC50 (nM)
HCC827Exon 19 DelNo15
PC-9Exon 19 DelNo25
H1975L858R, T790MNo>1000
H1650Exon 19 DelNo (PTEN null)550
EBC-1No MutationYes>2000

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare a 2X serial dilution of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Pathway Analysis
  • Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-ß-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 This compound Action & Resistance EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K MAPK Ras/Raf/MAPK EGFR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation This compound This compound This compound->EGFR Inhibits T790M T790M Mutation T790M->EGFR Blocks this compound Binding MET MET Amplification MET->PI3K Bypass Activation

Caption: this compound signaling pathway and mechanisms of resistance.

G cluster_workflow Experimental Workflow: Investigating this compound Resistance start Start: NSCLC Cell Line (EGFR Mutant) dose_response Dose-Response Assay (this compound IC50) start->dose_response sensitive Sensitive (Low IC50) dose_response->sensitive resistant Resistant (High IC50) dose_response->resistant pathway_analysis Pathway Analysis (Western Blot for p-MET, p-Akt) resistant->pathway_analysis sequencing Genetic Analysis (Sequencing for T790M, KRAS) resistant->sequencing conclusion Conclusion: Determine Resistance Mechanism pathway_analysis->conclusion sequencing->conclusion

Caption: Workflow for investigating this compound resistance.

G cluster_troubleshooting Troubleshooting: Unexpected High IC50 start High IC50 Observed check_assay Verify Assay Parameters (Cell density, drug prep, etc.) start->check_assay assay_ok Assay OK? check_assay->assay_ok Yes assay_not_ok Re-run Experiment with Optimized Parameters check_assay->assay_not_ok No check_cell_line Authenticate Cell Line (STR Profiling) assay_ok->check_cell_line cell_line_ok Cell Line OK? check_cell_line->cell_line_ok Yes cell_line_not_ok Obtain New Stock of Cells check_cell_line->cell_line_not_ok No investigate_bio Investigate Biological Resistance (Western Blot, Sequencing) cell_line_ok->investigate_bio

References

Technical Support Center: Enhancing the Oral Bioavailability of Domiodol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming challenges related to the oral bioavailability of Domiodol.

FAQs: this compound Bioavailability

Q1: What is this compound and what are its known physicochemical properties?

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H9IO3[1][5]
Molecular Weight244.03 g/mol [1][5]
XLogP3 (Computed)0.4[5]

The computed XLogP3 value of 0.4 suggests that this compound is a relatively hydrophilic compound.[5] This may imply that its oral bioavailability is more likely limited by poor membrane permeability rather than low solubility. However, without experimental data, both possibilities should be considered.

Q2: What are the potential barriers to the oral bioavailability of this compound?

Given the lack of specific data for this compound, we can hypothesize potential barriers based on common challenges for orally administered drugs:

  • Low Aqueous Solubility: Although the LogP value suggests hydrophilicity, certain crystalline forms of a drug can still exhibit poor solubility. If this compound's dissolution rate is slower than its transit time through the absorption window in the gastrointestinal tract, its bioavailability will be limited.

  • Poor Permeability: The drug may have difficulty crossing the intestinal epithelium to enter the bloodstream. This can be due to its molecular size, charge, or lack of affinity for transport mechanisms.

  • First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation.[7][8][9] If this compound is extensively metabolized by the liver or gut wall enzymes, its concentration in the bloodstream will be significantly reduced.[7][8][9]

Q3: What is the Biopharmaceutics Classification System (BCS) and where might this compound fit?

The Biopharmaceutics Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability.[10][11][12]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Without experimental data, this compound's BCS class is unknown. However, based on its computed LogP, it could potentially be a BCS Class III drug (high solubility, low permeability). If its crystalline form has low aqueous solubility, it could be a BCS Class IV drug (low solubility, low permeability).

Troubleshooting Guide

This guide addresses specific experimental issues you may encounter.

Problem 1: Low in vitro dissolution rate of this compound.

  • Possible Cause: Poor aqueous solubility of the crystalline form of this compound.

  • Troubleshooting Steps:

    • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[13]

      • Action: Employ micronization or nanosizing techniques.

    • Use of Surfactants in Dissolution Media: Surfactants can enhance the wetting and solubilization of the drug.

      • Action: Add a biocompatible surfactant (e.g., sodium lauryl sulfate, Tween® 80) to the dissolution medium at a concentration above its critical micelle concentration.[13]

    • pH Modification of Dissolution Media: The solubility of ionizable drugs is pH-dependent.

      • Action: Test the dissolution of this compound in a range of pH buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[13]

    • Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution.[14][15][16][17]

      • Action: Prepare a solid dispersion using a carrier such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or a cellulose derivative.[14][17]

Problem 2: High variability in plasma concentrations in preclinical animal studies.

  • Possible Cause: Inconsistent absorption, potentially due to poor permeability or solubility issues.

  • Troubleshooting Steps:

    • Permeability Assessment: Determine if poor membrane permeation is the limiting factor.

      • Action: Conduct in vitro cell-based permeability assays (e.g., Caco-2) or ex vivo intestinal perfusion studies.

    • Lipid-Based Formulations: These formulations can enhance the absorption of both poorly soluble and poorly permeable drugs.

      • Action: Formulate this compound as a Self-Emulsifying Drug Delivery System (SEDDS).[18][19][20][21] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids.[18][20][21]

Problem 3: Low absolute bioavailability despite good in vitro dissolution.

  • Possible Cause: High first-pass metabolism.[7][8][9]

  • Troubleshooting Steps:

    • Metabolic Stability Assessment: Evaluate the extent of this compound's metabolism by liver enzymes.

      • Action: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes.

    • Prodrug Approach: Chemically modify this compound to a prodrug that is less susceptible to first-pass metabolism and is converted to the active form in the systemic circulation.

    • Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the relevant metabolic enzymes can increase bioavailability. This is primarily an experimental tool to confirm first-pass metabolism and may not be a viable clinical strategy.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, a hydrophilic polymer (e.g., PVP K30), and a suitable solvent (e.g., ethanol, methanol).

  • Procedure:

    • Dissolve this compound and the polymer in the solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:5 w/w).

    • Ensure complete dissolution using a magnetic stirrer or sonication.[14][17]

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.[14]

    • Characterize the solid dispersion for drug content, morphology (e.g., using scanning electron microscopy), physical state (e.g., using X-ray powder diffraction to confirm amorphous nature), and in vitro dissolution.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

  • Materials: this compound, an oil (e.g., oleic acid, Capryol™ 90), a surfactant (e.g., Tween® 80, Cremophor® EL), and a co-surfactant/co-solvent (e.g., Transcutol®, propylene glycol).

  • Procedure:

    • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Ternary Phase Diagram Construction: Prepare a series of blank SEDDS formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Observe the emulsification behavior of each formulation in water to identify the self-emulsifying region.

    • Preparation of this compound-Loaded SEDDS:

      • Accurately weigh the chosen oil, surfactant, and co-surfactant into a glass vial.

      • Heat the mixture to approximately 40°C to facilitate homogenization.

      • Add the required amount of this compound to the mixture and stir until it is completely dissolved.

    • Characterization:

      • Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index using a particle size analyzer.[18]

      • Self-Emulsification Time: Determine the time taken for the formulation to form a homogenous emulsion upon addition to water with gentle agitation.[18]

      • In Vitro Drug Release: Perform dissolution studies using a dialysis membrane method to assess the drug release from the emulsified system.

Data Presentation

Table 2: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Micronization/Nanosizing Increases surface area for dissolution.[13]Simple and widely applicable.May not be sufficient for very poorly soluble drugs; potential for particle aggregation.
Solid Dispersions Disperses the drug in a hydrophilic matrix, often in an amorphous state, to improve dissolution.[14][16]Significant improvement in dissolution rate; can be formulated into solid dosage forms.Potential for physical instability (recrystallization); requires careful selection of polymer.
Lipid-Based Formulations (e.g., SEDDS) Solubilizes the drug in a lipidic vehicle, forming fine emulsions in the GI tract to enhance absorption.[21]Can improve bioavailability of both poorly soluble and poorly permeable drugs; can bypass first-pass metabolism via lymphatic uptake.Can be chemically complex; potential for GI side effects with high surfactant concentrations.[19]

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_characterization Physicochemical Characterization cluster_decision BCS Classification (Hypothesized) cluster_strategies Formulation Strategies cluster_evaluation Evaluation start This compound API solubility Aqueous Solubility Determination start->solubility permeability Permeability Assessment (e.g., Caco-2) start->permeability bcs_class Determine Limiting Factor solubility->bcs_class permeability->bcs_class sol_limited Solubility-Limited (BCS II or IV) bcs_class->sol_limited Low Solubility perm_limited Permeability-Limited (BCS III or IV) bcs_class->perm_limited Low Permeability sol_tech Solid Dispersions Micronization sol_limited->sol_tech perm_tech Lipid-Based Systems (SEDDS) Permeation Enhancers perm_limited->perm_tech evaluation In Vitro Dissolution & In Vivo PK Studies sol_tech->evaluation perm_tech->evaluation sedds_workflow cluster_screening Component Screening cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Evaluation solubility_screening Solubility of this compound in Oils, Surfactants, Co-surfactants phase_diagram Construct Ternary Phase Diagrams solubility_screening->phase_diagram prep_sedds Prepare this compound-loaded SEDDS phase_diagram->prep_sedds droplet_size Droplet Size Analysis prep_sedds->droplet_size emulsification_time Self-Emulsification Time prep_sedds->emulsification_time drug_release In Vitro Drug Release prep_sedds->drug_release pk_studies Pharmacokinetic Studies in Animal Models droplet_size->pk_studies emulsification_time->pk_studies drug_release->pk_studies

References

Stabilizing Domiodol for long-term storage and experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and experimental use of Domiodol. The information is intended for researchers, scientists, and drug development professionals. The recommendations provided are based on the chemical properties of this compound as an organic iodide and a dioxolane derivative, as well as general best practices for pharmaceutical compound stability.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Discoloration (Yellowing/Browning) of Solid this compound Light or Heat Exposure: The carbon-iodine bond in this compound is susceptible to cleavage when exposed to light or elevated temperatures, which can lead to the formation of elemental iodine (I₂), causing a yellow or brown tint.[1]1. Storage: Always store solid this compound in an amber or opaque, tightly sealed container in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended. 2. Purity Check: If discoloration is observed, it is advisable to re-test the purity of the compound before use, for example, by using HPLC or melting point analysis.
Precipitate Formation in this compound Solutions Solvent Evaporation: If the container is not properly sealed, solvent evaporation can lead to an increase in the concentration of this compound beyond its solubility limit. Temperature Fluctuation: The solubility of this compound may be temperature-dependent. A decrease in temperature can cause the compound to precipitate out of the solution. Degradation: The formation of insoluble degradation products can also result in precipitation.1. Proper Sealing: Ensure that the container for the this compound solution is always tightly sealed to prevent solvent evaporation. 2. Consistent Temperature: Store solutions at a constant, controlled temperature. If a precipitate forms upon cooling, gently warm the solution and sonicate to redissolve, provided there is no evidence of degradation. 3. Fresh Preparation: It is best practice to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be for a short period and under validated conditions.
Variability in Experimental Results Compound Degradation: Inconsistent results may be a sign that the this compound stock has degraded, leading to a lower effective concentration. Inconsistent pH: The dioxolane ring in this compound may be susceptible to hydrolysis under acidic conditions.[2][3]1. Purity Assessment: Regularly assess the purity of your this compound stock. 2. pH Control: Ensure that the pH of your experimental solutions is controlled and consistent, preferably neutral to slightly alkaline, to minimize the risk of hydrolysis of the dioxolane ring. 3. Use Fresh Stock: If degradation is suspected, use a fresh, unopened batch of this compound for your experiments.
Difficulty in Dissolving this compound Inappropriate Solvent: this compound may have limited solubility in certain solvents. Low Temperature: The dissolution rate may be slower at lower temperatures.1. Solvent Selection: Refer to the supplier's datasheet for recommended solvents. If this information is not available, perform small-scale solubility tests with common laboratory solvents. 2. Gentle Warming and Sonication: To aid dissolution, gentle warming and sonication can be used. Avoid excessive heat to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

A1: For long-term storage, it is recommended to keep solid this compound at 2-8°C in a tightly sealed, opaque container to protect it from light and moisture.[4][5] Storing at -20°C may offer additional stability, a common practice for preserving sensitive compounds.[6]

Q2: How should I prepare and store this compound solutions?

A2: It is highly recommended to prepare this compound solutions fresh for each experiment. If a solution must be stored, it should be for a minimal duration, protected from light, and kept at 2-8°C. The choice of solvent will depend on the specific experimental requirements. Ensure the solution is stored in a tightly sealed container to prevent solvent evaporation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, two primary degradation pathways are plausible:

  • Cleavage of the Carbon-Iodine Bond: This is a common degradation route for organic iodides, especially when exposed to light or heat, and can result in the formation of elemental iodine.[1]

  • Hydrolysis of the Dioxolane Ring: As a cyclic acetal, the dioxolane ring in this compound can undergo hydrolysis, particularly under acidic conditions, to yield a diol and an aldehyde or ketone.[2][3]

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored by periodically assessing its physical and chemical properties. A change in color or the appearance of solid particles can indicate degradation. For a quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the compound and to detect and quantify any degradation products.

Q5: Is this compound sensitive to pH?

A5: The dioxolane ring in this compound's structure is a cyclic acetal, which can be susceptible to hydrolysis under acidic conditions.[2][3] Therefore, it is advisable to avoid strongly acidic environments during experiments and in the formulation of solutions to maintain the integrity of the molecule.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Container Protection Rationale
Solid 2-8°C (long-term)Tightly sealed, opaqueProtect from light and moistureTo minimize degradation via light or heat-induced C-I bond cleavage and prevent moisture uptake.[4][5]
Room Temperature (short-term)Tightly sealed, opaqueProtect from light and moistureSuitable for routine use, but prolonged exposure should be avoided.
Solution 2-8°CTightly sealed, amber or foil-wrappedProtect from light and solvent evaporationTo slow down potential degradation in solution and prevent changes in concentration.

Table 2: Potential Degradation of Organic Iodides and Dioxolanes under Stress Conditions

Stress Condition Potential Effect on Organic Iodides Potential Effect on Dioxolanes
Acidic pH Generally stable.Susceptible to hydrolysis.[2][3]
Alkaline pH May be susceptible to nucleophilic substitution.Generally stable.[3]
Light Exposure Prone to C-I bond cleavage, leading to discoloration.[4][5]Generally stable.
High Temperature Can accelerate C-I bond cleavage.[4]Generally stable, unless in the presence of strong acids.
Oxidizing Agents The iodide can be oxidized.Can be cleaved by strong oxidizing agents.[3]

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound

Objective: To assess the stability of this compound under various environmental conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of solid this compound in amber glass vials. For solution stability, prepare a stock solution of this compound in a suitable solvent and aliquot it into amber glass vials.

  • Stress Conditions: Expose the aliquots to a range of conditions, including:

    • Elevated temperature (e.g., 40°C, 60°C)

    • High humidity (e.g., 75% RH)

    • Light exposure (photostability testing)

    • Acidic and basic conditions (for solutions)

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4 weeks), remove an aliquot from each stress condition.

  • Analysis:

    • Visual Inspection: Note any changes in color or physical state.

    • HPLC Analysis: Quantify the remaining this compound and detect any degradation products. Use a suitable HPLC method with UV detection.

    • Purity Assessment: Determine the purity of the stressed samples and compare it to the initial sample.

  • Data Evaluation: Plot the concentration of this compound over time for each condition to determine the degradation rate.

Protocol 2: HPLC Method for Quantification of this compound

Objective: To provide a general HPLC method for the quantification of this compound. This is a hypothetical method and will require optimization and validation.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry of a this compound solution.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the test samples.

    • Quantify the amount of this compound in the test samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

Domiodol_Stability_Troubleshooting start Observed Issue with this compound discoloration Discoloration (Yellowing) start->discoloration precipitation Precipitation in Solution start->precipitation variability Inconsistent Experimental Results start->variability cause1 Light/Heat Exposure discoloration->cause1 Likely Cause cause2 Solvent Evaporation/ Temp. Fluctuation precipitation->cause2 Likely Cause cause3 Compound Degradation/ pH Instability variability->cause3 Likely Cause action1 Store in Dark, Cool Place Re-check Purity cause1->action1 Solution action2 Ensure Proper Sealing Store at Constant Temp. cause2->action2 Solution action3 Use Fresh Stock Control Experimental pH cause3->action3 Solution

Caption: Troubleshooting logic for common issues with this compound.

Domiodol_Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis at Time Points cluster_eval 4. Data Evaluation prep_solid Aliquot Solid this compound stress_temp Temperature (e.g., 40°C, 60°C) prep_solid->stress_temp stress_humidity Humidity (e.g., 75% RH) prep_solid->stress_humidity stress_light Photostability prep_solid->stress_light prep_solution Prepare and Aliquot This compound Solution prep_solution->stress_temp prep_solution->stress_light stress_ph pH (Acidic/Basic) prep_solution->stress_ph analysis_visual Visual Inspection stress_temp->analysis_visual stress_humidity->analysis_visual stress_light->analysis_visual stress_ph->analysis_visual analysis_hplc HPLC for Purity and Degradants analysis_visual->analysis_hplc eval_data Determine Degradation Rate and Shelf-Life analysis_hplc->eval_data

References

Domiodol Drug Interaction Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting protocols, and frequently asked questions for managing potential drug-drug interactions with Domiodol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an investigational, potent, and selective inhibitor of the Janus-Associated X-Kinase (JAX) protein. By binding to the ATP-binding site of JAX, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade disrupts the JAX-STAT signaling cascade, which is crucial for the transcription of genes involved in cellular proliferation and inflammation.

Q2: Which metabolic pathways are primarily responsible for this compound clearance?

In vitro and preclinical studies indicate that this compound is predominantly metabolized in the liver by the Cytochrome P450 enzyme CYP3A4 (>90%). A minor metabolic pathway involves CYP2C9 (<10%). The primary metabolite, M1 (hydroxythis compound), is considered inactive. Given its reliance on CYP3A4, this compound is susceptible to significant drug-drug interactions (DDIs) with strong inhibitors or inducers of this enzyme.

Q3: What are the expected effects of co-administering this compound with a strong CYP3A4 inhibitor?

Co-administration with a strong CYP3A4 inhibitor (e.g., Ketoconazole, Ritonavir) is expected to significantly increase the plasma concentration (AUC) and peak concentration (Cmax) of this compound. This can lead to an increased risk of dose-dependent toxicities. It is critical to assess this potential interaction during preclinical development.

Q4: How does co-administration with a CYP3A4 inducer affect this compound?

Co-administration with a strong CYP3A4 inducer (e.g., Rifampin, Carbamazepine) is likely to decrease the plasma concentration (AUC) of this compound. This may reduce its therapeutic efficacy due to enhanced metabolic clearance.

Troubleshooting Experimental Results

Problem 1: High variability in in vitro metabolism assay results for this compound.

  • Possible Cause 1: Microsome Quality: Inconsistent activity or degradation of pooled human liver microsomes (HLMs).

    • Troubleshooting Step: Always qualify new lots of HLMs using known CYP3A4 substrates (e.g., midazolam or testosterone) and inhibitors (e.g., ketoconazole) to ensure consistent activity. Run these controls in parallel with your this compound experiments.

  • Possible Cause 2: Reagent Instability: Degradation of this compound or the NADPH regenerating system.

    • Troubleshooting Step: Prepare fresh solutions of this compound and the NADPH system immediately before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Possible Cause 3: Incubation Conditions: Suboptimal pH, temperature, or incubation time.

    • Troubleshooting Step: Ensure the incubation buffer is maintained at pH 7.4 and the incubation occurs at a stable 37°C. Verify that the reaction is terminated effectively at the specified time point.

Problem 2: Unexpectedly low inhibition of this compound metabolism by a known CYP3A4 inhibitor.

  • Possible Cause 1: Non-specific Binding: The inhibitor or this compound may be binding to the plasticware of the assay plate.

    • Troubleshooting Step: Use low-binding plates for all incubation steps. Include a control with no microsomes to quantify the extent of non-specific binding.

  • Possible Cause 2: Incorrect Inhibitor Concentration: Serial dilution errors or degradation of the inhibitor stock.

    • Troubleshooting Step: Prepare fresh dilutions of the inhibitor for each experiment. Confirm the concentration and purity of the inhibitor stock solution via analytical methods like HPLC-UV.

  • Possible Cause 3: Time-Dependent Inhibition (TDI): The inhibitor may require pre-incubation with the microsomes to exert its full effect.

    • Troubleshooting Step: Design a TDI assay where the inhibitor is pre-incubated with the microsomes and NADPH regenerating system before the addition of this compound. Compare the results with a direct inhibition assay.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro DDI studies involving this compound.

Table 1: Inhibition of this compound Metabolism by Known CYP3A4 Inhibitors

InhibitorIC50 (µM)Inhibition Constant (Ki) (µM)Mechanism of Inhibition
Ketoconazole0.0850.04Competitive
Ritonavir0.0250.01Competitive
Verapamil1.20.75Competitive
Erythromycin15.49.8Mechanism-Based

Data derived from incubations with pooled human liver microsomes. This compound concentration was equivalent to its Km (1.5 µM).

Table 2: Effect of CYP3A4 Induction on this compound Metabolism

Inducer Pre-treatmentThis compound Half-Life (t½, min)Metabolite (M1) Formation Rate (pmol/min/mg)
Vehicle Control25.8110.5
Rifampin (10 µM)9.2355.8
Carbamazepine (20 µM)14.5212.4

Data from primary human hepatocytes treated with inducers for 48 hours prior to the addition of this compound.

Key Experimental Protocols

Protocol 1: CYP3A4 Inhibition Assay - IC50 Determination

This protocol determines the concentration of an inhibitor required to reduce the rate of this compound metabolism by 50% (IC50).

1. Reagents & Materials:

  • This compound (Substrate)
  • Test Inhibitor (e.g., Ketoconazole)
  • Pooled Human Liver Microsomes (HLMs, 0.5 mg/mL)
  • NADPH Regenerating System (e.g., BD Gentest™)
  • 0.1 M Phosphate Buffer (pH 7.4)
  • Acetonitrile with 0.1% Formic Acid (Stopping Solution)
  • 96-well incubation plates (low-binding)
  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare serial dilutions of the test inhibitor in phosphate buffer.
  • Add 5 µL of each inhibitor concentration to the wells of the 96-well plate. Include a vehicle control (no inhibitor).
  • Add 175 µL of a pre-warmed (37°C) master mix containing HLMs and phosphate buffer to each well.
  • Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate the reaction by adding 20 µL of a pre-warmed solution containing this compound (at its Km concentration, 1.5 µM) and the NADPH regenerating system.
  • Incubate at 37°C for 15 minutes (ensure this time is within the determined linear range of metabolite formation).
  • Terminate the reaction by adding 200 µL of ice-cold stopping solution (Acetonitrile with internal standard).
  • Seal the plate, vortex, and centrifuge at 3000 x g for 15 minutes to pellet the protein.
  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the M1 metabolite.

3. Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
  • Plot percent inhibition versus the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations: Pathways and Workflows

Domiodol_Signaling_Pathway cluster_nucleus Nucleus Receptor Cytokine Receptor JAX JAX Kinase Receptor->JAX STAT STAT JAX->STAT phosphorylates (P) This compound This compound This compound->JAX INHIBITS STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA translocates & binds to STAT->STAT_dimer dimerizes Gene_Transcription Gene Transcription (Proliferation, Inflammation) DNA->Gene_Transcription initiates

Caption: this compound inhibits the JAX-STAT signaling pathway.

DDI_Screening_Workflow start Start: Potential Interaction Query metabolism_screen Metabolic Phenotyping: Identify primary CYP enzymes start->metabolism_screen inhibition_assay In Vitro Inhibition Assay: Determine IC50/Ki with known inhibitors/inducers metabolism_screen->inhibition_assay If CYP-mediated induction_assay In Vitro Induction Assay: Assess potential to induce CYP expression metabolism_screen->induction_assay If CYP-mediated risk_assessment Risk Assessment: Calculate R-values and Basic Static Model inhibition_assay->risk_assessment induction_assay->risk_assessment low_risk Low Risk: Standard Monitoring risk_assessment->low_risk Below Threshold high_risk High Risk: Proceed to PBPK Modeling or Clinical DDI Study risk_assessment->high_risk Above Threshold end End low_risk->end high_risk->end

Caption: Workflow for preclinical drug interaction screening.

Troubleshooting_Logic start Unexpected Result in In Vitro DDI Assay check_reagents Verify Reagent Integrity: - Microsome Activity - Compound Stability - NADPH System start->check_reagents check_protocol Review Protocol Execution: - Pipetting Accuracy - Incubation Times/Temps - Plate Type (Binding) start->check_protocol reagents_ok Reagents OK? check_reagents->reagents_ok protocol_ok Protocol OK? check_protocol->protocol_ok reagents_ok->protocol_ok Yes fix_reagents Action: Qualify new lots Prepare fresh solutions reagents_ok->fix_reagents No fix_protocol Action: Re-train personnel Use low-binding plates protocol_ok->fix_protocol No consider_mechanism Consider Complex Mechanisms: - Time-Dependent Inhibition - Non-CYP Pathways - Transporter Effects protocol_ok->consider_mechanism Yes fix_reagents->start Re-run Assay fix_protocol->start Re-run Assay design_new_exp Design Follow-up Experiment consider_mechanism->design_new_exp

Caption: Logic diagram for troubleshooting DDI assay results.

Technical Support Center: Refining Animal Models for Studying Domiodol's Effects on Mucus Consistency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to investigate the effects of Domiodol on mucus consistency.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Issue 1: High Variability in Mucus Viscosity Measurements

Potential Cause Troubleshooting Step
Inconsistent Mucus Collection Time Standardize the time of day for mucus collection to minimize diurnal variations in mucus properties.
Contamination with Saliva For spontaneously expectorated sputum, visually inspect and remove saliva. For collection via bronchoscopy, carefully aspirate directly from the airway to avoid contamination.[1]
Sample Dehydration Process mucus samples immediately after collection. If short-term storage is necessary, keep samples on ice or at 4°C for no longer than 4 hours. Avoid freezing and thawing as it can alter mucus viscosity.
Inadequate Sample Homogenization Gently vortex the mucus sample until it forms a uniform torus to ensure consistent rheological measurements.[1]
Instrument Calibration and Settings Ensure the rheometer is properly calibrated. Use appropriate geometries (e.g., cone-plate for small, homogeneous samples) and standardized measurement parameters (e.g., strain sweep at a fixed frequency).[1]
Environmental Factors Control the temperature and humidity of the experimental environment, as these can affect mucus properties.

Issue 2: Difficulty in Inducing a Consistent State of Bronchitis

Potential Cause Troubleshooting Step
Variable SO2 Concentration Utilize a calibrated gas delivery system to ensure a stable and accurate concentration of SO2 within the exposure chamber.[2]
Uneven SO2 Distribution Ensure proper mixing of air and SO2 within the chamber to guarantee uniform exposure for all animals.
Differences in Animal Susceptibility Use age- and weight-matched animals from the same strain to minimize individual variability in response to SO2 exposure.
Inadequate Exposure Duration Adhere to a consistent and validated exposure schedule. For rats, long-term exposure (e.g., 25 days) to 20 ppm SO2 has been shown to induce both morphological changes and mucus hypersecretion.[2] For rabbits, long-term exposure has also been successfully used.
Monitoring of Disease Progression Periodically assess clinical signs of bronchitis, such as changes in breathing patterns or nasal discharge, to monitor the progression of the induced condition.[3]

Frequently Asked Questions (FAQs)

Animal Model Selection and Induction

  • Q1: What are the most common animal models for studying mucolytic agents like this compound? A1: Commonly used animal models for inducing chronic bronchitis and studying mucolytics include rats, hamsters, and dogs exposed to irritants like sulfur dioxide (SO2) or tobacco smoke.[4] Rabbits have been specifically used to demonstrate the efficacy of this compound in an SO2-induced bronchitis model.

  • Q2: How is chronic bronchitis typically induced with sulfur dioxide (SO2)? A2: Animals are exposed to a controlled concentration of SO2 gas in a specialized inhalation chamber for a defined period. For example, in one study, rats were exposed to 20 ppm SO2 for 25 days to induce both airway inflammation and functional hypersecretion.[2] Histological examination of bronchial epithelium can confirm the induction of bronchitis.[2]

This compound's Mechanism and Effects

  • Q3: What is the primary mechanism of action for this compound's mucolytic effects? A3: this compound, an organic iodinated compound, acts as both a mucolytic and an expectorant. Its mucolytic effect is demonstrated by a significant reduction in sputum viscosity. This reduction in viscosity is correlated with a decrease in the dry matter, protein, and polysaccharide content of the sputum.

  • Q4: How does this compound affect ciliary function? A4: this compound has a marked cilio-excitatory effect, meaning it increases the beat frequency of cilia in the respiratory tract. This enhanced ciliary activity aids in the clearance of the now less viscous mucus. The precise mechanism may involve modulation of ion transport across the epithelial membrane.

Experimental Procedures

  • Q5: What are the best practices for collecting respiratory mucus from animal models? A5: The method of collection depends on the animal model and the specific research question.

    • Tracheal Lavage/Aspiration: For larger animals like rabbits, mucus can be collected directly from the trachea.

    • Bronchoscopy with Cytology Brush: This technique allows for direct sampling from specific airways.

    • Sputum Induction: While more common in human studies, it can be adapted for some animal models but may dilute the sample.[1]

    • Post-mortem Collection: The trachea can be excised and mucus carefully collected.

  • Q6: How should mucus viscosity be measured? A6: Mucus is a non-Newtonian fluid, so its viscosity changes with the applied force. A cone-and-plate viscometer or rheometer is the standard instrument for these measurements. It is important to perform measurements at various shear rates to fully characterize the rheological properties of the mucus.

Data Presentation

Table 1: Effect of this compound on Mucus Viscosity in Rabbits with SO2-Induced Bronchitis

Treatment GroupDose (mg/kg, oral)Mean Viscosity Reduction (%)
Control-0
This compound50Statistically Significant
This compound100Statistically Significant

Data synthesized from pharmacological studies on this compound.

Table 2: Comparative Efficacy of Mucolytic Agents on Mucus Properties in Animal Models of Bronchitis

AgentAnimal ModelKey Findings
This compound Rabbit (SO2-induced)- Significant reduction in sputum viscosity. - Dose-dependent increase in respiratory tract fluid. - Marked cilio-excitatory effect.
N-acetylcysteine (NAC) Rat (various inducers)- Reduces mucus viscosity by hydrolyzing disulfide bonds in mucin.[5] - Can inhibit MUC5AC and MUC5B gene and protein expression.[6][7] - Reduces goblet cell hyperplasia.[6][7]
Carbocysteine General Animal Models- Restores viscoelastic properties of mucus. - Has anti-inflammatory effects.[8]
Ambroxol General Animal Models- Possesses both mucolytic and secretagogue properties.[9] - Stimulates surfactant synthesis.[9]

Experimental Protocols

Protocol 1: Induction of Chronic Bronchitis in Rabbits via SO2 Exposure

Objective: To induce a state of chronic bronchitis characterized by mucus hypersecretion and inflammation.

Materials:

  • New Zealand white rabbits (age and weight matched)

  • Specialized inhalation chamber

  • Calibrated SO2 gas cylinder and delivery system

  • Air supply and mixing apparatus

  • Gas concentration monitor

Procedure:

  • Acclimatize rabbits to the housing facility for at least one week prior to the experiment.

  • Place the rabbits in the inhalation chamber.

  • Deliver a controlled concentration of SO2 gas (e.g., 200-300 ppm) mixed with air into the chamber.

  • Maintain the exposure for a specified duration (e.g., 2-3 hours per day) for a period of several weeks (e.g., 3-4 weeks). The exact concentration and duration may need to be optimized for your specific laboratory conditions.

  • Monitor the animals daily for any signs of distress.

  • At the end of the exposure period, confirm the induction of bronchitis through histological analysis of tracheal and bronchial tissue, looking for signs of epithelial thickening, goblet cell hyperplasia, and inflammation.

Protocol 2: Collection and Rheological Analysis of Tracheal Mucus

Objective: To collect tracheal mucus and measure its viscoelastic properties.

Materials:

  • Anesthetized rabbit with induced bronchitis

  • Tracheal cannula or endotracheal tube

  • Syringe or gentle suction apparatus

  • Cone-and-plate rheometer

  • Micro-spatula

Procedure:

  • Anesthetize the rabbit according to an approved institutional protocol.

  • Perform a tracheotomy and insert a cannula or endotracheal tube.

  • Carefully collect accumulated mucus from the trachea using a syringe with a soft-tipped catheter or gentle suction. Avoid contact with the tracheal walls to prevent blood contamination.

  • Immediately place the collected mucus sample onto the plate of the rheometer.

  • Lower the cone to the appropriate gap setting.

  • Perform a strain sweep test at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region.

  • Perform a frequency sweep test within the linear viscoelastic region to measure the storage (G') and loss (G'') moduli as a function of frequency.

  • Calculate the complex viscosity from the obtained data.

Mandatory Visualizations

Domiodol_Action_Workflow cluster_model Animal Model cluster_intervention Intervention & Effect cluster_outcome Outcome SO2_Exposure SO2 Gas Exposure Bronchitis Chronic Bronchitis (Mucus Hypersecretion) SO2_Exposure->Bronchitis Induces This compound Oral this compound Administration Mucus_Properties Altered Mucus Properties: - Decreased Viscosity - Reduced Solids, Protein,  & Polysaccharides This compound->Mucus_Properties Directly Affects Ciliary_Activity Increased Ciliary Beat Frequency This compound->Ciliary_Activity Stimulates Clearance Enhanced Mucociliary Clearance Mucus_Properties->Clearance Ciliary_Activity->Clearance

Caption: Experimental workflow for evaluating this compound's effects.

Mucus_Secretion_Pathway Irritants Irritants (e.g., SO2) Inflammatory Mediators Receptors Epithelial Cell Receptors (e.g., EGFR, P2Y2) Irritants->Receptors Activate Signaling_Cascade Intracellular Signaling Cascade (MAPK, NF-κB) Receptors->Signaling_Cascade Initiate Gene_Expression Upregulation of Mucin Genes (MUC5AC) Signaling_Cascade->Gene_Expression Leads to Mucin_Synthesis Mucin Synthesis & Granule Formation Gene_Expression->Mucin_Synthesis Secretion Mucin Granule Exocytosis (Secretion) Mucin_Synthesis->Secretion Domiodol_Target Potential this compound Intervention Points Mucin_Synthesis->Domiodol_Target Mucolytic Action (Reduces Viscosity) Secretion->Domiodol_Target

Caption: Simplified signaling pathway for mucus production and secretion.

Troubleshooting_Logic Start Inconsistent Mucus Viscosity Data Check_Collection Review Mucus Collection Protocol Start->Check_Collection Is_Standardized Is Collection Time & Method Standardized? Check_Collection->Is_Standardized Standardize Standardize Collection (Time, Technique) Is_Standardized->Standardize No Check_Handling Review Sample Handling Is_Standardized->Check_Handling Yes Standardize->Check_Collection Is_Immediate Immediate Analysis? Proper Storage? Check_Handling->Is_Immediate Process_Immediately Process Immediately or Store on Ice (<4h) Is_Immediate->Process_Immediately No Check_Rheometer Check Rheometer Setup Is_Immediate->Check_Rheometer Yes Process_Immediately->Check_Handling Is_Calibrated Calibrated? Correct Geometry? Check_Rheometer->Is_Calibrated Calibrate_Select Recalibrate Instrument, Select Appropriate Geometry Is_Calibrated->Calibrate_Select No End Consistent Data Is_Calibrated->End Yes Calibrate_Select->Check_Rheometer

Caption: Troubleshooting logic for inconsistent viscosity data.

References

Technical Support Center: Enhancing Domiodol Assay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Domiodol detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of assays for the small molecule this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

This compound is a mucolytic agent with the molecular formula C5H9IO3 and a molecular weight of approximately 244.03 g/mol .[1][2][3] As a small molecule drug, its sensitive and accurate quantification in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and ensuring safety and efficacy during drug development.[4]

Q2: What are the main challenges in developing a sensitive assay for a small molecule like this compound?

Small molecules like this compound present several challenges for assay development. Due to their small size, they are generally not amenable to traditional sandwich immunoassays that require binding of two antibodies to different epitopes.[5] This often necessitates the use of competitive assay formats, which can sometimes have limitations in sensitivity. Furthermore, obtaining specific antibodies with high affinity for a small molecule can be difficult.

Q3: What types of assays can be used for the detection of this compound?

Several assay platforms can be adapted for the detection of this compound. The most common are:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used method for small molecule detection.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for quantifying small molecules in complex biological samples.[4]

  • Advanced Immunoassay Platforms: For ultra-sensitive detection, platforms like Single Molecule Arrays (Simoa™), Immuno-PCR, and AlphaLISA® can be considered.[5][7][8]

Q4: How can I enhance the sensitivity of my competitive ELISA for this compound?

To improve the sensitivity of a competitive ELISA, consider the following:

  • High-Affinity Antibodies: Use a monoclonal antibody with high specificity and affinity for this compound.[6]

  • Optimize Reagent Concentrations: Titrate the concentrations of the capture antibody and the this compound-enzyme conjugate to find the optimal balance for a sensitive response.

  • Signal Amplification: Employ a signal amplification system, such as using a substrate that produces a highly fluorescent or luminescent signal.

  • Increase Incubation Times: Longer incubation times for the antibody-antigen binding step can allow for greater binding at low concentrations, but this needs to be balanced with potential increases in background noise.[9]

Troubleshooting Guides

Below are common issues encountered during this compound detection assays and potential solutions.

Issue 1: High Background Signal in Competitive ELISA

A high background signal can mask the detection of low concentrations of this compound, thereby reducing the sensitivity of the assay.

Possible Cause Recommended Solution
Ineffective Blocking Use a high-quality blocking buffer. Modern, protein-free blocking buffers can be more effective than traditional BSA or casein-based blockers.[10] Increase the blocking incubation time or temperature.
Non-Specific Binding of Antibodies Increase the number of wash steps and the stringency of the wash buffer (e.g., by increasing the detergent concentration).[11] Ensure that the secondary antibody is highly cross-adsorbed against the species of the capture antibody.
Contaminated Reagents Use fresh, high-purity reagents and sterile, nuclease-free water for all buffers.[12]
Substrate Issues Ensure the substrate is stored correctly and is not expired. Some substrates are light-sensitive and should be handled accordingly.[11]
Issue 2: Low or No Signal

This indicates a problem with one or more components of the assay.

Possible Cause Recommended Solution
Inactive Enzyme Conjugate Verify the activity of the enzyme conjugate. Improper storage or the presence of inhibitors (like sodium azide for HRP) can reduce enzyme activity.[9]
Incorrect Reagent Concentrations Re-optimize the concentrations of the coating antigen and the primary antibody.
Insufficient Incubation Times Increase the incubation times for the primary antibody and/or the enzyme conjugate to allow for sufficient binding.[9]
Improper Plate Washing Overly aggressive washing can strip the coating antigen from the plate. Ensure the washing procedure is gentle but thorough.[12]
Issue 3: Poor Reproducibility (High Coefficient of Variation - CV)

Poor reproducibility can make it difficult to obtain reliable and statistically significant results.

Possible Cause Recommended Solution
Pipetting Inaccuracies Calibrate pipettes regularly. Use automated liquid handling systems for improved precision and to minimize human error.[13]
Temperature Gradients Ensure that the assay plate is incubated uniformly. Avoid stacking plates during incubation.[9]
Inconsistent Incubation Times Use a multichannel pipette or an automated system to add reagents to all wells as simultaneously as possible. Standardize all incubation times.[13]
Edge Effects To mitigate edge effects, avoid using the outer wells of the plate or fill them with buffer. Ensure consistent temperature and humidity across the plate.[13]

Experimental Protocols

Protocol 1: High-Sensitivity Competitive ELISA for this compound

This protocol outlines a method for a high-sensitivity competitive ELISA for the quantification of this compound in a buffer or biological matrix.

  • Coating:

    • Dilute a this compound-protein conjugate (e.g., this compound-BSA) to an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of a high-quality blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Competition:

    • Prepare standards of known this compound concentrations and your unknown samples.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of an optimized concentration of a high-affinity anti-Domiodol monoclonal antibody for 1 hour at room temperature.

    • Wash the coated and blocked plate 3 times.

    • Transfer 100 µL of the pre-incubated antibody/sample mixture to the corresponding wells of the coated plate.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of a secondary antibody-enzyme conjugate (e.g., anti-mouse IgG-HRP) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of a sensitive enzyme substrate (e.g., a chemiluminescent or fluorescent HRP substrate).

    • Incubate in the dark for the recommended time.

  • Measurement:

    • Read the plate on a microplate reader at the appropriate wavelength for the chosen substrate. The signal will be inversely proportional to the concentration of this compound in the sample.

Protocol 2: Sample Preparation for LC-MS Analysis of this compound

This protocol provides a general guideline for extracting this compound from a biological matrix like plasma for LC-MS analysis.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS analysis.

    • Vortex briefly and transfer to an autosampler vial for injection.

Visualizing Experimental Workflows

Caption: Workflow for a high-sensitivity competitive ELISA for this compound detection.

LCMS_Sample_Prep_Workflow start Start with Biological Sample ppt Protein Precipitation (add Acetonitrile) start->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS reconstitute->inject

Caption: Sample preparation workflow for LC-MS analysis of this compound.

References

Domiodol Pediatric Formulation & Dosing: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Domiodol treatment protocols for pediatric patients in a research setting. The following information is based on the established mucolytic and expectorant properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a mucolytic agent that works by reducing the viscosity of mucus.[1][2] Its efficacy is attributed to its ability to increase respiratory tract fluid secretion and its cilio-excitatory effect, which helps in clearing sputum.[3][4] Pharmacological studies show it significantly reduces the viscosity of sputum by decreasing the content of dry matter, protein, and polysaccharides.[3][4]

Q2: Is there a precedent for pediatric use of this compound?

A2: Yes, a double-blind, placebo-controlled clinical trial was conducted in 1988 on children with bronchopulmonary diseases.[5] This study provides foundational data for its use in pediatric populations.

Q3: What are the known contraindications for this compound in adults that should be considered for pediatric studies?

A3: Known contraindications in adults include severe renal or hepatic insufficiency.[1] These should be key exclusion criteria in any pediatric experimental protocol.

Q4: Have there been any observed effects on thyroid hormones in pediatric patients?

A4: The 1988 pediatric clinical trial reported no changes in thyroid hormone or thyroid-stimulating hormone levels.[5] However, because this compound is an organic iodide, monitoring thyroid function is a critical safety parameter in any new pediatric study.[6]

Q5: What formulations of this compound have been previously used?

A5: this compound has been marketed in Italy in syrup, sachet, and tablet form.[1] For pediatric studies, a liquid or soluble formulation is generally preferred for dose flexibility and ease of administration.

Troubleshooting Guide

Issue 1: High variability in patient response to initial dosing.

  • Possible Cause: Pediatric patients have high metabolic variability due to age, weight, and developmental stage. Standard dosing may not be appropriate for all subjects.

  • Solution: Implement weight-based (mg/kg) dosing protocols. Stratify patient cohorts by narrow age groups (e.g., 2-5, 6-11, 12-17 years) to identify age-related pharmacokinetic differences. Refer to the starting point from the 1988 study (0.5 mg/kg, three times daily) and adjust based on response and tolerability.[5]

Issue 2: Difficulty in assessing efficacy (sputum viscosity) in non-expectorating children.

  • Possible Cause: Young children often cannot effectively expectorate sputum for analysis.

  • Solution: Utilize non-invasive surrogate endpoints to measure efficacy. This can include validated cough severity scores, changes in respiratory sounds upon auscultation, or spirometric measures like peak expiratory flow rate, which showed improvement in the original pediatric trial.[5]

Issue 3: Unexpected adverse events (AEs), such as gastrointestinal upset.

  • Possible Cause: The excipients in the experimental formulation may be causing GI irritation, or it could be a direct effect of the active compound.

  • Solution:

    • Review the composition of the formulation. If possible, test a simplified formulation with fewer excipients.

    • Administer this compound with food to mitigate potential GI irritation.

    • Implement a dose-escalation protocol starting at a lower dose than the target therapeutic dose to assess tolerability.

    • Record all AEs with detailed information on onset, duration, and severity to identify patterns.

Issue 4: Inconsistent results in in-vitro mucolytic activity assays.

  • Possible Cause: Sputum sample quality and handling can significantly impact results. The viscosity of mucus can change with temperature, storage time, and freeze-thaw cycles.

  • Solution: Standardize the sputum sample collection and handling protocol. Samples should be processed fresh whenever possible. Assays should be conducted at a consistent temperature (e.g., 37°C), and vortexing/mixing times must be strictly controlled before viscosity measurement.

Data Presentation

Table 1: Pediatric Dose-Finding Study Protocol (Hypothetical)

Age Group (Years)Weight Range (kg)Starting Dose (mg/kg, TID)Dose Escalation Step (mg/kg)Maximum Target Dose (mg/kg, TID)Primary Efficacy EndpointSafety Monitoring
2-512-200.250.250.75Cough Severity ScoreVital Signs, AE Reporting
6-1121-400.500.251.00PEFR¹, Sputum ViscosityVital Signs, AE Reporting, TFTs²
12-1741-700.500.501.50FEV1³, Sputum ViscosityVital Signs, AE Reporting, TFTs², Renal Panel

¹PEFR: Peak Expiratory Flow Rate ²TFTs: Thyroid Function Tests ³FEV1: Forced Expiratory Volume in 1 second

Table 2: Key Pharmacokinetic Parameters (Adult Data for Reference)

ParameterValueSource
Adult Dosage60mg, 3-4 times daily[1]
Pediatric Dose (Trial)0.5 mg/kg, 3 times daily[5]
CAS Number61869-07-6[6]
Molar Mass244.028 g·mol−1[1]

Experimental Protocols

1. Protocol: In-Vitro Mucolytic Activity Assay

  • Objective: To determine the dose-dependent effect of this compound on the viscosity of pediatric sputum samples.

  • Methodology:

    • Collect fresh sputum samples from pediatric patients with cystic fibrosis or chronic bronchitis.

    • Pool and homogenize the samples by gentle mixing to create a consistent baseline.

    • Aliquot 1 mL of the sputum homogenate into separate microcentrifuge tubes.

    • Prepare this compound solutions at concentrations ranging from 0.1 mg/mL to 10 mg/mL in a suitable vehicle (e.g., phosphate-buffered saline).

    • Add 100 µL of each this compound concentration (and a vehicle-only control) to the sputum aliquots.

    • Incubate all samples at 37°C for 30 minutes in a shaking water bath.

    • Measure the viscosity of each sample using a cone-plate viscometer.

    • Calculate the percentage reduction in viscosity compared to the vehicle control for each concentration.

    • Plot the dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

2. Protocol: Pediatric Safety and Tolerability Monitoring

  • Objective: To monitor the safety and tolerability of this compound in pediatric research subjects.

  • Methodology:

    • Baseline Assessment (Visit 1):

      • Record medical history, including any known renal or hepatic conditions.

      • Perform a physical examination and record baseline vital signs (heart rate, blood pressure, respiratory rate, temperature).

      • Collect blood samples for baseline complete blood count (CBC), renal function panel, liver function tests (LFTs), and thyroid function tests (TSH, T3, T4).

    • During Treatment (Weekly):

      • Administer a standardized questionnaire to parents/guardians to systematically record any adverse events (AEs), focusing on GI symptoms, skin rash, or changes in behavior.

      • Record vital signs.

    • Mid-point and End of Study (e.g., Week 4 and Week 8):

      • Repeat blood collection for CBC, renal panel, LFTs, and TFTs.

      • A pediatric physician will review all AE reports and laboratory results.

    • AE Reporting: Any serious adverse events (SAEs) must be reported to the Institutional Review Board (IRB) and study sponsor within 24 hours.

Visualizations

Domiodol_Mechanism_of_Action This compound This compound RespTract Respiratory Tract Fluid This compound->RespTract Increases Secretion Cilia Bronchial Cilia This compound->Cilia Stimulates Activity Mucus Thick Mucus (High Viscosity) Clearance Mucociliary Clearance Sputum Thin Sputum (Low Viscosity) Mucus->Sputum Reduces Viscosity Sputum->Clearance Facilitates

Caption: this compound's dual-action mucolytic pathway.

Experimental_Workflow start Patient Screening (Inclusion/Exclusion Criteria) baseline Baseline Assessment (Vitals, Labs, Spirometry) start->baseline random Randomization baseline->random groupA This compound Arm (Weight-Based Dosing) random->groupA groupB Placebo Arm random->groupB treatment Treatment Period (e.g., 14 Days) groupA->treatment groupB->treatment monitoring Weekly Safety & Efficacy Monitoring treatment->monitoring end End-of-Study Assessment monitoring->end analysis Data Analysis (Statistical Comparison) end->analysis

Caption: Pediatric clinical trial experimental workflow.

Dose_Adjustment_Logic start Initiate Dose (e.g., 0.5 mg/kg TID) assess Assess Efficacy & Tolerability (After 72h) start->assess good Response Adequate & Tolerated Well? assess->good Yes intolerable Not Tolerated assess->intolerable No continueDose Continue Current Dose Re-assess Weekly good->continueDose Yes inadequate Response Inadequate, Tolerated Well? good->inadequate No increaseDose Increase Dose (per protocol) inadequate->increaseDose Yes reduceDose Reduce Dose or Discontinue Study Drug inadequate->reduceDose No increaseDose->assess intolerable->reduceDose

Caption: Logic tree for pediatric dose adjustments.

References

Validation & Comparative

Domiodol vs. Placebo: An Analysis of Double-Blind Controlled Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Domiodol, an organic iodinated mucolytic agent, has been evaluated in several double-blind, placebo-controlled clinical trials to determine its efficacy and safety in treating respiratory conditions characterized by excessive or viscous mucus. These studies provide quantitative data on its ability to improve respiratory symptoms and function.

Efficacy Data Summary

Clinical trials have demonstrated that this compound is effective in improving key symptoms and clinical measures associated with bronchopulmonary diseases.

Table 1: Efficacy in Pediatric Bronchopulmonary Disease

A study involving 30 children with acute infectious pulmonary diseases or acute flare-ups of chronic bronchitis showed significant improvements in subjective symptoms and some spirometric measures in the this compound group compared to placebo after 14 days of treatment.[1]

EndpointThis compound GroupPlacebo GroupSignificance
Subjective Symptoms
CoughSignificantly ReducedNo Significant Changep < 0.05
Sputum ViscositySignificantly ReducedNo Significant Changep < 0.05
Difficulty Raising SputumSignificantly ReducedNo Significant Changep < 0.05
Spirometric Measures
Vital Capacity (VC)ImprovedNo Significant Changep < 0.05
Peak Expiratory Flow (PEF)ImprovedNo Significant Changep < 0.05
FEV1No Significant DifferenceNo Significant Difference-
Table 2: Efficacy in Post-Laryngectomy Tracheostomized Patients

In a pilot study with 20 post-operative laryngectomy patients, those receiving this compound showed a more significant and earlier improvement in respiratory parameters compared to those receiving a placebo.[2]

EndpointThis compound GroupPlacebo GroupSignificance
Cough IntensityStatistically Significant ImprovementLess Improvementp < 0.05
Sputum QuantityStatistically Significant ImprovementLess Improvementp < 0.05
Sputum QualityStatistically Significant ImprovementLess Improvementp < 0.05
Expectoration DifficultyStatistically Significant ImprovementLess Improvementp < 0.05

Safety and Tolerability Data

Across the reviewed clinical trials, this compound was generally well-tolerated with no significant clinical side effects reported.

Table 3: Safety Profile in Pediatric Trials

The study in children specifically monitored for side effects and changes in thyroid hormone levels, given that this compound is an organic iodine compound.

ParameterThis compound GroupPlacebo GroupNotes
Clinical Side EffectsNone ReportedNone Reported[1]
Thyroid Hormone LevelsUnchangedUnchanged[1]
TSH LevelsUnchangedUnchanged[1]

Mechanism of Action

This compound's primary mechanism of action is as a mucolytic and expectorant.[3] It works by:

  • Increasing Respiratory Tract Fluid : Pharmacological studies show this compound induces a dose-related increase in respiratory tract fluid.[3]

  • Reducing Sputum Viscosity : It significantly reduces the viscosity of sputum, an effect correlated with a decrease in the content of dry matter, protein, and polysaccharides in the sputum.[3]

  • Cilio-excitatory Effect : The drug also has a marked cilio-excitatory effect, which helps in the clearance of mucus from the respiratory tract.[3]

This compound This compound Administration Fluid Increased Respiratory Tract Fluid Secretion This compound->Fluid Viscosity Reduced Sputum Viscosity (Decreased proteins, polysaccharides) This compound->Viscosity Cilia Cilio-excitatory Effect This compound->Cilia Clearance Improved Mucociliary Clearance Fluid->Clearance Viscosity->Clearance Cilia->Clearance Symptoms Alleviation of Symptoms (Cough, Expectoration Difficulty) Clearance->Symptoms

This compound's mucolytic mechanism of action.

Experimental Protocols

The methodologies of the cited studies are foundational to understanding the evidence.

Protocol: Pediatric Bronchopulmonary Disease Trial[1]
  • Study Design : A double-blind, randomized, placebo-controlled trial.

  • Participants : 30 children (mean age 9.33 years) with acute infectious pulmonary diseases or acute flare-ups of chronic bronchitis.

  • Intervention :

    • Treatment Group: this compound administered orally at a dose of 0.5 mg/kg three times daily.

    • Control Group: Placebo.

  • Duration : 14 days.

  • Primary Endpoints : Semi-quantitative assessment of subjective symptoms including cough, sputum viscosity, and difficulty in raising sputum.

  • Secondary Endpoints : Spirometric measures (Vital Capacity, Peak Expiratory Flow Rate, FEV1), and safety monitoring including clinical side-effects and thyroid hormone levels.

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (14 Days) cluster_assessment Endpoint Assessment P Patient Population (N=30, Pediatric, Bronchopulmonary Disease) R Randomization (Double-Blind) P->R G1 Group 1 This compound (0.5 mg/kg, TID) R->G1 n=15 G2 Group 2 Placebo R->G2 n=15 E1 Primary Endpoints (Symptom Scores) G1->E1 E2 Secondary Endpoints (Spirometry, Safety Labs) G1->E2 G2->E1 G2->E2

References

A Comparative Analysis of Domiodol and Sobrerol for the Management of Hypersecretory Bronchopneumonias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two mucolytic agents, Domiodol and Sobrerol, in the context of their application in hypersecretory bronchopneumonias. The information is compiled to assist researchers, scientists, and drug development professionals in understanding the relative performance and mechanisms of these compounds.

Introduction

Hypersecretory bronchopneumonias are characterized by excessive and viscous mucus production, leading to airway obstruction and recurrent infections. Mucolytic agents are a cornerstone of therapy, aiming to improve mucus clearance and alleviate symptoms. This guide focuses on a direct comparison of this compound, an organic iodide-containing compound, and Sobrerol, a terpene derivative, based on available clinical and pharmacological data.

Head-to-Head Clinical Comparison

A key comparative study by Finiguerra et al. (1981) provides the most direct clinical evidence for the differential effects of this compound and Sobrerol in patients with hypersecretory bronchitis.

Data Presentation
ParameterThis compoundSobrerolKey Findings from Finiguerra et al. (1981)
Ease of Expectoration ImprovedImprovedBoth drugs resulted in a subjective improvement in the ease of expectorating sputum.[1]
Cough Severity ReducedReducedA reduction in the severity of coughing was reported with both treatments.[1]
Sputum Consistency ImprovedImprovedBoth drugs led to a perceived improvement in sputum consistency, making it less viscous.[1]
Sputum Volume Significantly Increased No Significant ChangeThis compound led to a significant increase in sputum volume from the initial days of treatment.[1]
Respiratory Function No ImprovementNo ImprovementNeither drug demonstrated an improvement in respiratory function tests.[1]

Experimental Protocols

While the full detailed methodology of the pivotal comparative study by Finiguerra et al. (1981) is not publicly available, the abstract and related literature allow for a reconstruction of the general experimental design.

Study Design: A double-blind, randomized clinical trial was conducted.[1]

Patient Population: The study included adult patients diagnosed with acute and chronic bronchitis, as well as those experiencing acute exacerbations of chronic hypersecretory bronchitis.[1] Patients with bronchorrheic forms were excluded.[1]

Interventions:

  • Group 1: Orally administered this compound.

  • Group 2: Orally administered Sobrerol.

  • Specific dosages and treatment duration were not detailed in the available abstract.

Outcome Measures:

  • Subjective Assessments:

    • Ease of expectoration.[1]

    • Severity of coughing.[1]

    • Sputum consistency.[1]

  • Objective Assessments:

    • Sputum volume.[1]

    • Respiratory function tests.[1]

Mechanism of Action

The differing clinical outcomes of this compound and Sobrerol can be attributed to their distinct mechanisms of action at the cellular and molecular levels.

This compound: A Muco-Expectorant and Cilio-Stimulant

This compound's primary effects are centered on increasing the volume of respiratory secretions and enhancing ciliary activity. As an organic iodide-containing compound, it is thought to act as an expectorant by promoting the secretion of airway fluid.[2] Preclinical studies have shown that this compound induces a dose-related increase in respiratory tract fluid and has a marked cilio-excitatory effect.[3]

Domiodol_Mechanism This compound This compound Airway_Epithelium Airway Epithelial Cells This compound->Airway_Epithelium Acts on Cilia Cilia This compound->Cilia Directly or Indirectly Stimulates Ion_Channels Ion Channels (e.g., Cl- channels) Airway_Epithelium->Ion_Channels Modulates Water_Transport Transepithelial Water Transport Ion_Channels->Water_Transport Drives Increased_Fluid Increased Airway Surface Liquid Water_Transport->Increased_Fluid Results in Mucus_Clearance Enhanced Mucociliary Clearance Increased_Fluid->Mucus_Clearance CBF Increased Ciliary Beat Frequency (CBF) Cilia->CBF CBF->Mucus_Clearance

Proposed Mechanism of Action for this compound.
Sobrerol: A Mucolytic and Mucoregulator

Sobrerol, a monoterpene derivative, exerts its effects through multiple pathways.[4][5] Its primary mucolytic action is believed to stem from the disruption of disulfide bonds within mucin glycoproteins, which reduces the viscosity of mucus.[6][7][8] Additionally, Sobrerol has been shown to increase ciliary motility, further aiding in mucociliary clearance.[4][9] It also possesses antioxidant properties and may increase the production of secretory IgA.[4][6]

Sobrerol_Mechanism Sobrerol Sobrerol Mucin Mucin Glycoproteins (with disulfide bonds) Sobrerol->Mucin Cilia Cilia Sobrerol->Cilia Stimulates Submucosal_Glands Submucosal Glands Sobrerol->Submucosal_Glands Stimulates Disulfide_Bonds Breaks Disulfide Bonds Mucin->Disulfide_Bonds Reduced_Viscosity Reduced Mucus Viscosity Disulfide_Bonds->Reduced_Viscosity Mucus_Clearance Enhanced Mucociliary Clearance Reduced_Viscosity->Mucus_Clearance Ciliary_Motility Increased Ciliary Motility Cilia->Ciliary_Motility Ciliary_Motility->Mucus_Clearance Serous_Fluid Increased Serous Fluid Secretion Submucosal_Glands->Serous_Fluid Mucus_Hydration Increased Mucus Hydration Serous_Fluid->Mucus_Hydration Mucus_Hydration->Mucus_Clearance

Multi-faceted Mechanism of Action for Sobrerol.

Summary and Conclusion

Based on the available head-to-head clinical data, both this compound and Sobrerol are effective in improving the subjective symptoms of hypersecretory bronchopneumonias, including cough and difficulty in expectoration.[1] However, their objective effects on sputum properties differ significantly. This compound acts primarily as an expectorant, markedly increasing sputum volume, which may be beneficial for patients with thick, tenacious mucus that is difficult to mobilize.[1][2] In contrast, Sobrerol's primary role appears to be as a mucolytic, reducing mucus viscosity without a significant impact on volume.[4][7][8]

The choice between this compound and Sobrerol may, therefore, depend on the specific clinical presentation of the patient. For individuals with highly viscous but scant secretions, a therapy that primarily increases fluid content, such as this compound, could be advantageous. Conversely, for patients with copious but thick mucus, a mucolytic agent like Sobrerol that reduces viscosity might be more appropriate.

Further research with detailed experimental protocols and objective, quantitative measures of sputum rheology and mucociliary clearance is warranted to more definitively delineate the relative therapeutic positioning of these two agents. Elucidation of the precise intracellular signaling pathways for both compounds will also be crucial for the development of next-generation mucoactive drugs.

Experimental Workflow for Future Comparative Studies

To address the current gaps in knowledge, a robust experimental workflow for future comparative clinical trials is proposed.

Experimental_Workflow Patient_Recruitment Patient Recruitment (Hypersecretory Bronchopneumonia) Baseline Baseline Assessment (Sputum Rheology, Spirometry, Symptom Scores) Patient_Recruitment->Baseline Randomization Randomization Group_A This compound Treatment Randomization->Group_A Group_B Sobrerol Treatment Randomization->Group_B Placebo Placebo Control Randomization->Placebo Follow_up Follow-up Assessments (e.g., Day 3, 7, 14) Group_A->Follow_up Group_B->Follow_up Placebo->Follow_up Baseline->Randomization Data_Analysis Data Analysis (Statistical Comparison of Outcomes) Follow_up->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Proposed Experimental Workflow for Future Trials.

References

Comparative Efficacy of Domiodol and N-acetylcysteine in the Management of Respiratory Symptoms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Domiodol and N-acetylcysteine (NAC), two mucolytic agents utilized in the management of respiratory conditions characterized by excessive or viscous mucus. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their efficacy, supported by available experimental data, alongside an examination of their mechanisms of action and the methodologies employed in their clinical evaluation.

Overview of this compound and N-acetylcysteine

This compound is an organic iodinated mucolytic and expectorant agent. Clinical studies, primarily conducted in the 1980s and 1990s, have suggested its efficacy in reducing symptoms associated with acute and chronic bronchopulmonary diseases, such as cough and sputum viscosity.[1][2][3] Its mechanism of action is believed to involve the stimulation of airway fluid secretion.[4]

N-acetylcysteine (NAC) is a well-established mucolytic drug with a multifaceted mechanism of action. It directly cleaves disulfide bonds in mucoproteins, thereby reducing mucus viscosity. Furthermore, NAC exhibits antioxidant properties by replenishing intracellular glutathione levels and has anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. It is widely used in the management of chronic obstructive pulmonary disease (COPD) and other respiratory conditions.

Comparative Efficacy: A Review of Clinical Data

The available clinical data for this compound is less extensive and primarily qualitative compared to the large body of evidence for N-acetylcysteine.

Table 1: Summary of Clinical Efficacy Data for this compound

EndpointStudy PopulationKey FindingsCitation
Subjective SymptomsPediatric patients with acute infectious pulmonary diseases or acute flare-ups of chronic bronchitisStatistically significant reduction in cough, sputum viscosity, and difficulty in expectoration compared to placebo.[1]
SpirometryPediatric patients with acute infectious pulmonary diseases or acute flare-ups of chronic bronchitisSignificant improvement in vital capacity and peak expiratory flow rate compared to placebo; no significant difference in FEV1.[1]
Clinical EffectsAdult patients with chronic obstructive lung diseaseBoth this compound and S-carboxymethylcysteine had a positive effect on all patients, with this compound showing a more rapid onset of action.[5]
Sputum VolumeAdult patients with hypersecretory bronchopneumoniasSignificant increase in sputum volume from the initial days of treatment.[3]

Table 2: Summary of Quantitative Clinical Efficacy Data for N-acetylcysteine in COPD

EndpointStudy PopulationN-acetylcysteine Group (Mean ± SD)Placebo Group (Mean ± SD)p-valueCitation
Change in FEV1 (mL)Patients with severe COPD exacerbation+275 ± 58+199 ± 210.52[6]
Change in PaO2 (mmHg)Patients with severe COPD exacerbation+13.0 ± 2.5+10.8 ± 4.70.57[6]
Exacerbation RatePatients with moderate to severe COPD41% reduction in the number of exacerbations compared to standard therapy alone.-<0.05[7]
Number of patients with no exacerbationsPatients with chronic bronchitis or COPDHigher in the NAC groupLower in the placebo group<0.001[8]

FEV1: Forced Expiratory Volume in 1 second; PaO2: Partial pressure of oxygen in arterial blood.

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of this compound and N-acetylcysteine are depicted in the following signaling pathway diagrams.

Domiodol_Pathway This compound This compound (Organic Iodide) GastricVagalReceptors Gastric Vagal Receptors This compound->GastricVagalReceptors Stimulates COX_Enzymes COX-1 / COX-2 Enzymes This compound->COX_Enzymes Inhibits (putative) ParasympatheticReflex Parasympathetic Reflex GastricVagalReceptors->ParasympatheticReflex Activates GlandularExocytosis Glandular Exocytosis ParasympatheticReflex->GlandularExocytosis Induces AirwayFluidSecretion Increased Airway Fluid Secretion GlandularExocytosis->AirwayFluidSecretion ReducedViscosity Reduced Mucus Viscosity AirwayFluidSecretion->ReducedViscosity Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Proposed mechanism of action for this compound.

NAC_Pathway NAC N-acetylcysteine (NAC) Mucoproteins Mucoproteins (Disulfide Bonds) NAC->Mucoproteins Cleaves -S-S- bonds Cysteine L-cysteine NAC->Cysteine Provides IKK IKK NAC->IKK Inhibits ReducedMucus Reduced Mucus Viscosity Mucoproteins->ReducedMucus GSH Glutathione (GSH) Cysteine->GSH Precursor for ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes OxidativeStress Reduced Oxidative Stress GSH->OxidativeStress IkB IκB IKK->IkB Phosphorylates ReducedInflammation Reduced Inflammation IKK->ReducedInflammation NFkB NF-κB IkB->NFkB Releases ProinflammatoryGenes Pro-inflammatory Gene Expression NFkB->ProinflammatoryGenes Activates

Caption: Multifaceted mechanism of action for N-acetylcysteine.

Experimental Protocols

This section outlines a generalized protocol for a clinical trial designed to evaluate the efficacy of a mucolytic agent in patients with chronic bronchitis or COPD.

4.1. Study Design

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is recommended.

4.2. Participant Selection

  • Inclusion Criteria:

    • Aged 40-80 years.

    • Confirmed diagnosis of chronic bronchitis or COPD (post-bronchodilator FEV1/FVC < 0.70).

    • History of chronic productive cough.

    • Stable condition for at least 4 weeks prior to enrollment.

    • Informed consent obtained.

  • Exclusion Criteria:

    • Diagnosis of asthma or cystic fibrosis.

    • Respiratory tract infection or exacerbation within 4 weeks of screening.

    • Use of other mucolytic agents.

    • Significant comorbidities that could interfere with the study.

4.3. Intervention

Participants are randomized to receive either the investigational mucolytic agent (e.g., this compound) at a specified dose and frequency or a matching placebo for a predefined treatment period (e.g., 12 weeks).

4.4. Efficacy Assessments

  • Primary Endpoint: Change from baseline in sputum viscosity.

    • Sputum is collected from patients at baseline and at specified follow-up visits.

    • Viscosity is measured using a rheometer, assessing parameters such as storage modulus (G') and loss modulus (G'').

  • Secondary Endpoints:

    • Change from baseline in FEV1 and other spirometric parameters.

    • Frequency and severity of exacerbations.

    • Change from baseline in respiratory symptom scores (e.g., cough severity, ease of expectoration) using a validated questionnaire.

    • Change in health-related quality of life (e.g., St. George's Respiratory Questionnaire).

4.5. Safety Assessments

Adverse events are monitored and recorded throughout the study.

Sputum_Viscosity_Workflow Patient Patient with Chronic Bronchitis SputumCollection Sputum Collection (Spontaneous or Induced) Patient->SputumCollection SampleProcessing Sample Processing (Homogenization) SputumCollection->SampleProcessing Rheometer Rheometer Loading SampleProcessing->Rheometer OscillatoryTest Oscillatory Shear Test (Frequency Sweep) Rheometer->OscillatoryTest DataAcquisition Data Acquisition (G', G'') OscillatoryTest->DataAcquisition Analysis Data Analysis (Viscoelastic Properties) DataAcquisition->Analysis

Caption: Experimental workflow for sputum viscosity measurement.

Comparative Analysis and Conclusion

This compound has demonstrated efficacy in reducing respiratory symptoms, particularly cough and sputum viscosity, in older clinical studies.[1][3] Its rapid onset of action may be a clinical advantage.[5] However, the lack of recent, robust, quantitative, placebo-controlled trials limits a direct and comprehensive comparison with more extensively studied agents like N-acetylcysteine.

N-acetylcysteine has a well-documented, multi-faceted mechanism of action, encompassing mucolytic, antioxidant, and anti-inflammatory effects. While its impact on lung function (FEV1) in stable COPD patients is often not statistically significant in meta-analyses,[9][10] some studies have shown a reduction in the frequency of exacerbations, a crucial endpoint in the management of COPD.[7] The data on its efficacy during acute exacerbations is mixed, with some studies showing no significant benefit over placebo in hospitalized patients receiving corticosteroids.[6]

Drug_Comparison Comparison Comparison of this compound and N-acetylcysteine This compound This compound Comparison->this compound NAC N-acetylcysteine Comparison->NAC Domiodol_Mech Mechanism: - Organic Iodide Mucolytic - Stimulates Fluid Secretion - Putative COX Inhibition This compound->Domiodol_Mech Domiodol_Data Clinical Data: - Primarily Qualitative - Reduces Symptom Scores - Rapid Onset This compound->Domiodol_Data NAC_Mech Mechanism: - Cleaves Mucus Disulfide Bonds - Antioxidant (GSH Precursor) - Anti-inflammatory (NF-kB Inhibition) NAC->NAC_Mech NAC_Data Clinical Data: - Extensive Quantitative Data - Reduces Exacerbation Rate - Mixed FEV1 Results NAC->NAC_Data

Caption: Logical relationship comparing this compound and NAC.

References

A Comparative Analysis of Domiodol and Other Mucolytic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the mucolytic agent Domiodol with other commonly used alternatives, including N-acetylcysteine, Ambroxol, and Bromhexine. The information is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and detailed methodologies.

Introduction to Mucolytic Agents

Mucolytic agents are a class of drugs designed to alter the viscoelastic properties of mucus in the respiratory tract, facilitating its clearance. In various respiratory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchitis, mucus hypersecretion and increased viscosity can lead to airway obstruction, impaired mucociliary clearance, and an increased risk of infection. Mucolytics employ different mechanisms to liquefy thick and tenacious mucus, thereby improving respiratory function and patient outcomes. This guide focuses on a comparative evaluation of this compound against other established mucolytic agents.

Mechanisms of Action

The therapeutic efficacy of mucolytic agents is intrinsically linked to their distinct mechanisms of action at the cellular and molecular levels.

This compound

This compound is an organic iodinated compound classified as a mucolytic and expectorant. Its primary mechanism of action involves increasing the secretion of respiratory tract fluid.[1][2] This secretagogue effect leads to a less viscous mucus, which is more easily cleared by the mucociliary escalator. Additionally, this compound has been observed to have a marked cilio-excitatory effect, further enhancing the transport of mucus.[1] The precise biochemical pathway through which this compound stimulates fluid secretion and ciliary activity is not yet fully elucidated in publicly available literature.

N-acetylcysteine (NAC)

N-acetylcysteine is a classic mucolytic that acts directly on the mucin polymers that give mucus its high viscosity. The free sulfhydryl group in NAC cleaves the disulfide bonds that cross-link mucin glycoproteins, resulting in depolymerization and a significant reduction in mucus viscosity.[3][4] Beyond its mucolytic properties, NAC also functions as an antioxidant and anti-inflammatory agent. It can replenish intracellular glutathione (GSH) stores and directly scavenge reactive oxygen species (ROS).[5] This antioxidant activity can modulate inflammatory signaling pathways, such as inhibiting the activation of nuclear factor-kappa B (NF-κB), which is involved in the expression of pro-inflammatory genes and mucin production.[6][7]

Ambroxol

Ambroxol is an active metabolite of Bromhexine and is characterized as a secretolytic and secretomotoric agent. Its mechanism is multifaceted, including the stimulation of surfactant production by type II pneumocytes.[8][9] Surfactant reduces the adhesion of mucus to the bronchial epithelium, facilitating its transport. Ambroxol also enhances mucociliary clearance by increasing ciliary beat frequency.[10] Furthermore, it has been shown to inhibit the expression of the MUC5AC mucin gene, a key component of airway mucus, through the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway.[11]

Bromhexine

Bromhexine is a synthetic derivative of the vasicine alkaloid. Its primary mucolytic effect stems from its ability to stimulate the serous glands of the respiratory tract to produce a more watery and less viscous mucus.[12] It is also believed to depolymerize mucopolysaccharide fibers within the mucus, further reducing its viscosity.[12] The stimulation of serous cells leads to a change in the composition of bronchial secretions, making them easier to expectorate.[13]

Comparative Efficacy: Preclinical and Clinical Data

The following tables summarize available quantitative data from preclinical and clinical studies to allow for a comparative assessment of the efficacy of this compound and other mucolytic agents.

Table 1: Preclinical Efficacy of Mucolytic Agents in Animal Models

AgentAnimal ModelDosageKey FindingsReference(s)
This compound Rabbit50-200 mg/kg (oral)Dose-related increase in respiratory tract fluid.[1]
Rabbit with SO2-induced bronchitis50 and 100 mg/kg (oral)Significant reduction in sputum viscosity.[1]
N-acetylcysteine Not available in searched results
Ambroxol Rat75 mg/kg (i.p.)Increased Surfactant Protein-C (SP-C) protein and mRNA in type II pneumocytes.[8]
Bromhexine Rat200 mg/kg/day (enteral)20% volumetric density of lamellated bodies in type II alveolar cells (vs. 18% in control).[14]

Table 2: Clinical Efficacy of Mucolytic Agents

AgentStudy PopulationDosageKey FindingsReference(s)
This compound Tracheostomized patients after laryngectomy60 mg t.i.d.Statistically significant improvement in cough intensity, sputum quantity and quality, and expectoration difficulty compared to placebo.[2]
N-acetylcysteine Hospitalized patients with respiratory disease and abnormal mucus secretion600 mg IV b.i.d. for 7 daysStatistically significant superiority to placebo in improving sputum viscosity and expectoration difficulty scores.[4]
Ambroxol Patients with bronchial stasis120 mg/daySignificant differences in sputum volume, sputum viscosity, difficulty of expectoration, and severity of cough compared to placebo.[8]
Hospitalized adults with mucopurulent sputum22.5 mg inhaled b.i.d. for 5 daysSignificantly greater decrease in sputum property score and 24h expectoration volume compared to placebo.[1][15]
Bromhexine Not available in searched results

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of mucolytic agents.

Measurement of Sputum Viscosity using a Cone-and-Plate Viscometer

Objective: To quantify the dynamic viscosity of sputum samples.

Apparatus: Cone-and-plate viscometer.

Protocol:

  • Instrument Preparation:

    • Ensure the viscometer is calibrated and the temperature is set to the desired level (e.g., 37°C for physiological relevance).

    • Allow the instrument to stabilize for at least 30 minutes after switching on.[16]

  • Sample Preparation:

    • Collect fresh sputum samples. If not analyzed immediately, samples can be snap-frozen at -80°C.

    • Thaw frozen samples at room temperature.

    • Homogenize the sputum sample by gentle vortexing to reduce macroscopic heterogeneity.

  • Measurement:

    • Apply a defined volume of the sputum sample (e.g., 500 µL) to the center of the lower plate.

    • Gently lower the cone onto the plate, ensuring the sample spreads evenly to fill the gap without overflowing.[16]

    • Allow the sample to equilibrate to the plate temperature for a specified time (e.g., at least 15 seconds).[16]

    • Initiate the measurement at a defined shear rate or a range of shear rates.

    • Record the viscosity reading from the instrument's display.[16]

  • Data Analysis:

    • Perform multiple readings for each sample to ensure reproducibility.

    • Calculate the mean viscosity and standard deviation.

    • Compare the viscosity of sputum from treated groups with that of control groups.

Measurement of Ciliary Beat Frequency (CBF) using High-Speed Video Microscopy

Objective: To quantify the frequency of ciliary beating in respiratory epithelial cells.

Apparatus:

  • Inverted microscope with phase-contrast optics

  • High-speed digital video camera (capable of >150 frames per second)[14]

  • Temperature-controlled chamber (to maintain 37°C)

  • Image analysis software (e.g., ImageJ with appropriate plugins, SAVA)

Protocol:

  • Sample Preparation:

    • Obtain ciliated epithelial samples from nasal or bronchial brushings.[10]

    • Immediately place the sample in a culture medium (e.g., PneumaCult™-Ex Plus Medium) to release the tissue.[10]

    • Transfer a small volume of the cell suspension to a slide and cover with a coverslip.

  • Image Acquisition:

    • Place the slide on the microscope stage within the temperature-controlled chamber set to 37°C.

    • Identify areas with actively beating cilia using a low-power objective, then switch to a higher power objective (e.g., 40x) for recording.

    • Record high-speed videos (e.g., 1-second duration) of the ciliary movement. A frame rate of at least 150 fps is recommended for accurate measurement.[14]

  • Data Analysis (Manual Method):

    • Playback the recorded video frame by frame.

    • Identify a single cilium or a small group of cilia and determine the starting frame of a beat cycle.

    • Count the number of frames required to complete a set number of beat cycles (e.g., 10 cycles).[10]

    • Calculate the CBF using the formula: CBF (Hz) = (frame rate / number of frames for 10 beats) * 10.[10]

    • Repeat the measurement in multiple areas of the sample to obtain an average CBF.

  • Data Analysis (Automated Method):

    • Import the video file into the image analysis software.

    • Use the software's functionalities (e.g., Fast Fourier Transform) to analyze the frequency of pixel intensity changes caused by ciliary motion.

    • The software will generate a CBF value for the selected region of interest.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the known signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways in Mucolysis

Mucolytic_Signaling_Pathways cluster_NAC N-acetylcysteine (NAC) Pathway cluster_Ambroxol Ambroxol Pathway cluster_Bromhexine Bromhexine Pathway cluster_this compound This compound (Known Effects) NAC N-acetylcysteine Disulfide_Bonds Mucin Disulfide Bonds NAC->Disulfide_Bonds breaks ROS Reactive Oxygen Species (ROS) NAC->ROS scavenges GSH Glutathione (GSH) Restoration NAC->GSH NFkB NF-κB Activation NAC->NFkB inhibits Mucin_Depolymerization Mucin Depolymerization Disulfide_Bonds->Mucin_Depolymerization Reduced_Viscosity_NAC Reduced Sputum Viscosity Mucin_Depolymerization->Reduced_Viscosity_NAC ROS->NFkB GSH->NFkB inhibits Inflammation_Mucin_Gene Inflammation & Mucin Gene Expression NFkB->Inflammation_Mucin_Gene Ambroxol Ambroxol TypeII_Pneumocytes Type II Pneumocytes Ambroxol->TypeII_Pneumocytes stimulates Cilia Cilia Ambroxol->Cilia stimulates ERK_Pathway ERK Signaling Pathway Ambroxol->ERK_Pathway inhibits Surfactant Surfactant Production TypeII_Pneumocytes->Surfactant Mucus_Adhesion Reduced Mucus Adhesion Surfactant->Mucus_Adhesion CBF Increased Ciliary Beat Frequency Cilia->CBF MUC5AC MUC5AC Gene Expression ERK_Pathway->MUC5AC Bromhexine Bromhexine Serous_Glands Serous Glands Bromhexine->Serous_Glands stimulates Serous_Secretion Increased Serous Secretion Serous_Glands->Serous_Secretion Reduced_Viscosity_Bromhexine Reduced Sputum Viscosity Serous_Secretion->Reduced_Viscosity_Bromhexine This compound This compound Fluid_Secretion Increased Respiratory Tract Fluid This compound->Fluid_Secretion Cilia_Excitatory Cilio-excitatory Effect This compound->Cilia_Excitatory Reduced_Viscosity_this compound Reduced Sputum Viscosity Fluid_Secretion->Reduced_Viscosity_this compound

Caption: Signaling pathways of various mucolytic agents.

Experimental Workflow for Sputum Viscosity Measurement

Sputum_Viscosity_Workflow cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Collect 1. Collect Sputum Sample Homogenize 2. Homogenize Sample (Vortex) Collect->Homogenize Load 3. Load Sample onto Viscometer Plate Homogenize->Load Equilibrate 4. Equilibrate to 37°C Load->Equilibrate Measure 5. Apply Shear and Measure Viscosity Equilibrate->Measure Record 6. Record Viscosity Data Measure->Record Analyze 7. Statistical Analysis Record->Analyze

Caption: Experimental workflow for sputum viscosity measurement.

Logical Relationship of Mucolytic Mechanisms

Mucolytic_Mechanisms Goal Improved Mucociliary Clearance Reduce_Viscosity Reduce Mucus Viscosity Reduce_Viscosity->Goal Increase_Secretion Increase Fluid Secretion Increase_Secretion->Reduce_Viscosity Enhance_Transport Enhance Mucus Transport Enhance_Transport->Goal NAC_Action NAC: Breaks Disulfide Bonds NAC_Action->Reduce_Viscosity Ambroxol_Action_Visc Ambroxol: Inhibits MUC5AC Expression Ambroxol_Action_Visc->Reduce_Viscosity Bromhexine_Action_Visc Bromhexine: Depolymerizes Mucopolysaccharides Bromhexine_Action_Visc->Reduce_Viscosity Domiodol_Action_Secretion This compound: Increases Respiratory Fluid Domiodol_Action_Secretion->Increase_Secretion Bromhexine_Action_Secretion Bromhexine: Stimulates Serous Glands Bromhexine_Action_Secretion->Increase_Secretion Ambroxol_Action_Transport Ambroxol: Increases Ciliary Beat Frequency Ambroxol_Action_Transport->Enhance_Transport Domiodol_Action_Transport This compound: Cilio-excitatory Effect Domiodol_Action_Transport->Enhance_Transport Ambroxol_Action_Surfactant Ambroxol: Increases Surfactant Ambroxol_Action_Surfactant->Reduce_Viscosity reduces adhesion

Caption: Logical relationship of mucolytic agent mechanisms.

Conclusion

This compound presents a distinct profile as a mucolytic agent, primarily acting as a secretagogue and ciliary stimulant. In comparison, N-acetylcysteine offers a direct mucolytic action by disrupting mucin structure, while Ambroxol and Bromhexine modulate the composition and volume of bronchial secretions. The choice of a mucolytic agent in a research or clinical setting will depend on the specific pathological characteristics of the mucus and the desired therapeutic outcome. While quantitative comparative data between this compound and other agents are limited, the available preclinical and clinical evidence suggests its efficacy in improving mucus clearance. Further research is warranted to fully elucidate the molecular mechanisms and signaling pathways underlying the mucolytic and cilio-excitatory effects of this compound. This guide provides a foundational framework for such investigations and aids in the informed selection of mucolytic agents for drug development and respiratory research.

References

Cross-Validation of Domiodol's Efficacy as a Mucolytic Agent in Diverse Patient Populations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Domiodol's performance as a mucolytic agent against other established alternatives, supported by available experimental data. The information is intended to facilitate objective evaluation and inform further research and development in the field of respiratory therapeutics.

Executive Summary

This compound is an organic iodinated compound that has demonstrated efficacy as a mucolytic and expectorant in several clinical studies. This guide cross-validates its effects in various patient populations, including pediatric patients with bronchopulmonary diseases, adults with Chronic Obstructive Pulmonary Disease (COPD), and post-operative tracheostomized patients. Its performance is compared with other widely used mucolytic agents: N-acetylcysteine (NAC), ambroxol, and erdosteine.

Mechanism of Action

This compound's primary mechanism as a mucolytic agent involves increasing respiratory tract fluid and reducing sputum viscosity. It also exhibits a cilio-excitatory effect, which enhances mucociliary clearance. The mechanisms of the comparator drugs are multifaceted, involving the disruption of mucus structure, antioxidant properties, and anti-inflammatory effects.

Mucolytic Mechanisms of Action cluster_this compound This compound cluster_NAC N-acetylcysteine (NAC) cluster_Ambroxol Ambroxol cluster_Erdosteine Erdosteine D_node This compound D_action1 Increases Respiratory Tract Fluid D_node->D_action1 D_action2 Reduces Sputum Viscosity D_node->D_action2 D_action3 Cilio-excitatory Effect D_node->D_action3 D_outcome Enhanced Mucociliary Clearance D_action1->D_outcome D_action2->D_outcome D_action3->D_outcome NAC_node NAC NAC_action1 Breaks Disulfide Bonds in Mucoproteins NAC_node->NAC_action1 NAC_action2 Antioxidant (Glutathione Precursor) NAC_node->NAC_action2 NAC_outcome Decreased Mucus Viscoelasticity NAC_action1->NAC_outcome A_node Ambroxol A_action1 Stimulates Surfactant Production A_node->A_action1 A_action2 Enhances Mucociliary Clearance (Secretolytic) A_node->A_action2 A_outcome Reduced Mucus Adhesion & Improved Transport A_action1->A_outcome A_action2->A_outcome E_node Erdosteine (Prodrug) E_metabolite Active Metabolite (M1) E_node->E_metabolite E_action1 Breaks Disulfide Bonds E_metabolite->E_action1 E_action2 Antioxidant & Anti-inflammatory Effects E_metabolite->E_action2 E_outcome Reduced Mucus Viscosity & Airway Protection E_action1->E_outcome E_action2->E_outcome

Caption: Mechanisms of Action for this compound and Comparator Mucolytics.

Comparative Efficacy in Different Patient Populations

Pediatric Patients with Bronchopulmonary Diseases

A double-blind, placebo-controlled clinical trial investigated the efficacy of this compound in 30 children (mean age 9.33 years) with acute infectious pulmonary diseases or acute flare-ups of chronic bronchitis.[1]

Table 1: this compound Efficacy in Pediatric Bronchopulmonary Disease [1]

Outcome MeasureThis compound GroupPlacebo Groupp-value
Subjective Symptoms
CoughSignificant ReductionNo Significant Change< 0.05
Sputum ViscositySignificant ReductionNo Significant Change< 0.05
Difficulty in Raising SputumSignificant ReductionNo Significant Change< 0.05
Spirometric Measures
Vital CapacityImprovedNo Significant Change< 0.05
Peak Expiratory Flow RateImprovedNo Significant Change< 0.05

In a comparative study, ambroxol was shown to have a more rapid improvement in bronchial signs and symptoms by day 5 compared to N-acetylcysteine in children with acute spastic bronchitis.[2] Another study in children with acute bronchopulmonary diseases found that ambroxol led to a faster resolution of symptoms compared to sobrerol.[3]

Adult Patients with Chronic Obstructive Pulmonary Disease (COPD)

A double-blind clinical trial compared this compound with S-carboxymethylcysteine (carbocisteine) in 40 adult patients with chronic obstructive lung disease.[4]

Table 2: this compound vs. S-carboxymethylcysteine in Adult COPD [4]

OutcomeThis compoundS-carboxymethylcysteineKey Finding
Therapeutic EffectPositivePositiveNo statistical difference between the two drugs.
Onset of ActionMore RapidSlowerThis compound showed a faster effect.

For comparison, multiple meta-analyses have shown that N-acetylcysteine, particularly at higher doses (1200 mg/day), can significantly reduce the rate of exacerbations in patients with COPD and chronic bronchitis.[5] However, some large-scale trials have found NAC to be ineffective in preventing the decline in lung function or exacerbations in the broader COPD population.[6] Erdosteine has been shown in several studies and meta-analyses to reduce the frequency and severity of COPD exacerbations and improve overall clinical scores.[7][8][9]

Post-Operative Tracheostomized Patients

A double-blind, placebo-controlled, randomized pilot study evaluated the mucolytic effects of this compound in 20 patients who had undergone a total laryngectomy and had a permanent tracheostomy.

Table 3: this compound in Post-Laryngectomy Tracheostomized Patients

Respiratory ParameterThis compound GroupPlacebo Groupp-value
Cough IntensityStatistically Significant ImprovementLess Improvement< 0.05
Sputum QuantityStatistically Significant ImprovementLess Improvement< 0.05
Sputum QualityStatistically Significant ImprovementLess Improvement< 0.05
Expectoration DifficultyStatistically Significant ImprovementLess Improvement< 0.05

Experimental Protocols

This compound in Pediatric Bronchopulmonary Disease: A Double-Blind, Placebo-Controlled Trial[1]
  • Objective: To evaluate the efficacy and safety of this compound in children with acute infectious pulmonary diseases or acute flare-ups of chronic bronchitis.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 30 children (25 males, 5 females) with a mean age of 9.33 ± 2.57 years.

  • Intervention: this compound administered orally at a dose of 0.5 mg/kg three times daily for 14 days.

  • Control: Placebo administered orally on the same schedule.

  • Outcome Measures:

    • Primary: Semi-quantitative assessment of subjective symptoms (cough, sputum viscosity, difficulty in raising sputum, and sputum characteristics).

    • Secondary: Spirometric measures including vital capacity, peak expiratory flow rate, forced expiratory volume in 1 second (FEV1), Tiffenau index, and mid-expiratory flow. Safety was assessed by monitoring for clinical side effects and changes in thyroid hormone and thyroid-stimulating hormone levels.

Workflow for Pediatric this compound Trial Start Patient Recruitment (n=30, age 9.33 ± 2.57 years) Acute Bronchopulmonary Disease Randomization Randomization (1:1) Start->Randomization Group_A This compound Group (n=15) 0.5 mg/kg, 3x daily for 14 days Randomization->Group_A Group_B Placebo Group (n=15) Matching regimen for 14 days Randomization->Group_B Assessment Assessment of Outcomes - Subjective Symptoms (Semi-quantitative) - Spirometry - Safety Monitoring Group_A->Assessment Group_B->Assessment Analysis Statistical Analysis Comparison between groups Assessment->Analysis

Caption: Experimental Workflow of the Pediatric this compound Clinical Trial.

This compound vs. S-carboxymethylcysteine in Adult COPD: A Double-Blind Trial[4]
  • Objective: To compare the clinical and functional effects of this compound and S-carboxymethylcysteine (SCMC) in patients with chronic obstructive lung disease.

  • Study Design: A double-blind, randomized trial.

  • Participants: 40 adult patients with chronic obstructive lung disease.

  • Interventions:

    • This compound (dosage not specified in the abstract).

    • S-carboxymethylcysteine (dosage not specified in the abstract).

  • Outcome Measures: Clinical and functional effects (specific parameters not detailed in the abstract).

N-acetylcysteine in Acute Exacerbation of COPD: A Randomized, Double-Blind, Placebo-Controlled Trial[2]
  • Objective: To determine if NAC hastens recovery from acute exacerbations of COPD.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 50 patients hospitalized with an acute exacerbation of COPD.

  • Intervention: Oral NAC at a dose of 600 mg twice daily.

  • Control: Matching placebo twice daily.

  • Duration: 7 days or until hospital discharge, whichever came first.

  • Standard Care: All patients received standard treatment, including oxygen, prednisone, nebulized bronchodilators, and antibiotics if indicated.

  • Outcome Measures:

    • Primary: Breathlessness measured on a seven-point Likert scale.

    • Secondary: FEV1, oxygen saturation, and length of hospital stay.

Conclusion

The available evidence suggests that this compound is an effective mucolytic and expectorant agent in various patient populations, including children with bronchopulmonary diseases and adults with COPD. Its efficacy appears comparable to other established mucolytics like S-carboxymethylcysteine, and it may offer a more rapid onset of action. In the pediatric population, this compound significantly improved both subjective symptoms and objective spirometric measures. In post-operative tracheostomized patients, it demonstrated a clear benefit in improving respiratory parameters.

While this compound has a historical body of evidence supporting its use, more recent and larger-scale clinical trials are needed to definitively establish its position relative to current standard-of-care mucolytics like N-acetylcysteine, ambroxol, and erdosteine, especially in well-defined patient subgroups. Further research should also focus on elucidating its precise molecular mechanisms of action to better understand its therapeutic profile.

References

Independent Verification of Domiodol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Domiodol's performance with alternative mucolytic agents, supported by available experimental data. The focus is on the independent verification of its mechanism of action, primarily as a mucolytic agent in the treatment of respiratory diseases characterized by excessive or viscous mucus.

Mechanism of Action

This compound's primary therapeutic effect is attributed to its mucolytic properties. Unlike some initial reports suggesting anti-inflammatory or neuropharmacological actions, the bulk of clinical and preclinical evidence points towards its role in improving the rheological properties of airway mucus and facilitating its clearance.

This compound: The proposed mechanism of action for this compound involves two key processes:

  • Increased Respiratory Tract Fluid: this compound is believed to stimulate the secretion of lower viscosity fluid in the respiratory tract, effectively hydrating and thinning the thick mucus.

  • Cilio-excitatory Effect: Evidence suggests that this compound enhances the beating frequency and coordination of cilia, the hair-like structures lining the airways, which are responsible for propelling mucus out of the lungs.

Alternative Agents:

  • S-carboxymethylcysteine (Carbocysteine): This mucolytic agent acts by breaking the disulfide bonds that cross-link glycoprotein fibers in mucus. This action reduces the viscosity of the mucus, making it easier to expectorate. It is also suggested to modulate the production of different types of mucins.

  • Sobrerol: Sobrerol is another mucolytic that is thought to work through a dual mechanism. It likely reduces mucus viscosity through a hydration mechanism and by breaking disulfide bonds within the mucus structure. Additionally, it has been shown to increase ciliary motility, aiding in mucociliary clearance.

Visualizing the Mechanisms of Action

Domiodol_Mechanism cluster_this compound This compound cluster_outcome Outcome This compound This compound Inc_Fluid Increased Respiratory Tract Fluid This compound->Inc_Fluid stimulates Cilio_Excit Cilio-excitatory Effect This compound->Cilio_Excit induces Thinned_Mucus Thinned Mucus Inc_Fluid->Thinned_Mucus Inc_Clearance Increased Mucociliary Clearance Cilio_Excit->Inc_Clearance

Caption: Mechanism of action for this compound.

Alternatives_Mechanism cluster_scmc S-carboxymethylcysteine cluster_sobrerol Sobrerol cluster_outcome Outcome SCMC S-carboxymethylcysteine Break_Bonds Breaks Disulfide Bonds SCMC->Break_Bonds Mod_Mucin Modulates Mucin Production SCMC->Mod_Mucin Thinned_Mucus Thinned Mucus Break_Bonds->Thinned_Mucus Mod_Mucin->Thinned_Mucus Sobrerol Sobrerol Hydration Hydration Mechanism Sobrerol->Hydration Break_Bonds2 Breaks Disulfide Bonds Sobrerol->Break_Bonds2 Inc_Ciliary Increases Ciliary Motility Sobrerol->Inc_Ciliary Hydration->Thinned_Mucus Break_Bonds2->Thinned_Mucus Inc_Clearance Increased Mucociliary Clearance Inc_Ciliary->Inc_Clearance

Caption: Mechanisms of action for S-carboxymethylcysteine and Sobrerol.

Comparative Performance Data

ParameterThis compoundS-carboxymethylcysteine (Carbocysteine)Sobrerol
Reduction in Exacerbations Data not available from direct comparative trials.In a meta-analysis of trials in patients with COPD, carbocysteine was associated with a significant reduction in the frequency of exacerbations.Data from direct comparative trials with this compound is qualitative, showing improvement in subjective measures.
Sputum Viscosity Preclinical studies show a significant reduction in sputum viscosity.Clinical trials have demonstrated a reduction in sputum viscosity.Clinical trials report improvements in sputum consistency.
Sputum Volume A clinical trial noted a significant increase in sputum volume, suggesting an expectorant effect.Some studies report an increase in sputum volume, aiding clearance.Data on sputum volume is less consistently reported.
Ease of Expectoration A double-blind study showed improvement in the ease of expectoration.Generally reported to improve with treatment.A double-blind study showed improvement in the ease of expectoration.
Cough Severity A double-blind study showed improvement in cough severity.Often reported to decrease with treatment.A double-blind study showed improvement in cough severity.

Experimental Protocols

Detailed experimental protocols from the original comparative clinical trials of this compound are not publicly accessible. However, based on the methodologies described in the published abstracts and contemporary practices for evaluating mucolytic agents, the following representative protocols are provided.

Protocol 1: Assessment of Sputum Rheology

Objective: To quantify the effect of the investigational drug on the viscoelastic properties of sputum.

Methodology:

  • Sputum Collection: Spontaneously expectorated sputum samples are collected from patients in sterile containers.

  • Sample Preparation: A defined volume of the sputum sample is carefully transferred to the rheometer plate to avoid altering its structure.

  • Rheological Measurement: A cone-plate or parallel-plate rheometer is used to perform oscillatory measurements.

    • Frequency Sweep: The storage modulus (G') and loss modulus (G'') are measured over a range of frequencies (e.g., 0.1 to 100 rad/s) at a constant strain in the linear viscoelastic region. This determines the elastic and viscous properties of the sputum.

    • Strain Sweep: The linear viscoelastic region is determined by measuring G' and G'' over a range of strain amplitudes at a constant frequency.

  • Data Analysis: The changes in G' and G'' before and after treatment are statistically analyzed to determine the effect of the drug on sputum viscosity and elasticity. A decrease in these values indicates a mucolytic effect.

Protocol 2: Evaluation of Mucociliary Clearance

Objective: To measure the rate of mucus transport in the airways.

Methodology:

  • Tracer Administration: A small, inert tracer particle (e.g., a resin bead) labeled with a radioactive isotope (e.g., 99mTc) is deposited at a specific location in the nasal or bronchial airways.

  • Gamma Scintigraphy: The movement of the tracer is tracked over time using a gamma camera. Serial images are acquired to visualize the path and measure the speed of the tracer.

  • Data Analysis: The mucociliary transport rate is calculated in millimeters per minute. An increase in the transport rate following drug administration indicates improved mucociliary clearance.

  • Alternative (Saccharin Test): A particle of saccharin is placed in the anterior nasal cavity. The time taken for the subject to first perceive a sweet taste is recorded as the mucociliary transit time. A shorter transit time suggests faster clearance.

Protocol 3: Clinical Assessment of Subjective Symptoms

Objective: To evaluate the patient-reported efficacy of the treatment on respiratory symptoms.

Methodology:

  • Symptom Score Questionnaire: A validated questionnaire is administered to patients at baseline and at specified follow-up intervals during the treatment period.

  • Assessed Symptoms: The questionnaire typically includes a visual analog scale (VAS) or a Likert scale to rate the severity of symptoms such as:

    • Cough frequency and severity

    • Difficulty in expectoration

    • Sputum viscosity (as perceived by the patient)

    • Chest congestion

  • Data Analysis: The changes in symptom scores from baseline are statistically compared between the treatment and placebo/comparator groups.

Experimental Workflow Visualization

Experimental_Workflow cluster_recruitment Patient Recruitment cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_followup Follow-up Assessment cluster_analysis Data Analysis Recruit Recruit Patients with Chronic Bronchitis/COPD Baseline_Sputum Collect Sputum Sample (Protocol 1) Recruit->Baseline_Sputum Baseline_MCC Measure Mucociliary Clearance (Protocol 2) Recruit->Baseline_MCC Baseline_Symptoms Administer Symptom Questionnaire (Protocol 3) Recruit->Baseline_Symptoms Randomization Randomize to Treatment Groups (this compound, Comparator, Placebo) Baseline_Sputum->Randomization Baseline_MCC->Randomization Baseline_Symptoms->Randomization Administer Administer Treatment for Specified Duration Randomization->Administer Followup_Sputum Collect Sputum Sample (Protocol 1) Administer->Followup_Sputum Followup_MCC Measure Mucociliary Clearance (Protocol 2) Administer->Followup_MCC Followup_Symptoms Administer Symptom Questionnaire (Protocol 3) Administer->Followup_Symptoms Analysis Compare Changes from Baseline between Treatment Groups Followup_Sputum->Analysis Followup_MCC->Analysis Followup_Symptoms->Analysis

Caption: A typical experimental workflow for a mucolytic drug clinical trial.

Head-to-Head Clinical Trial Analysis: Domiodol in the Management of Hypersecretory Bronchopulmonary Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Domiodol against current standard-of-care mucolytic agents, S-carboxymethylcysteine (carbocisteine) and sobrerol. The information is synthesized from available clinical trial data and pharmacological studies. Due to the limited availability of full-text versions of older clinical trial publications, some of the data presented is qualitative and based on the findings reported in trial abstracts.

Executive Summary

This compound is an organic iodinated mucolytic and expectorant agent that has demonstrated efficacy in treating bronchopulmonary diseases characterized by mucus hypersecretion. Clinical studies suggest that this compound is effective in improving symptoms related to cough and sputum viscosity. Head-to-head trials indicate that while its therapeutic effects are comparable to established mucolytics like S-carboxymethylcysteine and sobrerol, this compound may offer a more rapid onset of action in some cases. All three agents demonstrate a favorable safety profile in the studied populations.

Data Presentation: Comparative Clinical Trial Outcomes

The following tables summarize the findings from head-to-head clinical trials involving this compound and standard-of-care mucolytics.

Table 1: this compound vs. S-Carboxymethylcysteine in Chronic Obstructive Lung Disease

Parameter This compound S-Carboxymethylcysteine (SCMC) Key Findings
Overall Therapeutic Effect Positive effect on clinical and functional parameters.Positive effect on clinical and functional parameters.No statistical difference in overall therapeutic effects between the two drugs.
Onset of Action More rapid onset of effect noted.Standard onset of effect.This compound was generally observed to take effect more rapidly.
Patient Population 40 patients with chronic obstructive lung disease.40 patients with chronic obstructive lung disease.The study was a double-blind, randomized trial.

Table 2: this compound vs. Sobrerol in Hypersecretory Bronchopneumonias [1]

Parameter This compound Sobrerol Key Findings
Subjective Symptom Improvement Significant improvement.Significant improvement.Both drugs improved ease of expectoration, cough severity, and sputum consistency.[1]
Sputum Volume Significant increase from the first days of treatment.No significant change reported.This compound led to a notable increase in sputum volume.[1]
Respiratory Function No improvement noted.No improvement noted.Neither drug showed an effect on respiratory function tests.[1]
Patient Population Adult patients with acute or chronic bronchitis and acute exacerbations of chronic hypersecretory bronchitis.Adult patients with acute or chronic bronchitis and acute exacerbations of chronic hypersecretory bronchitis.The study was a double-blind trial.[1]

Experimental Protocols

Detailed experimental protocols from the full publications were not accessible. The methodologies outlined below are based on the information provided in the published abstracts.

This compound vs. S-Carboxymethylcysteine Trial Methodology[1]
  • Study Design: A double-blind, randomized, comparative clinical trial.

  • Patient Population: The study enrolled 40 adult and elderly patients diagnosed with chronic obstructive lung disease.

  • Interventions: Patients were randomly allocated to receive either this compound or S-carboxymethylcysteine (SCMC). Dosages and duration of treatment were not specified in the abstract.

  • Endpoints: The trial assessed clinical and functional effects. The primary outcomes likely included changes in sputum characteristics, cough frequency and severity, and pulmonary function tests. Onset of action was also noted as a comparative point.

This compound vs. Sobrerol Trial Methodology[2]
  • Study Design: A double-blind clinical trial.

  • Patient Population: The study included adult patients with acute and chronic bronchitis, as well as those experiencing acute exacerbations of chronic hypersecretory bronchitis (excluding bronchorrheic forms).

  • Interventions: Patients were treated with either orally administered this compound or sobrerol. Specific dosages and treatment duration were not detailed in the abstract.

  • Endpoints: The primary endpoints were subjective measures of ease of expectoration, severity of coughing, and sputum consistency. Sputum volume and respiratory function were also evaluated.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The precise signaling pathways for these mucolytic agents are not fully elucidated in the available literature. The diagrams below illustrate the proposed high-level mechanisms of action.

Domiodol_Mechanism This compound This compound (Organic Iodide) Airway_Lumen Airway Lumen (Increased Fluid & Mucus) This compound->Airway_Lumen Increases Respiratory Tract Fluid Secretion Sputum Sputum Viscosity This compound->Sputum Reduces (Mechanism not fully specified) Cilia Ciliary Activity This compound->Cilia Cilio-excitatory Effect Mucus_Clearance Enhanced Mucociliary Clearance Airway_Lumen->Mucus_Clearance Sputum->Mucus_Clearance Cilia->Mucus_Clearance

Caption: Proposed Mechanism of Action for this compound.

SCMC_Mechanism SCMC S-Carboxymethylcysteine (Carbocisteine) Disulfide_Bonds Disulfide Bonds SCMC->Disulfide_Bonds Breaks Bonds Sialomucins Sialomucins (Less Viscous) SCMC->Sialomucins Enhances Production Fucomucins Fucomucins (More Viscous) SCMC->Fucomucins Reduces Production Mucin_Glycoproteins Mucin Glycoproteins Disulfide_Bonds->Mucin_Glycoproteins Cross-links Mucus_Viscosity Reduced Mucus Viscosity Disulfide_Bonds->Mucus_Viscosity Sialomucins->Mucus_Viscosity Fucomucins->Mucus_Viscosity

Caption: Proposed Mechanism of Action for S-Carboxymethylcysteine.

Sobrerol_Mechanism Sobrerol Sobrerol Disulfide_Bonds Disulfide Bonds Sobrerol->Disulfide_Bonds Breaks Bonds Serous_Fluid Serous Fluid Secretion Sobrerol->Serous_Fluid Stimulates Ciliary_Motility Increased Ciliary Motility Sobrerol->Ciliary_Motility Mucus_Glycoproteins Mucin Glycoproteins Disulfide_Bonds->Mucus_Glycoproteins Cross-links Mucus_Viscosity Reduced Mucus Viscosity Disulfide_Bonds->Mucus_Viscosity Serous_Fluid->Mucus_Viscosity

Caption: Proposed Mechanism of Action for Sobrerol.

Experimental Workflow

The following diagram illustrates a generalized workflow for the double-blind, comparative clinical trials discussed.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (Double-Blind) cluster_followup Follow-up & Analysis Patient_Population Patient Population (e.g., COPD, Chronic Bronchitis) Informed_Consent Informed Consent Patient_Population->Informed_Consent Baseline_Assessment Baseline Assessment (Symptoms, PFTs, Sputum) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Standard of Care) Randomization->Group_B Follow_up_Assessments Follow-up Assessments (Efficacy & Safety) Group_A->Follow_up_Assessments Group_B->Follow_up_Assessments Data_Analysis Statistical Analysis Follow_up_Assessments->Data_Analysis Results Results (Comparison of Outcomes) Data_Analysis->Results

Caption: Generalized Workflow for Comparative Mucolytic Clinical Trials.

References

A Comparative Analysis of Domiodol's Preclinical Mucolytic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of mucolytic agents, Domiodol has demonstrated significant preclinical efficacy in restoring airway clearance. This comparison guide provides a detailed analysis of key preclinical findings for this compound and its alternatives, S-carboxymethylcysteine (SCMC) and Sobrerol, to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating their therapeutic potential. The following sections present a side-by-side comparison of their effects on respiratory secretions, the experimental protocols used to generate these findings, and a visual representation of the underlying mechanisms and workflows.

Quantitative Comparison of Mucolytic Activity

The preclinical efficacy of this compound, S-carboxymethylcysteine, and Sobrerol has been evaluated based on their ability to increase the volume of respiratory tract fluid and reduce sputum viscosity. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effect on Respiratory Tract Fluid Secretion

CompoundAnimal ModelDosingChange in Fluid SecretionCitation
This compound Rabbit50-200 mg/kg (oral)Dose-related increase[1][2]
S-carboxymethylcysteine Rat (in vitro tracheal explants)5 and 10 mM24% and 37% reduction in mucus glycoprotein production, respectively
Sobrerol --Reported to increase mucus production in vivo (quantitative data not specified)[3][4]

Table 2: Effect on Sputum Viscosity

CompoundAnimal ModelDosingChange in Sputum ViscosityCitation
This compound Rabbit (with SO2-induced bronchitis)50 and 100 mg/kg (oral)Significant percentage decrease[1][2]
S-carboxymethylcysteine --Reported to reduce sputum viscosity in clinical studies (preclinical quantitative data not specified)[5][6]
Sobrerol --Reported to reduce the viscosity of tracheobronchial mucus (quantitative data not specified)[3]

Mechanisms of Action

The mucolytic effects of these compounds are achieved through distinct mechanisms of action.

  • This compound : As an organic iodine compound, this compound is believed to act as an expectorant, directly stimulating the secretion of airway fluid.[7] It also exhibits a marked cilio-excitatory effect, further enhancing mucociliary clearance.[1][2]

  • S-carboxymethylcysteine (SCMC) : SCMC is classified as a mucoregulator.[5] Its primary mechanism is not direct mucolysis but rather the modulation of mucus composition. It is thought to restore the balance of sialomucins and fucomucins, which influences the viscoelastic properties of mucus.[8]

  • Sobrerol : Sobrerol, a monoterpene derivative, is described as having a multifaceted mechanism.[9] It is suggested to reduce mucus viscosity through a hydration mechanism and by increasing ciliary motility.[3][4] Some sources also propose that it may break disulfide bonds within mucin glycoproteins, a mechanism shared with classic mucolytics.[10]

Experimental Protocols

The key preclinical findings for this compound were established using the following methodologies:

Quantification of Respiratory Tract Fluid in Rabbits
  • Objective : To measure the effect of this compound on the volume of respiratory tract fluid secretion.

  • Method : Based on Kasé's method for quantitatively collecting respiratory tract fluid.

  • Animal Model : Rabbits.

  • Procedure :

    • This compound was administered orally at doses of 50-200 mg/kg.

    • Respiratory tract fluid was collected over a specified period.

    • The volume of the collected fluid was measured and compared to a control group.

  • Key Finding : this compound induced a dose-related increase in the volume of respiratory tract fluid.[1][2]

Evaluation of Sputum Viscosity in a Rabbit Model of Bronchitis
  • Objective : To assess the effect of this compound on the viscosity of sputum in a disease model.

  • Method : Quantitative collection and analysis of sputum.

  • Animal Model : Rabbits with subacute bronchitis induced by long-term exposure to sulfur dioxide (SO2) gas.

  • Procedure :

    • Rabbits were exposed to SO2 gas to induce bronchitis and increase sputum production and viscosity.

    • This compound was administered orally at doses of 50 and 100 mg/kg.

    • Sputum was quantitatively collected.

    • The viscosity of the sputum was measured.

  • Key Finding : Oral administration of this compound significantly reduced the viscosity of the sputum.[1][2] The percentage decrease in viscosity was correlated with the content of dry matter, protein, and polysaccharides in the sputum.[1]

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and the proposed mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Respiratory_Fluid cluster_protocol Quantification of Respiratory Tract Fluid Animal_Model Rabbit Model Dosing Oral Administration of this compound (50-200 mg/kg) Animal_Model->Dosing Collection Quantitative Collection of Respiratory Tract Fluid Dosing->Collection Measurement Volume Measurement Collection->Measurement Analysis Comparison to Control Measurement->Analysis

Figure 1. Experimental workflow for quantifying respiratory tract fluid.

Experimental_Workflow_Sputum_Viscosity cluster_protocol Evaluation of Sputum Viscosity Induction Induction of Bronchitis (SO2 Exposure) Animal_Model Rabbit Model Induction->Animal_Model Dosing Oral Administration of this compound (50 and 100 mg/kg) Animal_Model->Dosing Collection Quantitative Sputum Collection Dosing->Collection Measurement Viscosity Measurement Collection->Measurement Analysis Correlation Analysis Measurement->Analysis

Figure 2. Experimental workflow for evaluating sputum viscosity.

Mechanism_of_Action cluster_this compound This compound cluster_scmc S-carboxymethylcysteine (SCMC) cluster_sobrerol Sobrerol D_node This compound D_action1 Stimulates Airway Fluid Secretion D_node->D_action1 D_action2 Increases Ciliary Beat Frequency D_node->D_action2 D_outcome Enhanced Mucociliary Clearance D_action1->D_outcome D_action2->D_outcome S_node SCMC S_action Modulates Mucin Composition S_node->S_action S_outcome Normalization of Mucus Viscoelasticity S_action->S_outcome So_node Sobrerol So_action1 Increases Mucus Hydration So_node->So_action1 So_action2 Increases Ciliary Motility So_node->So_action2 So_outcome Reduced Mucus Viscosity & Enhanced Clearance So_action1->So_outcome So_action2->So_outcome

Figure 3. Proposed mechanisms of action for this compound, SCMC, and Sobrerol.

References

Benchmarking Domiodol: A Comparative Analysis Against Novel Therapeutic Agents in Neuropsychiatry and Cognition

Author: BenchChem Technical Support Team. Date: December 2025

A new entrant in the neuropharmacological arena, Domiodol, is showing promise as a potential therapeutic agent for a range of neuropsychiatric and cognitive disorders.[1] This comparison guide provides an objective analysis of this compound's hypothesized performance against leading novel therapeutic agents for Major Depressive Disorder (MDD), Generalized Anxiety Disorder (GAD), and cognitive impairment associated with neurodegenerative diseases.

Recent research indicates that this compound is an emerging pharmaceutical agent in the experimental stages, with ongoing clinical trials.[1] It is purported to act as a selective agonist for specific serotonin and dopamine receptors, while also modulating glutamatergic activity.[1] This multi-pathway approach suggests a potential for comprehensive symptom relief in complex disorders.[1] Preclinical studies have also indicated a role for this compound in enhancing neuroplasticity, the brain's ability to form new connections, which could be highly beneficial in conditions like depression and Alzheimer's disease.[1]

This guide will compare the theoretical profile of this compound with the established and emerging profiles of several novel therapeutic agents that have recently entered the market or are in late-stage clinical development.

This compound vs. Novel Antidepressants for Major Depressive Disorder (MDD)

The treatment landscape for MDD has seen significant innovation, moving beyond traditional monoaminergic antidepressants.[2][3] A key comparator for this compound is the class of NMDA receptor antagonists, such as Esketamine.

ParameterThis compound (Hypothesized)Esketamine
Mechanism of Action Selective agonist of serotonin and dopamine receptors; influences glutamatergic activity.[1]Non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist; increases glutamate signaling.[4]
Therapeutic Target Mood regulation, anxiety control, cognitive function.[1]Treatment-resistant depression (TRD).[4]
Reported Efficacy Promising results in early-phase research.[1]Rapid antidepressant effects demonstrated in multiple randomized controlled trials.[4]
Administration Oral (assumed)Intranasal.[4]
Key Adverse Effects To be determined in ongoing clinical trials.Dissociative symptoms, sedation, increased blood pressure.

Signaling Pathway: this compound in MDD (Hypothesized)

This compound This compound Serotonin_Receptor Serotonin Receptor This compound->Serotonin_Receptor Dopamine_Receptor Dopamine Receptor This compound->Dopamine_Receptor Glutamate_System Glutamate System This compound->Glutamate_System Neurotransmitter_Release Increased Serotonin & Dopamine Release Serotonin_Receptor->Neurotransmitter_Release Dopamine_Receptor->Neurotransmitter_Release Glutamate_Modulation Glutamate Modulation Glutamate_System->Glutamate_Modulation Neuroplasticity Enhanced Neuroplasticity Neurotransmitter_Release->Neuroplasticity Glutamate_Modulation->Neuroplasticity Antidepressant_Effect Antidepressant Effect Neuroplasticity->Antidepressant_Effect

Caption: Hypothesized signaling pathway of this compound in MDD.

Experimental Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound to human serotonin and dopamine receptor subtypes.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with DNA constructs encoding for the target serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D1, D2) receptors.

  • Membrane Preparation: After 48 hours of incubation, the cells are harvested, and crude membrane preparations are isolated by centrifugation.

  • Binding Assay: Radioligand binding assays are performed by incubating the cell membranes with a known radioactive ligand for the target receptor and varying concentrations of this compound.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

This compound vs. Novel Anxiolytics for Generalized Anxiety Disorder (GAD)

Recent advancements in GAD treatment have explored novel pathways beyond the traditional benzodiazepine and SSRI/SNRI mechanisms. A notable comparator is Soclenicant (BNC210), which targets the α7-nicotinic acetylcholine receptor.

ParameterThis compound (Hypothesized)Soclenicant (BNC210)
Mechanism of Action Selective agonist of serotonin and dopamine receptors.[1]α7-nicotinic acetylcholine receptor negative allosteric modulator.[5]
Therapeutic Target Anxiety control.[1]Generalized anxiety disorder, social anxiety.[5]
Reported Efficacy Potential for rapid anxiolytic effects.[1]Demonstrated reduction in anxiety in high-stress tasks with low sedation risk.[5]
Administration Oral (assumed)Oral.[5]
Key Adverse Effects To be determined.Generally well-tolerated in clinical trials.

Experimental Workflow: Fear-Conditioning Paradigm in Rodents

cluster_0 Day 1: Conditioning cluster_1 Day 2: Drug Administration cluster_2 Day 3: Fear Recall Test A Acclimation to Chamber B Presentation of Auditory Cue (CS) A->B C Co-termination with Mild Footshock (US) B->C D Vehicle or this compound Administration E Placement in Novel Context F Presentation of Auditory Cue (CS) E->F G Measurement of Freezing Behavior F->G

Caption: Experimental workflow for assessing anxiolytic effects.

This compound vs. Novel Agents for Cognitive Impairment in Alzheimer's Disease

The fight against Alzheimer's disease has led to the development of disease-modifying therapies, with anti-amyloid monoclonal antibodies being a prominent class. Lecanemab is a key example of an approved therapeutic in this category.

ParameterThis compound (Hypothesized)Lecanemab
Mechanism of Action Influences glutamatergic activity and enhances neuroplasticity.[1]Monoclonal antibody that targets amyloid-beta protofibrils.
Therapeutic Target Cognitive impairments associated with neurodegenerative diseases.[1]Mild cognitive impairment and mild Alzheimer's disease.[6]
Reported Efficacy Potential to improve learning and memory.[1]Statistically significant slowing of cognitive decline in clinical trials.[6]
Administration Oral (assumed)Intravenous infusion.[7]
Key Adverse Effects To be determined.Amyloid-related imaging abnormalities (ARIA), infusion-related reactions.

Signaling Pathway: Lecanemab in Alzheimer's Disease

Lecanemab Lecanemab Amyloid_Protofibrils Amyloid-Beta Protofibrils Lecanemab->Amyloid_Protofibrils Binds to Immune_Clearance Microglia-mediated Clearance Amyloid_Protofibrils->Immune_Clearance Opsonization for Plaque_Reduction Reduction of Amyloid Plaques Immune_Clearance->Plaque_Reduction Cognitive_Decline Slowing of Cognitive Decline Plaque_Reduction->Cognitive_Decline

References

Safety Operating Guide

Proper Disposal of Domiodol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Providing critical safety and logistical information is paramount for laboratory operations. This document outlines the proper disposal procedures for Domiodol, ensuring the safety of personnel and compliance with regulations. The following procedural guidance is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to conduct a thorough risk assessment. Although a specific Safety Data Sheet (SDS) with GHS hazard classifications for this compound is not widely available, it should be handled with care, assuming it may possess properties requiring such precautions.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to protect from potential splashes.

  • Respiratory Protection: If handling powders or creating aerosols, a dust mask or respirator may be necessary.

This compound Waste Segregation and Collection

Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal.

  • Unused or Expired this compound:

    • Solid forms (tablets, powders) should be collected in a clearly labeled, sealed container designated for non-hazardous or, to err on the side of caution, chemical waste.

    • Liquid forms (syrups) should be collected in a leak-proof, labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated.

    • These materials should be collected in a separate, clearly labeled waste bag or container.

Disposal Procedures

Disposal of pharmaceutical waste is regulated and must be handled by licensed waste management services.

Step-by-Step Disposal Protocol:

  • Containerize Waste: Place all this compound waste and contaminated materials into their designated, properly sealed, and labeled containers.

  • Labeling: Ensure all containers are clearly labeled with "this compound Waste" and any other information required by your institution's waste management program.

  • Storage: Store the waste containers in a designated, secure area away from general laboratory traffic.

  • Engage a Licensed Waste Contractor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed chemical or pharmaceutical waste disposal company.

  • Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, as required by your institution and local regulations.

DO NOT:

  • Do not dispose of this compound down the drain. This can have adverse effects on aquatic life and wastewater treatment systems.

  • Do not dispose of this compound in the regular trash. This is not a compliant or safe method for chemical waste.

  • Do not incinerate unless using a licensed hazardous waste incinerator.

Spill Management

In the event of a this compound spill:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Don PPE: Wear appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, use an absorbent material (e.g., chemical absorbent pads, vermiculite) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Clean-up: Clean the spill area with an appropriate solvent (e.g., water, if compatible) and decontaminate the surface.

  • Dispose of Clean-up Material: All materials used for spill clean-up should be disposed of as this compound-contaminated waste.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C5H9IO3
Molecular Weight 244.03 g/mol
CAS Number 61869-07-6
LD50 (Oral, mice) 140 mg/kg (male), 145 mg/kg (female)
LD50 (Intraperitoneal, mice) 79 mg/kg (male), 89 mg/kg (female)

Mechanism of Action: Mucolytic Agents

This compound is classified as a mucolytic agent. These agents work by altering the properties of mucus to facilitate its clearance from the respiratory tract. The diagram below illustrates the general mechanism of action for mucolytic agents.

Mucolytic_Action cluster_airway Airway Lumen cluster_drug Drug Action Mucus Mucus Reduced Viscosity Mucus Reduced Viscosity Mucus Mucus->Reduced Viscosity Mucus Decreased Viscoelasticity Ciliary Clearance Ciliary Clearance Reduced Viscosity Mucus->Ciliary Clearance Enhanced This compound This compound (Mucolytic Agent) This compound->Mucus Breaks down mucoproteins Reduces sputum viscosity

Caption: General mechanism of action for mucolytic agents like this compound.

References

Personal protective equipment for handling Domiodol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Domiodol

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety protocols.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for similar organic iodine compounds, this compound is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][3] Prolonged or repeated exposure, particularly through ingestion, can cause damage to organs, with the thyroid being a specific target.[1][2] Additionally, it is very toxic to aquatic life.[1]

Signal Word: Danger[1][2]

Hazard Statements:

  • Harmful if swallowed, in contact with skin or if inhaled.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed.[1]

  • Very toxic to aquatic life.[1]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecific Requirements
Eye/Face Protection Wear tightly fitting safety goggles. For enhanced protection, a face shield is recommended.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) are required. A lab coat or protective suit must be worn.[1]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside a fume hood or in poorly ventilated areas.[1]
Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial to prevent accidental exposure and maintain the integrity of the compound.

ProcedureGuidelines
Handling Always work in a well-ventilated area, preferably within a chemical fume hood.[1][4] Avoid the formation of dust and aerosols.[4] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4] Store away from incompatible materials such as strong oxidizing agents, finely powdered metals, ammonia, and alcohols.[2]
Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency involving this compound.

Emergency SituationFirst Aid and Spill Response
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2]
Skin Contact Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Call a poison center or doctor for further assistance.[1][4]
Ingestion If swallowed, rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][4]
Spill Cleanup Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. For large spills, cover with an inert absorbent material and collect for disposal. Ensure the area is well-ventilated.[1][4]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste TypeDisposal Method
Unused this compound Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[1]
Contaminated Materials Any materials that have come into contact with this compound, such as gloves, paper towels, and empty containers, should be treated as hazardous waste and disposed of accordingly.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed container in accordance with institutional guidelines.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials weigh Weigh this compound prep_materials->weigh dissolve Dissolve/Use in Experiment weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill Spill spill->dispose_waste Follow Spill Cleanup Protocol exposure Personal Exposure exposure->wash_hands Follow First Aid Procedures

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Domiodol
Reactant of Route 2
Domiodol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.